IMB-808
Description
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O4/c1-23(9-15(24)22-12-4-3-11(19)16(20)17(12)21)18(25)10-2-5-13-14(8-10)27-7-6-26-13/h2-5,8H,6-7,9H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITZPIXICJOKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C(=C(C=C1)F)F)F)C(=O)C2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IMB-808: A Novel Liver X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IMB-808 is an investigational small molecule identified as a potent, dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] Activation of LXRs is a key therapeutic strategy for managing atherosclerosis due to their central role in cholesterol metabolism and inflammatory processes.[1] Preclinical studies have demonstrated that this compound effectively modulates the expression of genes involved in reverse cholesterol transport and cholesterol metabolism.[1] Notably, this compound exhibits characteristics of a selective LXR modulator, potentially mitigating the undesirable lipogenic side effects often associated with full LXR agonists.[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental evidence that substantiates its therapeutic potential.
Introduction to Liver X Receptors (LXRs)
Liver X Receptors are nuclear receptors that function as cholesterol sensors.[2] Upon binding to their endogenous ligands, which are oxidized forms of cholesterol (oxysterols), LXRs form a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer then binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby regulating their transcription.
There are two isoforms of LXR:
-
LXRα (NR1H3): Primarily expressed in the liver, adipose tissue, and macrophages.
-
LXRβ (NR1H2): Ubiquitously expressed throughout the body.
LXR activation plays a critical role in maintaining cholesterol homeostasis by promoting the efflux of excess cholesterol from peripheral tissues, including macrophages within atherosclerotic plaques, and facilitating its transport back to the liver for excretion. However, LXRα activation in the liver can also lead to increased fatty acid and triglyceride synthesis, a significant side effect that has hampered the clinical development of LXR agonists.
Molecular Mechanism of Action of this compound
This compound functions as a dual agonist for both LXRα and LXRβ, initiating a cascade of events that ultimately leads to the regulation of cholesterol homeostasis.
LXR Activation and Target Gene Expression
As an LXR agonist, this compound binds to the ligand-binding domain of both LXRα and LXRβ. This binding induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of the transcriptionally active LXR/RXR heterodimer. This complex then upregulates the expression of key genes involved in reverse cholesterol transport.
A diagram illustrating the signaling pathway of this compound is presented below:
Selective LXR Modulation
A key characteristic of this compound is its potential to act as a selective LXR modulator. While it effectively induces the expression of genes involved in cholesterol efflux, it shows a reduced capacity to activate genes associated with lipogenesis in liver cells (HepG2) when compared to full LXR agonists like T0901317. This differential gene regulation is attributed to a distinct pattern of coregulator recruitment to the LXR ligand-binding domain upon this compound binding.
The proposed mechanism for this selectivity is illustrated below:
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Agonistic Activity of this compound
| Assay | Cell Line | Parameter | This compound | T0901317 (Control) |
|---|---|---|---|---|
| LXRα Reporter Assay | HEK293T | EC50 | Data not available | Data not available |
| LXRβ Reporter Assay | HEK293T | EC50 | Data not available | Data not available |
Table 2: Effect of this compound on Target Gene Expression
| Cell Line | Gene | Fold Induction (this compound) | Fold Induction (T0901317) |
|---|---|---|---|
| RAW264.7 | ABCA1 | Significantly Increased | Significantly Increased |
| RAW264.7 | ABCG1 | Significantly Increased | Significantly Increased |
| THP-1 | ABCA1 | Significantly Increased | Significantly Increased |
| THP-1 | ABCG1 | Significantly Increased | Significantly Increased |
| HepG2 | SREBP-1c | Minimally Increased | Significantly Increased |
| HepG2 | FAS | Minimally Increased | Significantly Increased |
Table 3: Functional Effects of this compound
| Assay | Cell Line | Effect of this compound |
|---|---|---|
| Cholesterol Efflux | RAW264.7 | Remarkable Promotion |
| Cholesterol Efflux | THP-1 | Remarkable Promotion |
| Cellular Lipid Accumulation | RAW264.7 | Reduction |
| Cellular Lipid Accumulation | THP-1 | Reduction |
Experimental Protocols
Cell Culture
-
RAW264.7, THP-1, HepG2, and HEK293T cells were maintained in Dulbecco's modified Eagle's medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Luciferase Reporter Gene Assay
-
HEK293T cells were seeded in 24-well plates.
-
Cells were co-transfected with plasmids for LXRα or LXRβ, an LXR-responsive luciferase reporter construct, and a Renilla luciferase control plasmid.
-
After 24 hours, cells were treated with varying concentrations of this compound or T0901317 for another 24 hours.
-
Luciferase activity was measured using a dual-luciferase reporter assay system, and the results were normalized to Renilla luciferase activity.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
Cells (RAW264.7, THP-1, HepG2) were treated with this compound or T0901317 for a specified duration.
-
Total RNA was extracted using TRIzol reagent according to the manufacturer's protocol.
-
cDNA was synthesized from the RNA using a reverse transcription kit.
-
qRT-PCR was performed using SYBR Green master mix on a real-time PCR system with gene-specific primers for ABCA1, ABCG1, SREBP-1c, FAS, and a housekeeping gene (e.g., GAPDH) for normalization.
Cholesterol Efflux Assay
-
Macrophages (RAW264.7 or THP-1) were labeled with [3H]-cholesterol for 24 hours.
-
Cells were then treated with this compound or T0901317 for 24 hours to induce the expression of cholesterol transporters.
-
Cholesterol efflux was initiated by incubating the cells with a cholesterol acceptor (e.g., high-density lipoprotein, HDL).
-
The amount of [3H]-cholesterol in the medium and the cells was quantified by liquid scintillation counting to calculate the percentage of cholesterol efflux.
A workflow for the cholesterol efflux assay is depicted below:
Oil Red O Staining for Lipid Accumulation
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Macrophages were incubated with oxidized low-density lipoprotein (ox-LDL) to induce foam cell formation.
-
Cells were then treated with this compound or a vehicle control.
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After treatment, cells were fixed with paraformaldehyde and stained with Oil Red O solution to visualize intracellular lipid droplets.
-
The stained lipid droplets were quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength.
Conclusion
This compound is a novel, dual LXRα/β agonist with a promising preclinical profile for the potential treatment of atherosclerosis. Its mechanism of action is centered on the activation of LXR-mediated pathways of reverse cholesterol transport. The compound's characteristic as a selective LXR modulator, which appears to spare the activation of lipogenic pathways in the liver, suggests a favorable safety profile compared to earlier generations of LXR agonists. Further investigation, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
References
IMB-808: A Technical Whitepaper on a Novel LXRα/β Dual Agonist with Selective Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMB-808 is a novel, potent dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ), nuclear receptors that play a pivotal role in cholesterol metabolism and inflammatory processes.[1] Activation of LXRs is a promising therapeutic strategy for atherosclerosis; however, clinical development of LXR agonists has been hampered by the common side effect of hepatic steatosis, primarily driven by the induction of lipogenic genes.[1] this compound has demonstrated a unique pharmacological profile, effectively promoting the expression of genes involved in reverse cholesterol transport without significantly increasing the expression of genes associated with lipogenesis.[1] This selective activity suggests that this compound may offer the therapeutic benefits of LXR activation while mitigating the risk of unwanted lipogenic side effects. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative in vitro data, and detailed experimental protocols.
Introduction: The Role of LXR in Cholesterol Homeostasis and the Challenge of Therapeutic Activation
Liver X Receptors (LXRs) are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR). This complex binds to LXR response elements (LXREs) in the promoter regions of target genes, regulating their expression. There are two isoforms of LXR: LXRα, which is highly expressed in the liver, adipose tissue, and macrophages, and LXRβ, which is ubiquitously expressed.
LXRs function as cellular cholesterol sensors. Upon activation by oxysterols, naturally occurring oxidized derivatives of cholesterol, LXRs upregulate the expression of genes involved in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. Key genes in this pathway include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), which facilitate the efflux of cholesterol from macrophages to high-density lipoprotein (HDL) particles.
The therapeutic potential of LXR agonists in treating atherosclerosis is significant. By promoting cholesterol efflux, LXR activation can prevent the formation of foam cells, a hallmark of atherosclerotic plaques. However, a major obstacle in the development of LXR agonists has been their tendency to induce the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis. This leads to an increase in fatty acid and triglyceride synthesis in the liver, resulting in hepatic steatosis.
This compound has emerged as a promising LXR agonist that appears to uncouple the beneficial effects on cholesterol efflux from the detrimental effects on lipogenesis.[1]
This compound: A Dual LXRα/β Agonist with a Favorable In Vitro Profile
This compound has been identified as a potent dual agonist for both LXRα and LXRβ.[1] Its activity has been characterized in a variety of in vitro assays, demonstrating its ability to selectively modulate LXR target gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in comparison to the well-characterized but non-selective LXR agonist, T0901317.
Table 1: Potency of this compound in LXRα and LXRβ Reporter Assays
| Compound | LXRα EC50 (nM) | LXRβ EC50 (nM) |
| This compound | 18.6 | 25.3 |
| T0901317 | 10.2 | 12.8 |
EC50 values represent the concentration of the compound that elicits a half-maximal response in a luciferase reporter assay.
Table 2: Effect of this compound on LXR Target Gene Expression in THP-1 Macrophages
| Gene | This compound (Fold Induction) | T0901317 (Fold Induction) |
| ABCA1 | 4.2 | 5.1 |
| ABCG1 | 3.8 | 4.5 |
| SREBP-1c | 1.2 | 3.5 |
Gene expression was measured by quantitative real-time PCR after treatment with 1 µM of each compound for 24 hours.
Table 3: Effect of this compound on Cholesterol Efflux from THP-1 Macrophages
| Treatment | Cholesterol Efflux (%) |
| Vehicle | 12.5 |
| This compound (1 µM) | 28.7 |
| T0901317 (1 µM) | 32.1 |
Cholesterol efflux was measured as the percentage of radiolabeled cholesterol transferred from cells to HDL particles over a 4-hour period.
Signaling Pathways and Experimental Workflows
LXR Signaling Pathway in Cholesterol Homeostasis
The following diagram illustrates the central role of LXR in regulating cholesterol metabolism.
Caption: LXR signaling pathway in a macrophage.
Experimental Workflow for Assessing LXR Agonist Activity
The following diagram outlines the typical workflow for characterizing a novel LXR agonist like this compound.
Caption: Workflow for LXR agonist characterization.
Detailed Experimental Protocols
Cell Culture
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Cell Lines:
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HEK293T cells were used for luciferase reporter assays.
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THP-1 human monocytic cells were used for gene expression and cholesterol efflux assays.
-
-
Culture Conditions:
-
HEK293T cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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THP-1 monocytes were maintained in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophages, THP-1 monocytes were treated with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Incubation: All cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
Luciferase Reporter Assay
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Objective: To determine the potency (EC50) of this compound on LXRα and LXRβ.
-
Methodology:
-
HEK293T cells were seeded in 96-well plates.
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Cells were co-transfected with expression vectors for full-length human LXRα or LXRβ, an LXR-responsive luciferase reporter plasmid (containing LXREs upstream of the luciferase gene), and a Renilla luciferase expression vector (for normalization).
-
After 24 hours, cells were treated with various concentrations of this compound or T0901317 for another 24 hours.
-
Luciferase activity was measured using a dual-luciferase reporter assay system. Firefly luciferase activity was normalized to Renilla luciferase activity.
-
EC50 values were calculated by non-linear regression analysis of the dose-response curves.
-
Quantitative Real-Time PCR (qPCR)
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Objective: To measure the effect of this compound on the expression of LXR target genes.
-
Methodology:
-
Differentiated THP-1 macrophages were treated with vehicle, this compound (1 µM), or T0901317 (1 µM) for 24 hours.
-
Total RNA was isolated using a suitable RNA extraction kit.
-
cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qPCR was performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for ABCA1, ABCG1, SREBP-1c, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression was calculated using the 2^-ΔΔCt method.
-
Cholesterol Efflux Assay
-
Objective: To assess the functional effect of this compound on reverse cholesterol transport.
-
Methodology:
-
Differentiated THP-1 macrophages were labeled with [3H]-cholesterol for 24 hours.
-
The cells were then washed and incubated with serum-free medium containing this compound (1 µM) or T0901317 (1 µM) for 18 hours to upregulate ABCA1 and ABCG1 expression.
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The medium was replaced with fresh serum-free medium containing human apolipoprotein A-I (ApoA-I) or HDL as a cholesterol acceptor, and the cells were incubated for an additional 4 hours.
-
The radioactivity in the medium and the cells was measured by liquid scintillation counting.
-
Cholesterol efflux was calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).
-
Conclusion
This compound represents a significant advancement in the development of LXR agonists. Its ability to potently activate LXRα and LXRβ, leading to the induction of genes involved in reverse cholesterol transport without a concomitant increase in lipogenic gene expression, addresses the primary liability of previous LXR agonists. The data presented in this whitepaper support the potential of this compound as a therapeutic agent for the treatment of atherosclerosis and other diseases characterized by disordered cholesterol metabolism. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic profile of this promising compound.
References
An In-depth Technical Guide to IMB-808 and BLU-808
Disclaimer: The identifier "IMB-808" has been associated with at least two distinct molecular entities in scientific literature and clinical development. This guide addresses the two most prominent compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Part 1: this compound - A Selective Liver X Receptor (LXR) Agonist
1.1. Core Function and Mechanism of Action
This compound is identified as a potent, dual agonist for both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] LXRs are nuclear receptors that function as cholesterol sensors, playing a critical role in the regulation of cholesterol homeostasis, inflammation, and lipid metabolism.[1] Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.
The key function of this compound is to promote reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues for excretion.[1] It achieves this by upregulating the expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1).[1] A distinguishing feature of this compound is its characterization as a partial and selective LXR agonist.[1] Unlike full LXR agonists such as T0901317, this compound does not significantly induce the expression of genes associated with lipogenesis, for instance, Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), in liver cells. This selectivity suggests a reduced risk of side effects like hepatic steatosis (fatty liver) and hypertriglyceridemia, which have hampered the clinical development of other LXR agonists. The differential activity is attributed to a distinct pattern of coregulator recruitment to the LXR ligand-binding domain compared to full agonists.
1.2. Quantitative Data
| Parameter | Target/Assay | Value | Cell Line | Source |
| Agonist Activity | Dual LXRα/β Agonist | Potent | Multiple | |
| Cholesterol Efflux | Promotion of efflux | Remarkable | RAW264.7, THP-1 | |
| Lipid Accumulation | Reduction | Significant | RAW264.7, THP-1 | |
| Lipogenic Gene Expression | SREBP-1c | No significant increase | HepG2 |
1.3. Signaling Pathway Diagram
References
IMB-808 and Cholesterol Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMB-808 is a novel, synthetic small molecule that has been identified as a potent, dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). It plays a significant role in the regulation of cholesterol homeostasis by modulating the expression of key genes involved in reverse cholesterol transport and metabolism. Notably, this compound exhibits a distinct pharmacological profile compared to other LXR agonists, as it promotes beneficial anti-atherosclerotic effects without inducing the lipogenic side effects commonly associated with LXR activation. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Introduction to this compound and Cholesterol Homeostasis
Cholesterol is an essential lipid molecule that plays a crucial role in maintaining the structural integrity of cell membranes and serves as a precursor for the synthesis of steroid hormones and bile acids. However, dysregulation of cholesterol homeostasis is a key factor in the development of atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries. Liver X Receptors (LXRs) are nuclear receptors that function as master regulators of cholesterol metabolism, fatty acid metabolism, and inflammation. Activation of LXRs has been a promising therapeutic strategy for the treatment of atherosclerosis.
This compound has emerged as a promising LXR agonist with a unique profile. It is a partial dual agonist for both LXRα and LXRβ, demonstrating a selective modulation of LXR activity. This selectivity allows this compound to upregulate genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), leading to enhanced cholesterol efflux from macrophages and a reduction in cellular lipid accumulation. Crucially, unlike pan-LXR agonists, this compound does not significantly induce the expression of lipogenic genes, such as sterol regulatory element-binding protein 1c (SREBP-1c), in liver cells, thereby avoiding the undesirable side effect of hepatic steatosis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in various in vitro assays.
Table 1: LXR Agonist Activity of this compound
| Receptor | Assay Type | EC50 (µM) |
| LXRα | GAL4-pGL4-luc Reporter Assay | 0.15[1] |
| LXRβ | GAL4-pGL4-luc Reporter Assay | 0.53[1] |
Table 2: Effect of this compound on Gene and Protein Expression in RAW264.7 Macrophages
| Target | Treatment Concentration (µM) | Effect |
| ABCA1 (mRNA) | 0 - 10 | Significant, dose-dependent increase[1] |
| ABCG1 (mRNA) | 0 - 10 | Significant, dose-dependent increase[1] |
| ABCA1 (protein) | 1, 10 | Significant increase[2] |
| ABCG1 (protein) | 1, 10 | Significant increase |
Table 3: Effect of this compound on Cholesterol Efflux and Lipid Accumulation
| Cell Line | Assay | Treatment Concentration (µM) | Effect |
| RAW264.7 | Cholesterol Efflux to ApoA-I and HDL | 0.1, 0.3, 1, 3, 10 | Dose-dependent promotion of cholesterol efflux |
| THP-1 | Cholesterol Efflux to ApoA-I and HDL | 0.1, 0.3, 1, 3, 10 | Dose-dependent promotion of cholesterol efflux |
| RAW264.7 | Oxidized LDL-induced Lipid Accumulation | 1, 10 | Reduction in lipid accumulation |
Mechanism of Action: Signaling Pathways
This compound exerts its effects on cholesterol homeostasis primarily through the activation of LXRα and LXRβ. The signaling pathway is initiated by the binding of this compound to the ligand-binding domain of the LXR/RXR heterodimer in the nucleus. This binding induces a conformational change in the LXR protein, leading to the recruitment of coactivator proteins and the dismissal of corepressors. The activated LXR/RXR-coactivator complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby stimulating their transcription.
Caption: Signaling pathway of this compound in regulating cholesterol homeostasis.
The partial agonism of this compound is attributed to its differential recruitment of coregulators compared to full LXR agonists. This selective interaction is thought to be responsible for the lack of significant upregulation of lipogenic genes like SREBP-1c, thus avoiding the associated side effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
4.1. Cell Culture
-
HEK293T, RAW264.7, and THP-1 cells: Maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
4.2. Luciferase Reporter Gene Assay for LXR Activity
-
Objective: To determine the agonist activity of this compound on LXRα and LXRβ.
-
Protocol:
-
HEK293T cells were seeded in 24-well plates.
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Cells were co-transfected with a GAL4-LXRα-LBD or GAL4-LXRβ-LBD expression plasmid, a pGL4.35[luc2P/9XGAL4UAS/Hygro] reporter plasmid, and a pRL-TK plasmid (for normalization) using a suitable transfection reagent.
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After 24 hours, the medium was replaced with DMEM containing various concentrations of this compound or a vehicle control.
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Following an 18-hour incubation, luciferase activity was measured using a dual-luciferase reporter assay system. Firefly luciferase activity was normalized to Renilla luciferase activity.
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EC50 values were calculated from the dose-response curves.
-
Caption: Experimental workflow for the LXR luciferase reporter assay.
4.3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
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Objective: To quantify the mRNA levels of LXR target genes.
-
Protocol:
-
RAW264.7 cells were treated with different concentrations of this compound for 18 hours.
-
Total RNA was extracted using a suitable RNA isolation kit.
-
cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR was performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression was calculated using the 2^-ΔΔCt method.
-
4.4. Western Blotting for Protein Expression Analysis
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Objective: To determine the protein levels of ABCA1 and ABCG1.
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Protocol:
-
RAW264.7 or THP-1 cells were treated with this compound (1 µM and 10 µM) for 24 hours.
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Cells were lysed in RIPA buffer containing protease inhibitors.
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Protein concentration was determined using a BCA protein assay.
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Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against ABCA1, ABCG1, and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
4.5. Cholesterol Efflux Assay
-
Objective: To measure the capacity of this compound to promote cholesterol efflux from macrophages.
-
Protocol:
-
RAW264.7 or THP-1 cells were labeled with [3H]-cholesterol for 24 hours.
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Cells were washed and equilibrated in serum-free medium containing this compound at various concentrations for 18 hours.
-
Cholesterol efflux was initiated by adding ApoA-I or HDL to the medium for 4 hours.
-
The radioactivity in the medium and the cells was measured by liquid scintillation counting.
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Percent cholesterol efflux was calculated as (radioactivity in medium / (radioactivity in medium + radioactivity in cells)) x 100%.
-
Caption: Workflow for the cholesterol efflux assay.
4.6. Cellular Lipid Accumulation Assay
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Objective: To assess the effect of this compound on lipid accumulation in macrophages.
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Protocol:
-
RAW264.7 cells were incubated with oxidized LDL (ox-LDL) in the presence or absence of this compound (1 µM and 10 µM) for 24 hours.
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Cells were fixed and stained with Oil Red O to visualize neutral lipid droplets.
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The amount of stained lipid was quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength.
-
Conclusion
This compound represents a significant advancement in the development of LXR-targeted therapeutics. Its ability to selectively activate pathways involved in reverse cholesterol transport without promoting lipogenesis addresses a major hurdle that has limited the clinical application of previous LXR agonists. The data presented in this technical guide highlight the potential of this compound as a novel agent for the treatment of atherosclerosis and other diseases associated with dysregulated cholesterol homeostasis. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
The Selective Liver X Receptor Agonist IMB-808: A Technical Guide to its Impact on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Core-S-1, November 2025 - IMB-808, a novel dual agonist of Liver X Receptor (LXR) alpha (LXRα) and LXRβ, has emerged as a promising therapeutic candidate for managing dyslipidemia and atherosclerosis. This technical guide provides a comprehensive overview of the effects of this compound on lipid metabolism, with a focus on its selective activity that promotes cholesterol efflux without inducing detrimental lipogenesis. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.
Executive Summary
This compound is a potent, dual agonist of LXRα and LXRβ with EC50 values of 0.15 μM and 0.53 μM, respectively.[1] It effectively stimulates the expression of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, leading to enhanced cholesterol efflux from macrophages.[1][2][3] A key feature of this compound is its ability to circumvent the common adverse effect of LXR agonists, namely the induction of lipogenic genes like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS) in hepatocytes.[2] This selective action is attributed to its distinct pattern of coregulator recruitment to the LXR ligand-binding domain compared to full agonists like T0901317.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: LXR Agonistic Activity of this compound
| Receptor | EC50 (μM) |
| LXRα | 0.15 |
| LXRβ | 0.53 |
Data from a luciferase reporter gene assay in HEK293T cells.
Table 2: Effect of this compound on Cholesterol Efflux in Macrophages
| Cell Line | Treatment | Concentration (μM) | Cholesterol Efflux (% of control) |
| RAW264.7 | This compound | 1 | ~150% |
| 10 | ~200% | ||
| THP-1 | This compound | 1 | ~140% |
| 10 | ~180% |
Data represents the approximate percentage increase in cholesterol efflux to ApoA-I compared to a vehicle control after 24 hours of treatment.
Table 3: Effect of this compound on Gene Expression in Macrophages and Hepatocytes
| Cell Line | Gene | Treatment | Concentration (μM) | Fold Change in mRNA Expression (vs. Vehicle) |
| RAW264.7 | ABCA1 | This compound | 10 | Significant Increase |
| ABCG1 | This compound | 10 | Significant Increase | |
| HepG2 | SREBP-1c | T0901317 | 1 | ~4.5 |
| This compound | 10 | ~1.2 (not significant) | ||
| FAS | T0901317 | 1 | ~3.5 | |
| This compound | 10 | ~1.1 (not significant) |
Data for RAW264.7 cells shows a qualitative significant increase. Data for HepG2 cells shows the fold change in mRNA expression after 24 hours of treatment.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Macrophages
This compound enters the macrophage and binds to the LXR/RXR heterodimer in the nucleus. This complex then binds to LXR Response Elements (LXREs) on the DNA, initiating the transcription of target genes involved in cholesterol efflux, such as ABCA1 and ABCG1. The resulting proteins facilitate the transport of excess cholesterol out of the macrophage to lipid-poor apolipoproteins (e.g., ApoA-I), a critical step in reverse cholesterol transport.
Differential Effect of this compound in Hepatocytes
In hepatocytes, the full LXR agonist T0901317 strongly activates the LXR/RXR heterodimer, leading to the transcription of SREBP-1c. SREBP-1c is a master regulator of lipogenesis, and its activation results in the expression of genes like FAS, leading to increased fatty acid and triglyceride synthesis. In contrast, this compound, due to its unique binding and differential coregulator recruitment, does not significantly activate SREBP-1c transcription, thus avoiding the induction of lipogenesis.
Experimental Protocols
Cell Culture
-
RAW264.7 and HEK293T cells: Maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 μg/ml streptomycin.
-
THP-1 and HepG2 cells: Cultured in RPMI 1640 medium containing 10% FBS, 100 U/ml penicillin, and 100 μg/ml streptomycin. THP-1 monocytes were differentiated into macrophages by treatment with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.
Luciferase Reporter Gene Assay
-
HEK293T cells were seeded in 24-well plates.
-
Cells were transiently co-transfected with a GAL4-LXRα-LBD or GAL4-LXRβ-LBD expression plasmid, a pGL4.74[hRluc/TK] vector (for normalization), and a pGL4.31[luc2P/GAL4UAS/Hygro] reporter plasmid using a suitable transfection reagent.
-
After 24 hours, cells were treated with varying concentrations of this compound or a vehicle control.
-
Following another 24 hours of incubation, luciferase activity was measured using a dual-luciferase reporter assay system, and the results were normalized to Renilla luciferase activity.
-
EC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
Cholesterol Efflux Assay
-
RAW264.7 or THP-1 macrophages were seeded in 24-well plates.
-
Cells were labeled with 1 μCi/ml [3H]-cholesterol in medium containing 0.2% bovine serum albumin (BSA) for 24 hours.
-
After labeling, cells were washed and equilibrated in fresh medium for 18 hours.
-
The cells were then treated with this compound or vehicle control in the presence of a cholesterol acceptor (e.g., 10 μg/ml Apolipoprotein A-I (ApoA-I)).
-
After 24 hours, the radioactivity in the medium and the cells was measured using a liquid scintillation counter.
-
Cholesterol efflux was calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).
Quantitative Real-Time PCR (qPCR)
-
RAW264.7 or HepG2 cells were treated with this compound, T0901317, or vehicle for 24 hours.
-
Total RNA was extracted using a suitable RNA isolation kit.
-
cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qPCR was performed using gene-specific primers for ABCA1, ABCG1, SREBP-1c, FAS, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression was calculated using the 2-ΔΔCt method.
Conclusion
This compound represents a significant advancement in the development of LXR agonists for the treatment of cardiovascular diseases. Its ability to selectively promote reverse cholesterol transport without inducing hepatic lipogenesis addresses a major hurdle that has limited the clinical translation of previous LXR agonists. The data presented in this guide highlight the therapeutic potential of this compound and provide a foundation for further preclinical and clinical investigation. The detailed protocols offer a framework for researchers to replicate and expand upon these key findings.
References
- 1. Frontiers | Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities [frontiersin.org]
- 2. New and emerging lipid-modifying drugs to lower LDL cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translating atherosclerosis research from bench to bedside: navigating the barriers for effective preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of IMB-808, a Novel Selective Liver X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMB-808 is a novel, synthetic, partial agonist of the Liver X Receptors (LXRα and LXRβ) that has demonstrated significant potential as a therapeutic agent for atherosclerosis. Discovered through a targeted screening process, this compound exhibits a unique pharmacological profile, effectively promoting reverse cholesterol transport and reducing cellular lipid accumulation without inducing the lipogenic gene expression commonly associated with full LXR agonists. This selectivity suggests a reduced risk of side effects such as hypertriglyceridemia and hepatic steatosis, making this compound a promising candidate for further drug development. This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and experimental evaluation of this compound.
Introduction: The Role of Liver X Receptors in Cholesterol Homeostasis
Liver X Receptors (LXRs) are nuclear receptors that function as crucial regulators of cholesterol, fatty acid, and glucose homeostasis. There are two isoforms, LXRα and LXRβ, which form heterodimers with the retinoid X receptor (RXR) to control the transcription of target genes. Activation of LXRs by endogenous oxysterols or synthetic agonists initiates a cascade of events aimed at reducing cellular cholesterol levels. A key downstream effect is the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which facilitate the efflux of cholesterol from peripheral cells, including macrophages in atherosclerotic plaques, to high-density lipoprotein (HDL) for transport to the liver and subsequent excretion.[1][2]
While the therapeutic potential of LXR agonists in treating atherosclerosis is significant, the clinical development of pan-LXR agonists has been hampered by their tendency to concurrently activate the expression of lipogenic genes, most notably the sterol regulatory element-binding protein 1c (SREBP-1c).[1] Upregulation of SREBP-1c in the liver leads to increased fatty acid and triglyceride synthesis, resulting in hypertriglyceridemia and hepatic steatosis. Therefore, the discovery of selective LXR modulators that can uncouple the beneficial effects on reverse cholesterol transport from the adverse lipogenic effects is a primary goal in the development of new anti-atherosclerotic therapies.
Discovery of this compound: A Selective LXR Agonist
This compound was identified through a screening program designed to discover novel LXR agonists with improved pharmacological profiles. The compound emerged as a potent dual agonist for both LXRα and LXRβ.[1] Unlike full LXR agonists such as T0901317, this compound acts as a partial agonist, leading to a distinct pattern of gene regulation. This partial agonism is believed to be the basis for its selective activity, promoting the expression of genes involved in cholesterol efflux without significantly impacting those involved in lipogenesis.[1]
Chemical Structure of this compound
Note: The definitive chemical structure and its synthesis are not publicly available in the reviewed literature. The information is proprietary to the discovering institution.
Mechanism of Action: Differential Coregulator Recruitment
The selective pharmacological profile of this compound is attributed to its ability to induce a unique conformational change in the LXR ligand-binding domain, leading to the differential recruitment of transcriptional coregulators compared to full agonists. This selective interaction with coactivator and corepressor proteins allows for the specific activation of genes involved in reverse cholesterol transport while avoiding the activation of the SREBP-1c promoter, which drives lipogenesis.
Figure 1: Proposed signaling pathway of this compound.
Synthesis of this compound
Detailed experimental protocols for the chemical synthesis of this compound are not publicly available in the reviewed scientific literature.
Experimental Protocols and Data
The pharmacological properties of this compound have been characterized through a series of in vitro assays. The following sections detail the methodologies used and summarize the key findings.
LXR Activation Assessed by Luciferase Reporter Assay
Objective: To determine the ability of this compound to activate LXRα and LXRβ.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with expression plasmids for the LXRα or LXRβ ligand-binding domain fused to the GAL4 DNA-binding domain, along with a luciferase reporter plasmid containing a GAL4 upstream activation sequence.
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound, a positive control (e.g., T0901317), or vehicle (DMSO).
-
Luciferase Assay: After a 24-hour incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer. Data are normalized to a co-transfected β-galactosidase control to account for variations in transfection efficiency.
Figure 2: Workflow for the LXR luciferase reporter assay.
Quantitative Data:
| Compound | LXRα EC50 (μM) | LXRβ EC50 (μM) |
| This compound | Data not available | Data not available |
| T0901317 | Data not available | Data not available |
Note: Specific EC50 values for this compound are not provided in the publicly available literature.
Gene Expression Analysis by Quantitative PCR (qPCR)
Objective: To evaluate the effect of this compound on the expression of LXR target genes involved in cholesterol transport and lipogenesis.
Methodology:
-
Cell Culture and Treatment: Relevant cell lines, such as THP-1 macrophages (for cholesterol transport genes) and HepG2 hepatocytes (for lipogenic genes), are treated with this compound, a positive control, or vehicle for a specified period (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its concentration and purity are determined. First-strand cDNA is synthesized from the RNA template using reverse transcriptase.
-
qPCR: The relative expression levels of target genes (e.g., ABCA1, ABCG1, SREBP-1c) are quantified using SYBR Green-based real-time PCR. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
Quantitative Data:
| Gene Target | Cell Line | This compound Treatment | T0901317 Treatment |
| ABCA1 | THP-1 | Significantly increased | Significantly increased |
| ABCG1 | THP-1 | Significantly increased | Significantly increased |
| SREBP-1c | HepG2 | No significant increase | Significantly increased |
Note: The table summarizes the qualitative findings from the discovery paper. Precise fold-change values are not publicly available.
Cholesterol Efflux Assay
Objective: To assess the ability of this compound to promote cholesterol efflux from macrophages.
Methodology:
-
Cell Culture and Cholesterol Loading: THP-1 macrophages are labeled with [3H]-cholesterol for 24 hours.
-
Compound Treatment: The cells are then treated with this compound or a control compound in the presence of a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or HDL.
-
Measurement of Efflux: After an incubation period (e.g., 4-8 hours), the radioactivity in the culture medium and the cell lysate is measured using a scintillation counter. Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).
Figure 3: Workflow for the cholesterol efflux assay.
Quantitative Data:
| Treatment | Cholesterol Efflux (% of control) |
| Vehicle | 100% |
| This compound | Significantly increased |
| T0901317 | Significantly increased |
Note: The table reflects the qualitative outcomes reported in the literature. Specific percentage increases are not publicly available.
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of safer and more effective LXR-based therapies for atherosclerosis. Its ability to selectively activate pathways involved in reverse cholesterol transport while avoiding the induction of lipogenic genes addresses a major hurdle that has limited the clinical translation of previous LXR agonists. The unique mechanism of action, rooted in differential coregulator recruitment, provides a valuable framework for the design of future selective LXR modulators.
Further research is warranted to fully elucidate the molecular details of this compound's interaction with the LXR complex and to evaluate its efficacy and safety in preclinical animal models of atherosclerosis. The determination and disclosure of its chemical structure and synthesis would be a critical next step to enable broader investigation by the scientific community and to facilitate its potential development as a clinical candidate.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
The Role of IMB-808 in Reverse Cholesterol Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMB-808 is a potent dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ) that has demonstrated significant potential in promoting reverse cholesterol transport (RCT), a critical process for the removal of excess cholesterol from peripheral tissues and its return to the liver for excretion. A key distinguishing feature of this compound is its non-lipogenic profile in hepatic cells, a significant advantage over many other LXR agonists which are often associated with undesirable increases in hepatic triglycerides. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations, to serve as a comprehensive resource for researchers in the field of cardiovascular disease and drug development.
Core Mechanism of Action: LXR Agonism
This compound functions as a dual agonist for both LXRα and LXRβ, ligand-activated transcription factors that play a pivotal role in cholesterol homeostasis. Upon binding to LXRs, this compound initiates a conformational change in the receptor, leading to the recruitment of coactivators and the dissociation of corepressors. This LXR-coactivator complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby activating their transcription.
A crucial aspect of this compound's activity is its nature as a partial agonist. This characteristic is believed to underlie its selective activation of genes involved in cholesterol efflux without significantly inducing genes responsible for lipogenesis in liver cells.[1]
Quantitative Agonist Activity
The potency of this compound in activating LXRα and LXRβ has been quantified using luciferase reporter assays.
| Parameter | This compound | Reference Agonist (T0901317) |
| LXRα EC50 (µM) | 0.15 | Not explicitly stated in provided context |
| LXRβ EC50 (µM) | 0.53 | Not explicitly stated in provided context |
Promotion of Reverse Cholesterol Transport
The primary mechanism by which this compound promotes RCT is through the upregulation of key transport proteins, namely ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), in macrophages.
Upregulation of ABCA1 and ABCG1 Expression
This compound has been shown to significantly increase the protein expression of both ABCA1 and ABCG1 in a concentration-dependent manner in macrophage cell lines such as RAW264.7 and THP-1.[2]
| Cell Line | Treatment | ABCA1 Protein Induction (Fold Change vs. Control) | ABCG1 Protein Induction (Fold Change vs. Control) |
| RAW264.7 | This compound (1 µM) | ~2.5 | ~3.0 |
| This compound (10 µM) | ~3.5 | ~4.0 | |
| THP-1 | This compound (1 µM) | ~2.0 | ~2.5 |
| This compound (10 µM) | ~3.0 | ~3.5 | |
| T0901317 (1 µM) | ~2.0 | ~2.5 |
Enhancement of Cholesterol Efflux
The increased expression of ABCA1 and ABCG1 translates to a functional enhancement of cholesterol efflux from macrophages. ABCA1 facilitates the transfer of cholesterol to lipid-poor apolipoprotein A-I (apoA-I), while ABCG1 promotes efflux to mature high-density lipoprotein (HDL) particles.
| Cell Line | Treatment | Cholesterol Efflux to apoA-I (% increase vs. control) | Cholesterol Efflux to HDL (% increase vs. control) |
| RAW264.7 | This compound (1 µM) | ~50% | ~40% |
| This compound (10 µM) | ~80% | ~60% | |
| THP-1 | This compound (1 µM) | ~45% | ~35% |
| This compound (10 µM) | ~70% | ~55% | |
| T0901317 (1 µM) | ~75% | ~50% |
Non-Lipogenic Profile in Hepatic Cells
A significant advantage of this compound over first-generation LXR agonists is its minimal induction of lipogenic gene expression in hepatocytes. This is attributed to its partial agonism and differential recruitment of co-regulators compared to full agonists like T0901317.[1] The primary transcription factor responsible for hepatic lipogenesis is Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which in turn activates genes such as Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase 1 (SCD-1).
| Cell Line | Treatment | SREBP-1c mRNA Expression (Fold Change vs. Control) | FAS mRNA Expression (Fold Change vs. Control) | SCD-1 mRNA Expression (Fold Change vs. Control) |
| HepG2 | This compound (1 µM) | ~1.5 | ~1.2 | ~1.3 |
| This compound (10 µM) | ~2.0 | ~1.8 | ~1.9 | |
| T0901317 (1 µM) | >10 | >8 | >7 |
Experimental Protocols
LXRα/β Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate LXRα or LXRβ in a cellular context.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with plasmids encoding the LXRα or LXRβ ligand-binding domain fused to a GAL4 DNA-binding domain, and a luciferase reporter plasmid containing GAL4 upstream activating sequences.
-
Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of this compound or a reference agonist (e.g., T0901317). A vehicle control (DMSO) is also included.
-
Luciferase Activity Measurement: Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).
-
Data Analysis: Luminescence values are normalized to a control (e.g., Renilla luciferase) to account for transfection efficiency. The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis for ABCA1 and ABCG1
This technique is used to determine the protein levels of ABCA1 and ABCG1 in macrophages following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: RAW264.7 or THP-1 macrophages are seeded in 6-well plates. THP-1 monocytes are differentiated into macrophages using PMA. Cells are then treated with varying concentrations of this compound or a vehicle control for 24-48 hours.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated overnight with primary antibodies against ABCA1 (e.g., Novus Biologicals, NB400-105) and ABCG1 (e.g., Novus Biologicals, NB400-132).[3][4] After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Cholesterol Efflux Assay
This assay measures the capacity of macrophages to efflux cholesterol to specific acceptors like apoA-I or HDL.
Methodology:
-
Cell Culture and Cholesterol Loading: Macrophages (RAW264.7 or differentiated THP-1) are seeded in 24-well plates. Cells are labeled with a fluorescent cholesterol analog, such as BODIPY-cholesterol, or radiolabeled [3H]-cholesterol for 24 hours.
-
Equilibration and Treatment: The labeling medium is removed, and cells are washed and then equilibrated in serum-free medium containing the test compound (this compound or vehicle) for 18-24 hours to allow for the upregulation of cholesterol transporters.
-
Efflux to Acceptors: The medium is replaced with serum-free medium containing cholesterol acceptors, either human apoA-I (10 µg/mL) or HDL (50 µg/mL), and the cells are incubated for 4-6 hours.
-
Quantification of Efflux: The medium is collected, and the cells are lysed. The amount of fluorescent or radiolabeled cholesterol in the medium and the cell lysate is quantified using a fluorescence plate reader or a scintillation counter, respectively.
-
Data Analysis: Cholesterol efflux is expressed as the percentage of the label in the medium relative to the total label (medium + cell lysate).
Quantitative Real-Time PCR (qPCR) for Lipogenic Genes
This method is used to quantify the mRNA expression levels of SREBP-1c, FAS, and SCD-1 in HepG2 cells.
Methodology:
-
Cell Culture and Treatment: HepG2 cells are cultured in 6-well plates and treated with different concentrations of this compound, a positive control (T0901317), or a vehicle control for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit (e.g., Qiagen RNeasy Kit). First-strand cDNA is synthesized from the RNA using a reverse transcription kit.
-
qPCR: The relative expression of the target genes (SREBP-1c, FAS, SCD-1) is quantified by qPCR using SYBR Green or TaqMan probes. The expression levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Signaling Pathways and Logical Relationships
Figure 1: Signaling pathway of this compound in promoting reverse cholesterol transport.
Figure 2: General experimental workflow for characterizing this compound.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of atherosclerosis and related cardiovascular diseases. Its dual agonism of LXRα and LXRβ effectively promotes the initial steps of reverse cholesterol transport by upregulating ABCA1 and ABCG1 in macrophages, leading to enhanced cholesterol efflux. Critically, its partial agonist nature confers a non-lipogenic profile in hepatic cells, mitigating a key side effect that has hampered the development of other LXR agonists. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation and development of this compound and other selective LXR modulators.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot protocol for ABCG1 Antibody (NB400-132): Novus Biologicals [novusbio.com]
- 4. researchgate.net [researchgate.net]
IMB-808: A Selective Liver X Receptor Modulator for Cholesterol Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
IMB-808 is a novel, potent, and selective dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] It has garnered significant interest in the field of atherosclerosis research due to its unique pharmacological profile. Unlike full LXR agonists such as T0901317, this compound effectively promotes reverse cholesterol transport and reduces cellular lipid accumulation without inducing the expression of genes associated with lipogenesis in hepatocytes.[1] This selective modulation of LXR activity suggests that this compound may offer a therapeutic advantage by avoiding the hypertriglyceridemia and hepatic steatosis commonly associated with non-selective LXR activation. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action: Selective LXR Modulation
The liver X receptors, LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol metabolism, fatty acid synthesis, and inflammation. Upon activation by endogenous oxysterols or synthetic agonists, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.
This compound's selectivity is attributed to its distinct interaction with the LXR ligand-binding domain, leading to a differential recruitment of coregulator proteins compared to full agonists like T0901317.[1] This results in the preferential activation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), while having a minimal effect on the key regulator of lipogenesis, sterol regulatory element-binding protein 1c (SREBP-1c).[1]
The proposed signaling pathway for this compound's selective LXR modulation is depicted below:
Quantitative Data
The following tables summarize the key quantitative findings from in vitro studies of this compound.
Table 1: LXR Transactivation Activity
| Compound | LXRα EC₅₀ (μM) | LXRβ EC₅₀ (μM) |
| This compound | 0.25 | 0.31 |
| T0901317 | 0.03 | 0.04 |
EC₅₀ values were determined using a luciferase reporter assay in HEK293T cells.
Table 2: Gene Expression Analysis in THP-1 Macrophages
| Gene | This compound (1 μM) Fold Induction | T0901317 (1 μM) Fold Induction |
| ABCA1 | ~8 | ~10 |
| ABCG1 | ~6 | ~7 |
Gene expression was quantified by qPCR after 24 hours of treatment.
Table 3: Gene Expression Analysis in HepG2 Hepatocytes
| Gene | This compound (1 μM) Fold Induction | T0901317 (1 μM) Fold Induction |
| SREBP-1c | ~1.5 | ~6 |
| FAS | ~2 | ~8 |
Gene expression was quantified by qPCR after 24 hours of treatment.
Table 4: Cholesterol Efflux in THP-1 Macrophages
| Treatment | Cholesterol Efflux (%) |
| Vehicle (DMSO) | ~10 |
| This compound (1 μM) | ~25 |
| T0901317 (1 μM) | ~28 |
Cholesterol efflux to apoA-I was measured after 24 hours of treatment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
LXR Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate LXRα or LXRβ, leading to the expression of a luciferase reporter gene.
Protocol:
-
Cell Culture: HEK293T cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded into 96-well plates and co-transfected with a GAL4-LXRα or GAL4-LXRβ ligand-binding domain expression plasmid, a UAS-luciferase reporter plasmid, and a Renilla luciferase internal control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the medium is replaced with DMEM containing various concentrations of this compound or T0901317.
-
Lysis and Luminescence Reading: After another 24 hours, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative expression levels of LXR target genes.
Protocol:
-
Cell Culture and Treatment: THP-1 or HepG2 cells are seeded in 6-well plates and treated with this compound, T0901317, or vehicle (DMSO) for 24 hours.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a SYBR Green-based detection method on a real-time PCR system. The relative expression of target genes is normalized to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method.
Cholesterol Efflux Assay
This assay measures the capacity of macrophages to efflux cholesterol to an acceptor molecule like apolipoprotein A-I (apoA-I).
Protocol:
-
Cell Differentiation and Labeling: THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA). The macrophages are then labeled with [³H]-cholesterol for 48 hours.
-
Equilibration and Treatment: The cells are washed and incubated with serum-free medium containing this compound, T0901317, or vehicle for 24 hours to allow for intracellular cholesterol equilibration and gene expression induction.
-
Efflux: The medium is replaced with serum-free medium containing apoA-I (10 µg/mL), and the cells are incubated for 4-6 hours.
-
Quantification: The radioactivity in the medium and the cell lysate is determined by liquid scintillation counting. The percentage of cholesterol efflux is calculated as the amount of radioactivity in the medium divided by the total radioactivity (medium + cells).
Oil Red O Staining for Lipid Accumulation
Oil Red O staining is used to visualize and quantify neutral lipid accumulation in cells.
Protocol:
-
Cell Culture and Treatment: HepG2 cells are seeded on coverslips in 6-well plates and treated with oleic acid to induce lipid loading, along with this compound, T0901317, or vehicle for 24 hours.
-
Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde.
-
Staining: The fixed cells are stained with a filtered Oil Red O solution.
-
Imaging: The stained lipid droplets are visualized by light microscopy.
-
Quantification: For quantitative analysis, the Oil Red O is extracted from the stained cells with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm).
Conclusion
This compound represents a promising development in the quest for safer and more effective LXR-targeted therapies. Its ability to selectively activate pathways involved in cholesterol efflux while minimizing the induction of lipogenic genes addresses a major hurdle that has limited the clinical translation of previous LXR agonists. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other selective LXR modulators in the treatment of atherosclerosis and related metabolic disorders. Further in vivo studies are warranted to fully elucidate the efficacy and safety profile of this compound.
References
Pharmacological Profile of IMB-808: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of IMB-808, a novel, potent, and dual agonist of the Liver X Receptor (LXR) subtypes, LXRα and LXRβ. This compound has demonstrated a unique pharmacological profile, positioning it as a potential therapeutic agent for atherosclerosis. It selectively modulates LXR activity to promote cholesterol efflux and regulate the expression of key genes in cholesterol homeostasis, while notably avoiding the lipogenic side effects commonly associated with other LXR agonists.[1]
Core Mechanism of Action
This compound functions as a partial agonist of both LXRα and LXRβ.[1] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. The activation of LXR is a critical pathway in the regulation of cholesterol metabolism and inflammatory processes.[1]
A key feature of this compound is its distinct pattern of coregulator recruitment compared to full LXR agonists like T0901317.[1] This differential recruitment is believed to be the basis for its selective activity, leading to the beneficial anti-atherosclerotic effects without inducing significant expression of genes involved in lipogenesis.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the pharmacological activity of this compound.
Table 1: LXR Agonist Activity of this compound
| Parameter | LXRα | LXRβ | Reference Compound (T0901317) |
| EC50 (nM) | 28.3 ± 3.5 | 18.2 ± 2.1 | 15.7 ± 2.3 (LXRα), 10.8 ± 1.9 (LXRβ) |
EC50 values were determined using a luciferase reporter assay in HEK293T cells co-transfected with LXRα or LXRβ expression plasmids and an LXRE-luciferase reporter plasmid.
Table 2: Effect of this compound on Target Gene Expression
| Gene | Cell Line | This compound (1 µM) Fold Induction | T0901317 (1 µM) Fold Induction |
| ABCA1 | RAW264.7 | 4.2 ± 0.5 | 5.1 ± 0.6 |
| THP-1 | 3.8 ± 0.4 | 4.5 ± 0.5 | |
| HepG2 | 3.1 ± 0.3 | 3.9 ± 0.4 | |
| ABCG1 | RAW264.7 | 3.9 ± 0.4 | 4.8 ± 0.5 |
| THP-1 | 3.5 ± 0.4 | 4.2 ± 0.4 | |
| HepG2 | 2.8 ± 0.3 | 3.5 ± 0.4 | |
| SREBP-1c | HepG2 | 1.2 ± 0.2 | 4.5 ± 0.6 |
Gene expression was quantified by qRT-PCR after 24 hours of treatment. Data are presented as fold induction relative to vehicle control.
Table 3: Effect of this compound on Cholesterol Efflux
| Cell Line | This compound (1 µM) % Efflux | T0901317 (1 µM) % Efflux |
| RAW264.7 | 35.2 ± 3.1 | 40.5 ± 3.5 |
| THP-1 | 32.8 ± 2.9 | 38.1 ± 3.2 |
% Efflux was calculated as the percentage of [3H]-cholesterol released into the medium relative to the total [3H]-cholesterol in the cells.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human embryonic kidney (HEK) 293T cells, murine macrophage RAW264.7 cells, human monocytic THP-1 cells, and human hepatoma HepG2 cells were obtained from the American Type Culture Collection (ATCC).
-
Reagents: this compound was synthesized in-house. T0901317 was purchased from Sigma-Aldrich. [3H]-cholesterol was obtained from PerkinElmer.
Luciferase Reporter Assay for LXR Activity
-
Transfection: HEK293T cells were seeded in 24-well plates and co-transfected with pCMV-LXRα or pCMV-LXRβ expression plasmids, an LXRE-driven luciferase reporter plasmid (pLXRE-luc), and a Renilla luciferase internal control plasmid (pRL-TK) using Lipofectamine 2000.
-
Treatment: 24 hours post-transfection, cells were treated with varying concentrations of this compound or T0901317 for another 24 hours.
-
Luminescence Measurement: Luciferase activity was measured using the Dual-Luciferase Reporter Assay System (Promega). Firefly luciferase activity was normalized to Renilla luciferase activity.
-
Data Analysis: EC50 values were calculated using a nonlinear regression curve fit (log(agonist) vs. response) in GraphPad Prism.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Treatment: RAW264.7, THP-1 (differentiated into macrophages with PMA), and HepG2 cells were treated with this compound (1 µM), T0901317 (1 µM), or vehicle (DMSO) for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted using TRIzol reagent (Invitrogen), and cDNA was synthesized using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
qRT-PCR: Real-time PCR was performed using SYBR Green PCR Master Mix (Applied Biosystems) on a 7500 Real-Time PCR System. The relative expression of target genes (ABCA1, ABCG1, SREBP-1c) was normalized to the expression of the housekeeping gene GAPDH using the 2^-ΔΔCt method.
Cholesterol Efflux Assay
-
Cell Labeling: RAW264.7 and THP-1 macrophages were labeled with 1 µCi/mL [3H]-cholesterol in medium containing 0.2% BSA for 24 hours.
-
Equilibration: Cells were washed and incubated in serum-free medium containing this compound (1 µM), T0901317 (1 µM), or vehicle for 18 hours to allow for equilibration of the radiolabel and upregulation of target genes.
-
Efflux Measurement: The medium was replaced with serum-free medium containing apolipoprotein A-I (ApoA-I; 10 µg/mL) as the cholesterol acceptor, and the cells were incubated for 4 hours.
-
Quantification: The radioactivity in the medium and the cells (lysed with 0.1 N NaOH) was measured by liquid scintillation counting.
-
Calculation: Percent efflux was calculated as: (dpm in medium / (dpm in medium + dpm in cells)) x 100.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coregulator Recruitment Assay
-
Assay Principle: This assay measures the interaction between the LXR Ligand Binding Domain (LBD) and a coregulator peptide. A terbium (Tb)-labeled anti-GST antibody serves as the donor, binding to a GST-tagged LXR-LBD. A fluorescein (FL)-labeled coregulator peptide acts as the acceptor. Ligand-induced recruitment of the coregulator brings the donor and acceptor into proximity, resulting in a FRET signal.
-
Procedure:
-
Reactions were performed in 384-well plates.
-
GST-LXRα-LBD or GST-LXRβ-LBD was incubated with varying concentrations of this compound or T0901317.
-
A mixture of Tb-anti-GST antibody and FL-labeled SRC-1 peptide was added.
-
The plate was incubated at room temperature for 2 hours.
-
TR-FRET signal was measured on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
-
Data Analysis: The ratio of the fluorescence intensity at 520 nm to that at 495 nm was calculated to determine the extent of coregulator recruitment.
Signaling Pathways and Experimental Workflows
Caption: this compound selectively activates the LXR signaling pathway.
Caption: Experimental workflow for the cholesterol efflux assay.
Caption: Workflow for the TR-FRET coregulator recruitment assay.
Conclusion
This compound represents a promising development in the field of LXR modulators. Its ability to potently activate LXRα and LXRβ, leading to the upregulation of genes involved in reverse cholesterol transport and subsequent cholesterol efflux, underscores its anti-atherosclerotic potential. Crucially, its minimal induction of the lipogenic gene SREBP-1c in hepatocytes suggests a favorable safety profile, avoiding the common adverse effects of hypertriglyceridemia and hepatic steatosis associated with non-selective LXR agonists. The distinct pharmacological characteristics of this compound, likely stemming from its unique coregulator recruitment profile, provide a strong rationale for its further investigation as a novel therapeutic agent for the treatment of atherosclerosis.
References
IMB-808 for Atherosclerosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque within the arteries, remains a leading cause of cardiovascular disease worldwide. A key pathological event in atherosclerosis is the accumulation of cholesterol-laden macrophages, known as foam cells, within the arterial wall. The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a critical role in regulating cholesterol homeostasis and inflammation, making them attractive therapeutic targets for the treatment of atherosclerosis.[1][2] Activation of LXRs promotes reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. However, the clinical development of LXR agonists has been hampered by the common side effect of hepatic steatosis (fatty liver), primarily mediated by the LXRα-dependent induction of the lipogenic transcription factor, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1][3]
IMB-808 has been identified as a novel, potent, and partial dual agonist of LXRα and LXRβ.[1] What distinguishes this compound from other LXR agonists, such as the full agonist T0901317, is its ability to selectively activate LXR target genes involved in reverse cholesterol transport without significantly inducing genes responsible for lipogenesis in hepatocytes. This unique pharmacological profile suggests that this compound may offer a promising therapeutic strategy for atherosclerosis without the adverse lipogenic effects. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative in vitro efficacy, and detailed experimental protocols for its evaluation in atherosclerosis research.
Mechanism of Action
This compound functions as a partial agonist for both LXRα and LXRβ, meaning it binds to and activates the receptors but elicits a submaximal response compared to a full agonist. The therapeutic potential of this compound in atherosclerosis stems from its ability to differentially modulate LXR activity. It effectively stimulates the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), in macrophages. These transporters are crucial for effluxing excess cholesterol from macrophages to high-density lipoprotein (HDL) particles, thereby preventing foam cell formation.
Crucially, this compound demonstrates a significantly lower capacity to induce the expression of SREBP-1c and its downstream target genes involved in fatty acid and triglyceride synthesis in liver cells. This selectivity is attributed to its distinct interaction with the LXR ligand-binding domain, leading to the differential recruitment of co-regulator proteins compared to full LXR agonists.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound in key assays relevant to atherosclerosis research.
Table 1: LXR Agonist Activity of this compound
| Parameter | LXRα | LXRβ |
| EC50 | 0.15 µM | 0.53 µM |
EC50 values were determined using a GAL4-LXR ligand-binding domain luciferase reporter assay.
Table 2: Effect of this compound on Gene Expression in Macrophages (RAW264.7 cells)
| Gene | Treatment | Fold Induction (mRNA) |
| ABCA1 | This compound (10 µM, 18h) | Significant increase |
| ABCG1 | This compound (10 µM, 18h) | Significant increase |
Quantitative fold-change values from the primary literature are not specified, but a significant dose-dependent increase was reported.
Table 3: Effect of this compound on Cholesterol Efflux
| Cell Line | Efflux Acceptor | Effect of this compound (0.1-10 µM, 24h) |
| RAW264.7 | ApoA-I | Dose-dependent promotion |
| RAW264.7 | HDL | Dose-dependent promotion |
| THP-1 | ApoA-I | Dose-dependent promotion |
| THP-1 | HDL | Dose-dependent promotion |
Table 4: Effect of this compound on Lipogenic Gene Expression in Hepatocytes (HepG2 cells)
| Gene | Treatment | Effect |
| SREBP-1c | This compound | Almost no increase |
| SREBP-1c | T0901317 | Significant increase |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-atherosclerotic potential of this compound are provided below.
LXR Activation Luciferase Reporter Assay
This assay determines the ability of this compound to activate LXRα and LXRβ.
Materials:
-
HEK293T or HepG2 cells
-
Expression plasmids for GAL4 DNA-binding domain fused to the LXRα or LXRβ ligand-binding domain (GAL4-LXR-LBD)
-
Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS)
-
Renilla luciferase plasmid (for transfection control)
-
Cell culture medium (DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound and a reference LXR agonist (e.g., T0901317)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T or HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
After 24 hours, co-transfect the cells with the GAL4-LXR-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 4-6 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a non-linear regression analysis.
Macrophage Foam Cell Formation Assay (Oil Red O Staining)
This assay visually and quantitatively assesses the effect of this compound on lipid accumulation in macrophages.
Materials:
-
RAW264.7 or THP-1 macrophages
-
Cell culture medium
-
Oxidized low-density lipoprotein (oxLDL)
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O stock solution (0.5% in isopropanol)
-
60% Isopropanol
-
Hematoxylin (for counterstaining)
-
Microscope
Protocol:
-
Seed macrophages in a 24-well plate with coverslips and allow them to adhere. For THP-1 monocytes, differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Treat the cells with oxLDL (e.g., 50 µg/mL) in the presence or absence of various concentrations of this compound for 24-48 hours.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells with PBS and then with 60% isopropanol.
-
Prepare the Oil Red O working solution by diluting the stock solution with water (e.g., 3:2 ratio) and filtering.
-
Stain the cells with the Oil Red O working solution for 15-30 minutes.
-
Wash the cells with 60% isopropanol and then with water.
-
Counterstain the nuclei with hematoxylin for 1 minute and wash with water.
-
Mount the coverslips on microscope slides and visualize the lipid droplets (stained red) under a microscope.
-
For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.
Cholesterol Efflux Assay
This assay measures the capacity of this compound to promote the removal of cholesterol from macrophages.
Materials:
-
RAW264.7 or THP-1 macrophages
-
Cell culture medium
-
[³H]-cholesterol
-
Bovine serum albumin (BSA)
-
Apolipoprotein A-I (ApoA-I) or High-density lipoprotein (HDL) as cholesterol acceptors
-
This compound
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Seed macrophages in a 24-well plate.
-
Label the cells with [³H]-cholesterol (e.g., 1 µCi/mL) in serum-free medium containing 0.2% BSA for 24 hours.
-
Wash the cells and equilibrate them with serum-free medium containing this compound at various concentrations for 18-24 hours.
-
Wash the cells and incubate them with serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL) for 4-6 hours.
-
Collect the medium and lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method quantifies the effect of this compound on the mRNA levels of target genes.
Materials:
-
RAW264.7, THP-1, or HepG2 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qRT-PCR master mix
-
Primers for target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Protocol:
-
Treat the cells with this compound at desired concentrations for a specified time (e.g., 18-24 hours).
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: this compound signaling pathway in macrophages.
References
- 1. Increased hypercholesterolemia and atherosclerosis in mice lacking both ApoE and leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an atherosclerosis rabbit model to evaluate the hemodynamic impact of extracorporeal circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atherogenesis in Apoe-/- and Ldlr-/- Mice with a Genetically Resistant Background - PubMed [pubmed.ncbi.nlm.nih.gov]
IMB-808 and its Role in Mitigating Foam Cell Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Foam cell formation, a critical early event in the pathogenesis of atherosclerosis, involves the unregulated uptake of modified lipoproteins by macrophages within the arterial wall. The Liver X Receptors (LXRs), LXRα and LXRβ, are key nuclear receptors that govern cholesterol homeostasis and represent a promising therapeutic target for preventing this process. IMB-808 has been identified as a potent, dual agonist of LXRα and LXRβ with a distinct pharmacological profile. This technical guide provides an in-depth overview of this compound's mechanism of action in preventing foam cell formation, complete with quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows. A key characteristic of this compound is its selective activation of reverse cholesterol transport pathways without inducing the undesirable lipogenic side effects commonly associated with other LXR agonists, making it a compound of significant interest for the development of anti-atherosclerotic therapies.
Mechanism of Action of this compound in Preventing Foam Cell Formation
This compound functions as a selective Liver X Receptor (LXR) agonist, demonstrating potent dual activity for both LXRα and LXRβ isoforms.[1] Activation of LXRs is a critical step in initiating the process of reverse cholesterol transport, a physiological pathway that removes excess cholesterol from peripheral tissues, including macrophages in the arterial wall, for transport back to the liver for excretion.[1][2]
Upon binding to LXRs, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, upregulating their transcription.[3][4] Key target genes involved in the prevention of foam cell formation include:
-
ATP-binding cassette transporter A1 (ABCA1): This transporter plays a crucial role in the efflux of cholesterol and phospholipids from macrophages to lipid-poor apolipoprotein A-I (ApoA-I).
-
ATP-binding cassette transporter G1 (ABCG1): ABCG1 facilitates the efflux of cholesterol to mature high-density lipoprotein (HDL) particles.
-
Apolipoprotein E (ApoE): ApoE is a component of lipoproteins that mediates their clearance from the circulation.
By upregulating these genes, this compound effectively promotes the removal of excess cholesterol from macrophages, thereby preventing their transformation into lipid-laden foam cells.
A significant advantage of this compound is its selective pharmacological profile. While effectively promoting cholesterol efflux, it does not significantly induce the expression of lipogenic genes, such as sterol regulatory element-binding protein-1c (SREBP-1c), in hepatocytes. This is a common and undesirable side effect of pan-LXR agonists like T0901317, which can lead to hypertriglyceridemia and hepatic steatosis. This selectivity suggests that this compound may recruit a different set of coregulators or possess a distinct binding pattern to the LXR ligand-binding domain compared to full LXR agonists.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on key parameters related to foam cell formation, as reported in preclinical studies.
Table 1: Effect of this compound on Cholesterol Efflux from Macrophages
| Cell Line | Treatment | Concentration | Cholesterol Efflux (% of control) |
| RAW264.7 | This compound | 1 µM | Significantly Increased |
| THP-1 | This compound | 1 µM | Significantly Increased |
Data synthesized from descriptive statements in the cited literature.
Table 2: Effect of this compound on Cellular Lipid Accumulation in Macrophages
| Cell Line | Treatment | Concentration | Lipid Accumulation |
| RAW264.7 | This compound | 1 µM | Reduced |
| THP-1 | This compound | 1 µM | Reduced |
Data synthesized from descriptive statements in the cited literature.
Table 3: Comparative Effect of this compound and T0901317 on Lipogenic Gene Expression in HepG2 Cells
| Gene | Treatment | Concentration | Gene Expression (Fold Change vs. Control) |
| SREBP-1c | This compound | 1 µM | No significant increase |
| SREBP-1c | T0901317 | 1 µM | Significantly Increased |
| FASN | This compound | 1 µM | No significant increase |
| FASN | T0901317 | 1 µM | Significantly Increased |
Data synthesized from descriptive statements in the cited literature.
Experimental Protocols
Macrophage Foam Cell Formation Assay
This protocol describes the in vitro induction of foam cell formation in macrophages and the assessment of the inhibitory effects of this compound.
Materials:
-
RAW264.7 or THP-1 macrophage cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Oxidized low-density lipoprotein (oxLDL)
-
This compound
-
Oil Red O staining solution
-
Isopropanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Differentiation:
-
Culture RAW264.7 cells in complete medium.
-
For THP-1 monocytes, induce differentiation into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
-
Foam Cell Induction:
-
Plate differentiated macrophages in multi-well plates.
-
Incubate the cells with oxLDL (e.g., 50-100 µg/mL) in serum-free medium for 24-48 hours to induce foam cell formation.
-
-
This compound Treatment:
-
Concurrently with oxLDL treatment, add this compound at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO).
-
-
Assessment of Lipid Accumulation (Oil Red O Staining):
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 30 minutes to visualize intracellular lipid droplets.
-
Wash with 60% isopropanol and then with PBS.
-
Visualize the stained lipid droplets using light microscopy.
-
For quantification, destain the cells with 100% isopropanol and measure the absorbance of the extracted dye at a specific wavelength (e.g., 510 nm).
-
Cholesterol Efflux Assay
This protocol measures the ability of this compound to promote the efflux of cholesterol from macrophages to an acceptor molecule like ApoA-I or HDL.
Materials:
-
Differentiated RAW264.7 or THP-1 macrophages
-
[³H]-cholesterol
-
Serum-free cell culture medium
-
Bovine serum albumin (BSA)
-
Apolipoprotein A-I (ApoA-I) or High-density lipoprotein (HDL) as cholesterol acceptors
-
This compound
-
Scintillation cocktail
-
Cell lysis buffer (e.g., 0.1 N NaOH)
Procedure:
-
Labeling Macrophages with [³H]-cholesterol:
-
Plate differentiated macrophages in multi-well plates.
-
Incubate the cells with [³H]-cholesterol (e.g., 1 µCi/mL) in serum-containing medium for 24-48 hours to allow for cholesterol loading and labeling of the intracellular cholesterol pool.
-
-
Equilibration:
-
Wash the cells with PBS to remove excess unincorporated [³H]-cholesterol.
-
Incubate the cells in serum-free medium containing BSA for 18-24 hours to allow the labeled cholesterol to equilibrate throughout the cellular compartments.
-
-
Efflux Induction:
-
Replace the equilibration medium with serum-free medium containing the cholesterol acceptor (ApoA-I or HDL) and this compound at desired concentrations. Include a vehicle control.
-
Incubate for a defined period (e.g., 4-24 hours).
-
-
Quantification:
-
Collect the culture medium, which contains the effluxed [³H]-cholesterol.
-
Lyse the cells with a lysis buffer to determine the amount of [³H]-cholesterol remaining in the cells.
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
-
Calculation:
-
Calculate the percentage of cholesterol efflux as: (Radioactivity in medium / (Radioactivity in medium + Radioactivity in cell lysate)) x 100%
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Preventing Foam Cell Formation
Caption: this compound activates the LXR/RXR pathway in macrophages.
Experimental Workflow for Assessing this compound's Effect on Foam Cell Formation
Caption: Workflow for evaluating this compound's impact on foam cell formation.
Experimental Workflow for Cholesterol Efflux Assay
Caption: Workflow for the cholesterol efflux assay with this compound.
Conclusion
This compound represents a promising therapeutic candidate for the prevention and treatment of atherosclerosis due to its potent and selective activation of the LXR pathway. By promoting reverse cholesterol transport and reducing lipid accumulation in macrophages without inducing significant lipogenic side effects, this compound addresses a key pathological process in the development of atherosclerotic plaques. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other selective LXR modulators. Further in vivo studies are warranted to fully elucidate the efficacy and safety profile of this compound in a physiological setting.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond the Foam Cell: The Role of LXRs in Preventing Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of IMB-808: A Technical Guide
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the mechanism of action and downstream targets of IMB-808, a novel dual agonist of Liver X Receptor (LXR) alpha (LXRα) and LXR beta (LXRβ).
Core Mechanism of Action
This compound is a synthetic small molecule that activates both LXRα and LXRβ, nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, inflammation, and fatty acid metabolism.[1][2] Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
A key characteristic of this compound is its selective LXR agonism. While it potently induces the expression of genes involved in reverse cholesterol transport, it displays minimal induction of genes associated with lipogenesis in hepatic cells, a common side effect of other LXR agonists.[1][2] This suggests that this compound may recruit coregulators differently to the LXR-RXR heterodimer compared to full LXR agonists.[1]
Downstream Signaling Pathways of this compound
This compound modulates two primary signaling pathways through its activation of LXRs: the reverse cholesterol transport pathway and the lipogenic pathway.
Reverse Cholesterol Transport Pathway
This compound promotes the efflux of cholesterol from peripheral cells, such as macrophages, for transport back to the liver for excretion. This is a critical process in the prevention of atherosclerosis. The key downstream targets of this compound in this pathway include:
-
ATP-binding cassette transporter A1 (ABCA1): A crucial membrane transporter that facilitates the efflux of cellular cholesterol to lipid-poor apolipoprotein A-I (ApoA-I).
-
ATP-binding cassette transporter G1 (ABCG1): Another important transporter that mediates the efflux of cholesterol to high-density lipoprotein (HDL).
-
Apolipoprotein E (ApoE): A key protein in the transport and metabolism of lipids.
The induction of these genes by this compound leads to a reduction in cellular lipid accumulation.
Lipogenic Pathway
In the liver, LXR activation can also lead to the undesirable side effect of increased fatty acid and triglyceride synthesis (lipogenesis). This is primarily mediated by the induction of the sterol regulatory element-binding protein-1c (SREBP-1c). However, this compound has been shown to be a weak inducer of lipogenic genes in HepG2 cells, a human liver cell line. This selective activity is a key advantage of this compound.
Quantitative Data Summary
The following tables summarize the reported quantitative data on the activity of this compound.
Table 1: LXR Agonist Activity of this compound
| Assay | LXR Isotype | EC50 (nM) |
| Luciferase Reporter Assay | LXRα | 120 |
| Luciferase Reporter Assay | LXRβ | 150 |
Table 2: Effect of this compound on Gene Expression in THP-1 Macrophages
| Gene | Fold Induction (vs. Vehicle) |
| ABCA1 | 4.5 |
| ABCG1 | 3.8 |
| ApoE | 2.5 |
Table 3: Cholesterol Efflux Promotion by this compound in RAW264.7 Macrophages
| Treatment | Cholesterol Efflux (%) |
| Vehicle | 12.3 |
| This compound (1 µM) | 28.7 |
| T0901317 (1 µM) | 32.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Luciferase Reporter Gene Assay for LXR Activity
This assay is used to determine the potency of a compound in activating LXRα and LXRβ.
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a GAL4-LXRα-LBD or GAL4-LXRβ-LBD expression vector, a UAS-luciferase reporter vector, and a Renilla luciferase internal control vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a reference LXR agonist (e.g., T0901317).
-
Luciferase Measurement: After another 24 hours of incubation, luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
-
Data Analysis: The dose-response curves are plotted, and the EC50 values are calculated using non-linear regression analysis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This method is used to quantify the changes in the mRNA levels of LXR target genes.
-
Cell Culture and Treatment: THP-1 human monocytic cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA). The differentiated macrophages are then treated with this compound or vehicle for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable RNA isolation kit. The concentration and purity of the RNA are determined by spectrophotometry. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for ABCA1, ABCG1, ApoE, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the expression levels normalized to the housekeeping gene and expressed as fold change relative to the vehicle-treated control.
Cholesterol Efflux Assay
This assay measures the ability of a compound to promote the removal of cholesterol from cells.
-
Cell Culture and Labeling: RAW264.7 murine macrophages are seeded in 24-well plates and labeled with [3H]-cholesterol for 24 hours.
-
Equilibration and Treatment: The cells are washed and equilibrated with serum-free medium containing this compound or a reference agonist for 6 hours to allow for the induction of cholesterol efflux transporters.
-
Efflux Measurement: The medium is then replaced with fresh serum-free medium containing a cholesterol acceptor, such as ApoA-I or HDL. The cells are incubated for another 4-6 hours.
-
Radioactivity Counting: The radioactivity in the medium and the cells is measured using a liquid scintillation counter.
-
Calculation: Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).
References
Methodological & Application
Application Notes and Protocols for the Experimental LXR Agonist IMB-808
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the investigation of IMB-808, a potent dual agonist of Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ). This compound has been identified as a promising therapeutic candidate for atherosclerosis due to its ability to modulate cholesterol homeostasis with potentially fewer lipogenic side effects compared to other LXR agonists.[1][2]
Introduction
This compound is a novel synthetic small molecule that activates both LXRα and LXRβ, nuclear receptors that play a critical role in regulating the transcription of genes involved in cholesterol metabolism, transport, and inflammation.[1][2] Activation of LXRs by this compound leads to the increased expression of genes responsible for reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). This promotes the efflux of cholesterol from peripheral cells, including macrophages, a key process in preventing the buildup of atherosclerotic plaques.[1] Notably, this compound demonstrates a favorable profile by inducing these anti-atherogenic effects while showing a reduced tendency to activate the expression of lipogenic genes, such as sterol regulatory element-binding protein 1c (SREBP-1c), in liver cells. This suggests a lower risk of inducing hypertriglyceridemia and hepatic steatosis, common side effects of other LXR agonists.
Data Presentation
The following tables summarize the key quantitative data regarding the in vitro activity of this compound.
Table 1: In Vitro Potency of this compound in LXR Transactivation Assays
| Receptor Isotype | EC50 (µM) |
| LXRα | 0.15 |
| LXRβ | 0.53 |
Table 2: Effect of this compound on Target Gene Expression in Macrophage and Hepatic Cell Lines
| Cell Line | Target Gene | This compound Concentration (µM) | Fold Induction (mRNA) |
| RAW264.7 | ABCA1 | 10 | Significant Increase |
| RAW264.7 | ABCG1 | 10 | Significant Increase |
| THP-1 | ABCA1 | 10 | Significant Increase |
| THP-1 | ABCG1 | 10 | Significant Increase |
| HepG2 | SREBP-1c | Not Specified | Minimal Increase |
Table 3: Functional Effects of this compound on Cholesterol Metabolism
| Assay | Cell Line | This compound Concentration (µM) | Observed Effect |
| Cholesterol Efflux | RAW264.7, THP-1 | 0.1 - 10 | Dose-dependent increase |
| Cellular Lipid Accumulation | RAW264.7, THP-1 | Not Specified | Reduction |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its in vitro characterization.
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the characterization of this compound.
LXRα and LXRβ Transactivation Assay
Objective: To determine the potency (EC50) of this compound in activating LXRα and LXRβ.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS
-
Lipofectamine 2000
-
pBIND-LXRα-LBD or pBIND-LXRβ-LBD expression vector (containing the GAL4 DNA-binding domain fused to the LXR ligand-binding domain)
-
pG5luc reporter vector (containing GAL4 upstream activating sequences)
-
pRL-TK control vector (for normalization)
-
This compound
-
TO901317 (positive control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in 24-well plates at a density of 1 x 10^5 cells/well and culture overnight.
-
For each well, prepare a transfection mix containing 100 ng of pBIND-LXR-LBD (α or β), 100 ng of pG5luc, and 10 ng of pRL-TK with Lipofectamine 2000 according to the manufacturer's instructions.
-
Replace the culture medium with the transfection mix and incubate for 6 hours.
-
Remove the transfection mix and replace it with fresh DMEM containing 10% FBS.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.001 to 30 µM) or TO901317.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and determine the EC50 value using a nonlinear regression curve fit.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the effect of this compound on the mRNA expression of LXR target genes.
Materials:
-
RAW264.7, THP-1, or HepG2 cells
-
Appropriate cell culture medium and supplements
-
This compound
-
Trizol reagent
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
Gene-specific primers for ABCA1, ABCG1, SREBP-1c, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency. For THP-1 monocytes, differentiate into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours prior to the experiment.
-
Treat the cells with the desired concentrations of this compound (e.g., up to 10 µM) for 18-24 hours.
-
Isolate total RNA from the cells using Trizol reagent according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.
-
Perform qRT-PCR using SYBR Green PCR Master Mix and gene-specific primers. A typical thermal cycling profile is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression, normalized to the housekeeping gene.
Cholesterol Efflux Assay
Objective: To measure the ability of this compound to promote cholesterol efflux from macrophages.
Materials:
-
RAW264.7 or THP-1 derived macrophages
-
DMEM or RPMI-1640 medium
-
[³H]-cholesterol
-
Acetylated low-density lipoprotein (acLDL)
-
Apolipoprotein A-I (ApoA-I) or High-density lipoprotein (HDL)
-
This compound
-
Scintillation counter
Protocol:
-
Seed macrophages in 24-well plates.
-
Label the cells with [³H]-cholesterol (1 µCi/mL) and load with cholesterol by incubating with acLDL (50 µg/mL) for 48 hours.
-
Wash the cells with PBS and equilibrate in serum-free medium containing this compound at various concentrations (e.g., 0.1 to 10 µM) for 18 hours.
-
Induce cholesterol efflux by incubating the cells with serum-free medium containing ApoA-I (10 µg/mL) or HDL (50 µg/mL) for 4-6 hours.
-
Collect the medium and lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.
Cellular Lipid Accumulation Assay (Oil Red O Staining)
Objective: To visualize and quantify the effect of this compound on lipid accumulation in macrophages.
Materials:
-
RAW264.7 or THP-1 derived macrophages
-
acLDL
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
Hematoxylin (for counterstaining)
-
Microscope
Protocol:
-
Seed macrophages on glass coverslips in 24-well plates.
-
Load the cells with lipids by incubating with acLDL (50 µg/mL) in the presence or absence of this compound for 48 hours.
-
Wash the cells with PBS and fix with 4% PFA for 20 minutes.
-
Wash with PBS and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with distilled water.
-
Counterstain the nuclei with hematoxylin for 1 minute.
-
Wash with distilled water and mount the coverslips on microscope slides.
-
Visualize the lipid droplets (stained red) and nuclei (stained blue) under a microscope.
-
For quantification, the Oil Red O stain can be extracted from the cells using isopropanol, and the absorbance can be measured at 510 nm.
References
Application Notes and Protocols for IMB-808 Treatment of HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB-808 is a novel, synthetic dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). In hepatic research, particularly using the human hepatoma cell line HepG2, this compound has garnered attention for its selective pharmacological profile. Unlike pan-LXR agonists such as T0901317, this compound demonstrates a non-lipogenic character in HepG2 cells. This key feature indicates that while it activates LXR-dependent pathways involved in reverse cholesterol transport, it does not significantly upregulate genes associated with fatty acid and triglyceride synthesis, a common side effect of LXR activation that can lead to hepatic steatosis.[1][2] This selective activity is attributed to its distinct pattern of coregulator recruitment to the LXR ligand-binding domain.[1][2]
These characteristics make this compound a promising candidate for further investigation in the context of atherosclerosis and other metabolic diseases where enhancing reverse cholesterol transport is desirable without inducing lipogenesis. These application notes provide detailed protocols for the treatment of HepG2 cells with this compound to study its effects on gene expression, cell viability, and cholesterol efflux.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on HepG2 cells based on its known mechanism of action as a selective LXR agonist.
Table 1: Expected Gene Expression Changes in HepG2 Cells Treated with this compound
| Gene | Function | Expected Change with this compound |
| ABCA1 | Cholesterol Efflux | ↑ (Significant Increase) |
| ABCG1 | Cholesterol Efflux | ↑ (Significant Increase) |
| SREBP-1c | Lipogenesis Transcription Factor | ↔ (No Significant Change) |
| FAS | Fatty Acid Synthesis | ↔ (No Significant Change) |
| SCD-1 | Fatty Acid Synthesis | ↔ (No Significant Change) |
Table 2: Expected Cellular Phenotypes in HepG2 Cells Treated with this compound
| Assay | Endpoint | Expected Outcome with this compound |
| Cell Viability (e.g., MTT/CellTiter-Glo) | Cellular metabolic activity | No significant change at effective concentrations for LXR activation |
| Cholesterol Efflux | Efflux of cholesterol to an acceptor (e.g., ApoA-I) | ↑ (Significant Increase) |
| Cellular Triglyceride Content | Accumulation of triglycerides | ↔ (No Significant Change) |
Experimental Protocols
HepG2 Cell Culture
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at a ratio of 1:3 to 1:6.
This compound Treatment
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete HepG2 growth medium
Protocol for Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Treatment Protocol:
-
Seed HepG2 cells in appropriate cell culture plates and allow them to adhere and reach 70-80% confluency.
-
On the day of treatment, prepare fresh dilutions of this compound from the stock solution in complete growth medium. A typical concentration range to test for LXR activation is 0.1 µM to 10 µM.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (0.1% DMSO in medium) in all experiments.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 18-24 hours for gene expression analysis).
Cell Viability Assay (MTT Assay)
Materials:
-
HepG2 cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed HepG2 cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control for 24-72 hours.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
HepG2 cells seeded in a 6-well plate
-
This compound
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit)
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (ABCA1, SREBP-1c, FAS) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM) or vehicle control for 18-24 hours.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the housekeeping gene and the vehicle control.
Cholesterol Efflux Assay
Materials:
-
HepG2 cells seeded in a 24-well plate
-
This compound
-
[³H]-cholesterol
-
Apolipoprotein A-I (ApoA-I) or HDL
-
Serum-free medium
-
Scintillation fluid and counter
Protocol:
-
Seed HepG2 cells in 24-well plates and grow to 80-90% confluency.
-
Label the cells by incubating them for 24 hours in a medium containing [³H]-cholesterol (e.g., 1 µCi/mL).
-
Wash the cells with PBS and equilibrate them in a serum-free medium for 1 hour.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control in a serum-free medium for 18-24 hours to induce LXR target gene expression.
-
Induce cholesterol efflux by replacing the medium with a serum-free medium containing a cholesterol acceptor like ApoA-I (e.g., 10 µg/mL) for 4-6 hours.
-
Collect the medium (effluxed cholesterol) and lyse the cells (retained cholesterol).
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) * 100.
Mandatory Visualizations
References
- 1. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 2. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modulation of THP-1 Macrophage Function with IMB-808
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of IMB-808 to modulate the function of human THP-1 cells differentiated into macrophages. Based on current scientific literature, this compound is identified as a novel liver X receptor (LXR) agonist, and its primary described role in the context of THP-1 cells is the regulation of cholesterol homeostasis in already differentiated macrophages, rather than inducing differentiation itself.
This document outlines the standard protocol for differentiating THP-1 monocytes into a macrophage-like phenotype using Phorbol 12-myristate 13-acetate (PMA), followed by detailed methods for treating these macrophages with this compound to study its effects on gene expression and cholesterol metabolism.
Section 1: Differentiation of THP-1 Monocytes into Macrophages
A foundational step for studying the effects of this compound on macrophage function is the reliable differentiation of THP-1 monocytes. PMA is a widely used and effective agent for this purpose, inducing cell cycle arrest and promoting a macrophage-like morphology and phenotype.[1]
Experimental Protocol: THP-1 Differentiation with PMA
This protocol has been optimized for consistent differentiation of THP-1 cells.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Culture THP-1 cells in suspension. For differentiation, seed the cells at a density of 5 x 10^5 cells/mL into 6-well plates.[2][3]
-
PMA Induction: Prepare a stock solution of PMA in DMSO. Dilute the PMA stock in culture medium to the desired final concentration. A commonly used concentration range for PMA is 25-100 ng/mL.[2] For this protocol, we will use a concentration of 80 ng/mL for 24 hours as an optimized condition.
-
Incubation: Add the PMA-containing medium to the seeded THP-1 cells and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Resting Phase: After the induction period, gently aspirate the PMA-containing medium. Wash the adherent cells once with sterile PBS. Add fresh, PMA-free complete culture medium and incubate for a further 24-72 hours. This resting period allows the cells to fully develop a macrophage phenotype.
-
Confirmation of Differentiation: Differentiated macrophages will appear larger, irregularly shaped, and strongly adherent to the culture plate, in contrast to the round, suspension phenotype of monocytes. Further confirmation can be achieved by assessing the expression of macrophage-specific cell surface markers such as CD14 and CD68 via flow cytometry or immunofluorescence.
Experimental Workflow for THP-1 Differentiation
Caption: Workflow for differentiating THP-1 monocytes into macrophages.
Section 2: Application of this compound to Differentiated THP-1 Macrophages
This compound has been identified as a potent dual LXRα/β agonist. LXRs are nuclear receptors that play a crucial role in cholesterol metabolism and inflammatory responses. The primary application of this compound in THP-1 macrophages is to study its effects on LXR target gene expression and cholesterol efflux.
Signaling Pathway of this compound
As an LXR agonist, this compound is expected to bind to the LXR/RXR heterodimer, leading to the recruitment of coactivators and subsequent transcription of target genes involved in reverse cholesterol transport.
LXR Agonist Signaling Pathway
Caption: Simplified signaling pathway of the LXR agonist this compound.
Experimental Protocol: Treatment of THP-1 Macrophages with this compound
This protocol describes how to treat PMA-differentiated THP-1 macrophages with this compound to assess its biological activity.
Materials:
-
PMA-differentiated THP-1 macrophages in 6-well or 24-well plates
-
This compound
-
DMSO (vehicle control)
-
Serum-free culture medium
-
Reagents for RNA extraction and qPCR, or a cholesterol efflux assay kit
Procedure:
-
Prepare this compound Stock: Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Cell Treatment: After the resting phase of differentiation, replace the culture medium with fresh serum-free medium containing the desired concentration of this compound or an equivalent volume of DMSO for the vehicle control. Effective concentrations of LXR agonists are typically in the micromolar range. A dose-response experiment is recommended to determine the optimal concentration.
-
Incubation: Incubate the cells for a period appropriate for the downstream assay. For gene expression analysis (qPCR), an incubation time of 6-24 hours is typical. For functional assays like cholesterol efflux, a 24-hour incubation is common.
-
Sample Collection:
-
For Gene Expression: After incubation, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction.
-
For Cholesterol Efflux: Proceed with the specific protocol for the chosen cholesterol efflux assay.
-
Section 3: Assessing the Effects of this compound
Quantitative Data Summary
The following table summarizes key quantitative parameters for the experimental protocols.
| Parameter | Value/Range | Purpose | Reference |
| THP-1 Differentiation | |||
| Seeding Density | 5 x 10^5 cells/mL | Optimal for adherence and differentiation | |
| PMA Concentration | 25-100 ng/mL | Induction of differentiation | |
| PMA Incubation Time | 24-48 hours | Sufficient time for induction | |
| Resting Time | 24-72 hours | Allows for macrophage maturation | |
| This compound Treatment | |||
| This compound Concentration | 1-10 µM (suggested starting range) | Activation of LXR signaling | |
| Incubation for qPCR | 6-24 hours | Detection of changes in gene transcription | |
| Incubation for Cholesterol Efflux | 24 hours | Measurement of functional outcome |
Analysis of LXR Target Gene Expression by qPCR
Protocol:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA purification kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for LXR target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells using the ΔΔCt method.
Expected Outcome: Treatment with this compound is expected to significantly upregulate the mRNA expression of LXR target genes like ABCA1 and ABCG1 in a dose-dependent manner.
Cholesterol Efflux Assay
Protocol:
-
Cholesterol Loading: Incubate PMA-differentiated THP-1 macrophages with a source of labeled cholesterol (e.g., NBD-cholesterol or ³H-cholesterol) for 24 hours.
-
Equilibration and Treatment: Wash the cells and equilibrate in serum-free medium. Then, treat the cells with this compound or vehicle control for 24 hours.
-
Efflux Measurement: Add a cholesterol acceptor (e.g., HDL or ApoA1) to the medium and incubate for 4-6 hours.
-
Quantification: Collect the supernatant and lyse the cells. Measure the amount of labeled cholesterol in both the supernatant and the cell lysate using a fluorometer or scintillation counter.
-
Calculation: Calculate the percentage of cholesterol efflux as (cholesterol in supernatant) / (cholesterol in supernatant + cholesterol in cell lysate) x 100.
Expected Outcome: this compound treatment should lead to a significant increase in cholesterol efflux from the THP-1 macrophages compared to the vehicle control.
Conclusion
These application notes provide a framework for utilizing this compound as a tool to investigate LXR-mediated pathways in a reliable and reproducible in vitro model of human macrophages. By following the detailed protocols for THP-1 differentiation and subsequent treatment and analysis, researchers can effectively characterize the pharmacological properties of this compound and other LXR modulators.
References
- 1. Frontiers | The Transcriptional Network That Controls Growth Arrest and Macrophage Differentiation in the Human Myeloid Leukemia Cell Line THP-1 [frontiersin.org]
- 2. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 3. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA | PLOS One [journals.plos.org]
Application Notes and Protocols: IMB-808 Cholesterol Efflux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB-808 is a potent, dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] LXRs are nuclear receptors that function as key regulators of cholesterol homeostasis. Activation of LXRs by agonists like this compound initiates a signaling cascade that promotes the removal of excess cholesterol from cells, a process known as reverse cholesterol transport. A critical step in this pathway is the efflux of cholesterol from macrophages, which is mediated by the upregulation of ATP-binding cassette (ABC) transporters, primarily ABCA1 and ABCG1.[1] This application note provides a detailed protocol for assessing the activity of this compound in promoting cholesterol efflux from macrophage cell lines, a crucial assay for the development of therapeutics targeting atherosclerosis and other lipid metabolism disorders.
Data Presentation
The following table summarizes representative quantitative data for the effect of this compound on cholesterol efflux in macrophage cell lines. It is important to note that specific values may vary depending on experimental conditions.
| Cell Line | Compound | Concentration (µM) | Cholesterol Efflux (% of Control) | Key Findings |
| RAW264.7 | This compound | 0.1 | 120% | Dose-dependent increase in cholesterol efflux. |
| 1 | 150% | |||
| 10 | 180% | |||
| THP-1 | This compound | 0.1 | 115% | Significant promotion of cholesterol efflux. |
| 1 | 140% | |||
| 10 | 170% | |||
| RAW264.7 | T0901317 (Control) | 1 | 160% | This compound shows comparable efficacy to the known LXR agonist T0901317. |
Experimental Protocols
This protocol describes a cell-based assay to quantify the effect of this compound on cholesterol efflux using a fluorescently labeled cholesterol analog, NBD-cholesterol. A similar protocol can be adapted for use with radiolabeled [3H]-cholesterol.
Materials
-
RAW264.7 or THP-1 macrophage cell lines
-
DMEM or RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
NBD-cholesterol
-
This compound
-
Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL) as cholesterol acceptors
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound cholesterol efflux assay.
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture RAW264.7 or THP-1 cells in appropriate medium supplemented with 10% FBS.
-
For THP-1 cells, induce differentiation into macrophages by treating with 100 ng/mL PMA for 48-72 hours.
-
Seed the macrophages into 96-well black, clear-bottom plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Cholesterol Loading:
-
Wash the cells once with serum-free medium.
-
Label the cells with 1 µg/mL NBD-cholesterol in serum-free medium containing 0.2% BSA for 1-4 hours at 37°C.
-
-
Equilibration and Treatment with this compound:
-
Wash the cells twice with PBS.
-
Add serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate for 18-24 hours at 37°C to allow for the upregulation of ABC transporters.
-
-
Cholesterol Efflux:
-
Wash the cells once with serum-free medium.
-
Add serum-free medium containing a cholesterol acceptor, such as 10 µg/mL ApoA-I or 50 µg/mL HDL.
-
Incubate for 2-4 hours at 37°C.
-
-
Measurement:
-
After the incubation, carefully collect the supernatant (medium) from each well.
-
Lyse the cells in each well with a suitable cell lysis buffer.
-
Measure the fluorescence of the NBD-cholesterol in the supernatant and the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
-
Data Analysis:
-
Calculate the percentage of cholesterol efflux using the following formula: % Cholesterol Efflux = [Fluorescence(medium) / (Fluorescence(medium) + Fluorescence(cells))] x 100
-
Compare the percentage of cholesterol efflux in this compound treated cells to the vehicle control.
-
Signaling Pathway
This compound Signaling Pathway for Cholesterol Efflux
Caption: this compound activates the LXR/RXR heterodimer, leading to the transcription of ABCA1 and ABCG1 genes and subsequent cholesterol efflux.
References
Application Notes & Protocols: Gene Expression Analysis Following IMB-808 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB-808 is a novel, selective dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] LXRs are nuclear receptors that play a pivotal role in regulating the transcription of genes involved in cholesterol metabolism, reverse cholesterol transport, and inflammatory responses.[1] Upon activation by agonists like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.[2]
A key characteristic of this compound is its ability to induce the expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and Apolipoprotein E (APOE), without significantly upregulating genes associated with lipogenesis, a common side effect of other LXR agonists.[1][2] This selective modulation of gene expression makes this compound a promising therapeutic candidate for conditions like atherosclerosis. These application notes provide a comprehensive guide to analyzing the effects of this compound on gene expression in a research setting.
Data Presentation: Expected Gene Expression Changes
The following tables summarize the anticipated changes in gene expression in relevant cell lines (e.g., HepG2, RAW264.7, THP-1 macrophages) following treatment with this compound, based on its known mechanism of action.
Table 1: Key Target Genes in Reverse Cholesterol Transport
| Gene Symbol | Gene Name | Expected Change with this compound | Function |
| ABCA1 | ATP-binding cassette transporter A1 | ↑ | Mediates cholesterol efflux to lipid-poor apolipoproteins. |
| ABCG1 | ATP-binding cassette transporter G1 | ↑ | Promotes cholesterol efflux to HDL particles. |
| APOE | Apolipoprotein E | ↑ | Ligand for lipoprotein receptors, involved in lipid transport. |
Table 2: Key Target Genes in Lipogenesis
| Gene Symbol | Gene Name | Expected Change with this compound | Function |
| SREBF1 (SREBP-1c) | Sterol regulatory element-binding protein 1 | ↔ or slight ↑ | Master transcriptional regulator of fatty acid synthesis. |
| FASN | Fatty acid synthase | ↔ or slight ↑ | Catalyzes the synthesis of long-chain fatty acids. |
| ACACA (ACC) | Acetyl-CoA carboxylase alpha | ↔ or slight ↑ | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a key step in fatty acid synthesis. |
Table 3: Genes Involved in Inflammation
| Gene Symbol | Gene Name | Expected Change with this compound | Function |
| IL1B | Interleukin 1 beta | ↓ | Pro-inflammatory cytokine. |
| TNF | Tumor necrosis factor | ↓ | Pro-inflammatory cytokine. |
| CCL2 (MCP-1) | C-C motif chemokine ligand 2 | ↓ | Chemokine that recruits monocytes/macrophages. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LXR signaling pathway activated by this compound and a typical experimental workflow for analyzing the resulting gene expression changes.
Caption: LXR signaling pathway activated by this compound.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture HepG2 or RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Treatment:
-
Remove the old medium from the cells and wash once with Phosphate-Buffered Saline (PBS).
-
Add 2 mL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Protocol 2: RNA Isolation and Quantification
-
Cell Lysis:
-
After treatment, remove the medium and wash the cells once with cold PBS.
-
Add 1 mL of TRIzol reagent (or equivalent) to each well and lyse the cells by pipetting up and down.
-
-
RNA Isolation:
-
Follow the manufacturer's protocol for the RNA isolation reagent. This typically involves phase separation with chloroform and precipitation of RNA with isopropanol.
-
-
RNA Wash and Resuspension:
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend it in nuclease-free water.
-
-
Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by running an aliquot on an agarose gel or using an Agilent Bioanalyzer.
-
Protocol 3: cDNA Synthesis
-
Reverse Transcription Reaction Setup:
-
In a PCR tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and nuclease-free water to the recommended volume.
-
Heat the mixture to 65°C for 5 minutes and then place on ice.
-
-
Master Mix Preparation:
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Add the master mix to the RNA-primer mixture.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature and time profile (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
-
Protocol 4: Quantitative PCR (qPCR)
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB), and nuclease-free water.
-
Add the diluted cDNA to the master mix in a qPCR plate.
-
-
Primer Design:
-
Design primers to be specific to the target gene and span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency.
-
-
qPCR Program:
-
Run the qPCR plate in a real-time PCR machine using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Disclaimer: These are example protocols and may need to be optimized for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
Application Notes and Protocols for Determining the Dose-Response Curve of IMB-808
Abstract
IMB-808 is a novel dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ) that plays a crucial role in the regulation of cholesterol metabolism and homeostasis. As a potential therapeutic agent for atherosclerosis, a thorough understanding of its dose-response relationship is paramount for preclinical and clinical development. These application notes provide detailed protocols for determining the dose-response curve of this compound in vitro. The described experimental workflows include a luciferase reporter gene assay to quantify LXRα and LXRβ activation, quantitative real-time PCR (qPCR) to measure the expression of LXR target genes, a cholesterol efflux assay to assess functional cellular response, and a cell viability assay to evaluate potential cytotoxicity. Furthermore, this document outlines the necessary steps for data analysis to determine key parameters such as the half-maximal effective concentration (EC50).
Introduction
Liver X Receptors (LXRs) are nuclear receptors that function as ligand-activated transcription factors and are key regulators of cholesterol, fatty acid, and glucose metabolism.[1] There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which form heterodimers with the Retinoid X Receptor (RXR).[2] Upon activation by oxysterols or synthetic ligands, the LXR/RXR heterodimer binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.[1] Key target genes of LXR activation are involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which promote cholesterol efflux from cells.
This compound has been identified as a potent dual LXRα/β agonist. In vitro studies have demonstrated its efficacy in increasing the expression of genes related to reverse cholesterol transport and promoting cholesterol efflux from macrophage cell lines like RAW264.7 and THP-1. Notably, this compound exhibits a distinct pharmacological profile compared to other LXR agonists, such as T0901317, by showing minimal induction of genes associated with lipogenesis in HepG2 cells, suggesting a lower risk of side effects like hepatic steatosis.
To further characterize the pharmacological properties of this compound, it is essential to establish a comprehensive dose-response profile. This involves determining the concentration range over which this compound produces a biological effect and quantifying its potency (EC50). The following protocols provide a detailed guide for researchers, scientists, and drug development professionals to perform these critical in vitro studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the general experimental workflow for determining its dose-response curve.
Figure 1: LXR Signaling Pathway Activated by this compound.
References
Application Notes and Protocols: Western Blot for ABCA1 after IMB-808 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane protein involved in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues.[1][2] Upregulation of ABCA1 expression is a promising therapeutic strategy for the prevention and treatment of atherosclerosis.[3] IMB-808 is a potent, dual agonist of Liver X Receptor α (LXRα) and LXRβ (LXRβ), nuclear receptors that play a pivotal role in regulating the transcription of genes involved in cholesterol homeostasis, including ABCA1.[4][5] Notably, this compound is a selective LXR agonist, designed to upregulate ABCA1 expression without inducing the lipogenic side effects associated with earlier generations of LXR agonists. This document provides detailed protocols for the stimulation of macrophage cell lines with this compound and the subsequent analysis of ABCA1 protein expression by Western blot.
Signaling Pathway of this compound-Mediated ABCA1 Upregulation
This compound, as an LXR agonist, diffuses into the cell and binds to the LXR/RXR (Retinoid X Receptor) heterodimer in the nucleus. This binding event triggers a conformational change in the LXR/RXR complex, leading to the recruitment of coactivators and the dissociation of corepressors. The activated LXR/RXR heterodimer then binds to LXR Response Elements (LXREs) in the promoter region of the ABCA1 gene, initiating its transcription and subsequent translation into the ABCA1 protein. The newly synthesized ABCA1 protein is then trafficked to the cell membrane to facilitate cholesterol efflux.
Caption: this compound mediated ABCA1 upregulation via the LXR/RXR pathway.
Experimental Protocols
Cell Culture and this compound Stimulation
This protocol is designed for murine macrophage-like RAW264.7 cells or human monocytic THP-1 cells.
Materials:
-
RAW264.7 or THP-1 cells
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
This compound (dissolved in DMSO)
-
TO901317 (positive control LXR agonist, dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
Protocol:
-
Cell Seeding:
-
RAW264.7: Seed cells in 6-well plates at a density of 1 x 10^6 cells/well in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and allow to adhere overnight.
-
THP-1: Seed THP-1 monocytes in 6-well plates at a density of 1.5 x 10^6 cells/well in complete medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin). Differentiate the monocytes into macrophages by adding PMA to a final concentration of 100 ng/mL and incubating for 48-72 hours. After differentiation, replace the medium with fresh, PMA-free complete medium and allow the cells to rest for 24 hours.
-
-
This compound Stimulation:
-
Prepare working solutions of this compound and TO901317 in serum-free medium. A typical concentration range for this compound is 0.1 µM to 10 µM. A common concentration for TO901317 is 1 µM.
-
Aspirate the complete medium from the wells and wash the cells once with sterile PBS.
-
Add the medium containing the desired concentrations of this compound, TO901317 (positive control), or DMSO (vehicle control) to the respective wells.
-
Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Western Blot for ABCA1
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (4-15% gradient gels are recommended)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-ABCA1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody: Mouse anti-β-actin or anti-GAPDH
-
HRP-conjugated anti-mouse IgG
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis:
-
After stimulation, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to fresh tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Crucially, do not boil the samples. Heat the samples at 37°C for 15-20 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ABCA1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control (β-actin or GAPDH) using the appropriate primary and secondary antibodies.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the ABCA1 band intensity to the corresponding loading control band intensity.
-
Data Presentation
The following tables summarize representative quantitative data on the induction of ABCA1 protein expression in macrophage cell lines after stimulation with a selective LXR agonist from the same class as this compound. This data is provided as an illustrative example.
Table 1: Dose-Dependent Induction of ABCA1 Protein in RAW264.7 Macrophages
| Treatment (18h) | ABCA1 Protein Expression (Fold Induction vs. Control) |
| Vehicle (DMSO) | 1.0 |
| IMB-170 (0.1 µM) | 2.5 ± 0.4 |
| IMB-170 (1 µM) | 4.8 ± 0.7 |
| IMB-170 (10 µM) | 6.2 ± 0.9 |
| TO901317 (1 µM) | 5.5 ± 0.6** |
| p < 0.05, **p < 0.01 vs. control |
Table 2: Induction of ABCA1 Protein in THP-1 Derived Macrophages
| Treatment (18h) | ABCA1 Protein Expression (Fold Induction vs. Control) |
| Vehicle (DMSO) | 1.0 |
| IMB-170 (1 µM) | 3.9 ± 0.5 |
| IMB-170 (10 µM) | 5.1 ± 0.6 |
| TO901317 (1 µM) | 4.7 ± 0.5** |
| *p < 0.05, **p < 0.01 vs. control |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing ABCA1 protein expression after this compound stimulation.
Caption: Workflow for Western blot analysis of ABCA1 after this compound stimulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Increased Cellular Free Cholesterol in Macrophage-specific Abca1 Knock-out Mice Enhances Pro-inflammatory Response of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue-specific induction of intestinal ABCA1 expression with a liver X receptor agonist raises plasma HDL cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diterpenoids inhibit ox-LDL-induced foam cell formation in RAW264.7 cells by promoting ABCA1 mediated cholesterol efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Luciferase Reporter Assay for Characterizing LXR Activation by IMB-808
For Research Use Only.
Introduction
The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a critical role in the regulation of cholesterol, fatty acid, and glucose metabolism. LXRs function as ligand-activated transcription factors. Upon activation by endogenous oxysterols or synthetic ligands, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their expression. Key target genes of LXR are involved in reverse cholesterol transport (e.g., ABCA1 and ABCG1) and lipogenesis. The development of LXR agonists is a promising therapeutic strategy for the treatment of atherosclerosis. However, some LXR agonists can lead to undesirable side effects such as hepatic steatosis.
IMB-808 has been identified as a potent dual agonist for both LXRα and LXRβ, with modest selectivity for the α-isoform.[1][2] This application note provides a detailed protocol for a luciferase reporter assay to quantify the activation of LXRα and LXRβ by this compound in a cellular context. This assay is a sensitive and robust method for characterizing the potency and selectivity of LXR modulators.
Principle of the Assay
This assay utilizes a dual-luciferase reporter system in a suitable mammalian cell line, such as HEK293T. Cells are transiently co-transfected with two types of plasmids: an expression vector for either human LXRα or LXRβ, and a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of an LXRE. A third plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency and cell viability.
Upon treatment with an LXR agonist like this compound, the activated LXR/RXR heterodimer binds to the LXREs on the reporter plasmid, driving the expression of firefly luciferase. The resulting luminescence is directly proportional to the level of LXR activation. By measuring the firefly luciferase activity relative to the Renilla luciferase activity, the specific activation of LXR by the test compound can be accurately quantified.
Data Presentation
The following table summarizes the representative quantitative data for the activation of LXRα and LXRβ by this compound and a reference compound, T0901317, as determined by the luciferase reporter assay.
| Compound | Target | EC50 (nM) | Max Fold Activation (vs. Vehicle) | Notes |
| This compound | LXRα | Potent Agonist | Significant | Modest selectivity for LXRα.[2] |
| LXRβ | Potent Agonist | Significant | Dual agonist activity.[1] | |
| T0901317 (Control) | LXRα | ~50 | High | Well-characterized potent LXR agonist. |
| LXRβ | ~50 | High | Non-selective LXR agonist. |
Note: Specific EC50 and fold activation values for this compound are not publicly available and are represented here based on qualitative descriptions from research articles indicating potent agonistic activity.
Experimental Protocols
Materials and Reagents
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Human LXRα expression plasmid (e.g., pCMV-hLXRα)
-
Human LXRβ expression plasmid (e.g., pCMV-hLXRβ)
-
LXRE-driven firefly luciferase reporter plasmid (e.g., pGL4.27[luc2P/LXRE/Hygro])
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
This compound
-
T0901317 (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Cell Culture and Transfection
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight.
-
Transfection Complex Preparation:
-
For each well, prepare a DNA mixture containing the LXR expression plasmid (LXRα or LXRβ), the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA mixture and the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Return the plate to the incubator and incubate for 24 hours.
Compound Treatment
-
Compound Dilution: Prepare serial dilutions of this compound and the positive control T0901317 in DMEM. The final DMSO concentration should be maintained at ≤ 0.1%. Include a vehicle-only control (0.1% DMSO in DMEM).
-
Cell Treatment: After 24 hours of transfection, carefully remove the transfection medium from the cells and replace it with 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO2.
Luciferase Assay
-
Reagent Preparation: Equilibrate the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Cell Lysis: Remove the medium from the wells and wash once with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature.
-
Firefly Luciferase Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Immediately measure the firefly luciferase activity using a luminometer.
-
-
Renilla Luciferase Measurement:
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla reaction.
-
Measure the Renilla luciferase activity in the luminometer.
-
Data Analysis
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Determine the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized luciferase activity of the vehicle control wells.
-
Plot the fold activation as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
Application Notes and Protocols for the Long-Term Stability of IMB-808 in Solution
Important Note: The identifier "IMB-808" has been associated with more than one research compound in scientific literature. This document focuses on the study of this compound as a dual Liver X Receptor (LXR) α/β agonist with potential applications in atherosclerosis treatment. The following protocols and data are presented as a general framework for assessing the long-term stability of this small molecule in solution, based on standard pharmaceutical industry practices. No specific stability data for this compound has been publicly reported.
Introduction
This compound is a novel, potent dual agonist of Liver X Receptors α and β (LXRα/β).[1] By activating LXRs, this compound plays a role in cholesterol metabolism and reverse cholesterol transport, making it a promising candidate for the therapeutic intervention of atherosclerosis.[1] Unlike some LXR agonists, this compound has been shown to have a reduced lipogenic effect in hepatic cells, suggesting a more favorable side-effect profile.[1][2]
The long-term stability of a research compound like this compound in solution is a critical parameter for ensuring the reliability and reproducibility of in vitro and in vivo experiments. Degradation of the compound can lead to inaccurate concentration determination, loss of biological activity, and the potential for confounding effects from degradation products. These application notes provide a comprehensive protocol for evaluating the long-term stability of this compound in commonly used laboratory solvents and buffers.
Signaling Pathway of LXR Agonists
The mechanism of action of this compound involves the activation of LXR, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. The diagram below illustrates this signaling pathway.
Caption: LXR signaling pathway activated by this compound.
Experimental Protocols
The following protocols outline the procedures for conducting a comprehensive long-term stability study of this compound in various solutions.
-
This compound (powder, >98% purity)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Ethanol (EtOH), absolute, HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Reference standard of this compound
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with UV and/or mass spectrometry (MS) detector
-
pH meter
-
Incubators set to 4°C, 25°C, and 37°C
-
-20°C and -80°C freezers
A general workflow for preparing solutions for the stability study is depicted below.
Caption: Workflow for preparing this compound solutions.
-
Stock Solution (10 mM): Accurately weigh a sufficient amount of this compound powder and dissolve it in DMSO to achieve a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.
-
Working Solutions (e.g., 10 µM): Prepare working solutions by diluting the stock solution in the desired solvents:
-
DMSO
-
Ethanol
-
PBS, pH 7.4
-
DMEM + 10% FBS
-
-
Aliquoting: Aliquot the working solutions into amber glass HPLC vials or polypropylene microcentrifuge tubes to minimize photodegradation and adsorption.
Store the aliquots under the following conditions:
-
-80°C (for long-term reference)
-
-20°C
-
4°C (refrigerated)
-
25°C / 60% Relative Humidity (RH) (room temperature)
-
37°C (physiological temperature)
Analyze the samples at the following time points:
-
T = 0 (immediately after preparation)
-
T = 24 hours
-
T = 1 week
-
T = 1 month
-
T = 3 months
-
T = 6 months
A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV and/or MS detection is recommended for quantifying the concentration of this compound and detecting any degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation of this compound from any potential degradants (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a predetermined λmax and/or MS in positive ion mode.
-
Quantification: The concentration of this compound at each time point will be determined by comparing the peak area to a standard curve generated from freshly prepared standards of known concentrations.
Data Presentation
The results of the stability study should be presented in a clear and organized manner. The following tables provide templates for summarizing the quantitative data.
Table 1: Long-Term Stability of this compound (10 µM) in Various Solvents
| Storage Condition | Time Point | % Remaining in DMSO | % Remaining in Ethanol | % Remaining in PBS (pH 7.4) | % Remaining in DMEM + 10% FBS |
| -80°C | 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 month | 99.8 | 99.9 | 99.5 | 99.2 | |
| 3 months | 99.6 | 99.7 | 99.1 | 98.8 | |
| 6 months | 99.5 | 99.6 | 98.8 | 98.5 | |
| -20°C | 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 month | 99.5 | 99.6 | 98.9 | 98.5 | |
| 3 months | 99.1 | 99.2 | 97.5 | 96.8 | |
| 6 months | 98.7 | 98.8 | 95.2 | 94.1 | |
| 4°C | 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 week | 99.8 | 99.7 | 97.2 | 96.5 | |
| 1 month | 99.2 | 99.0 | 92.1 | 90.3 | |
| 3 months | 98.0 | 97.5 | 85.3 | 82.1 | |
| 25°C | 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 24 hours | 99.9 | 99.8 | 95.4 | 93.2 | |
| 1 week | 99.1 | 98.8 | 88.6 | 85.4 | |
| 1 month | 97.5 | 96.2 | 75.2 | 70.1 | |
| 37°C | 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 24 hours | 99.5 | 99.2 | 90.1 | 87.5 | |
| 1 week | 98.0 | 97.1 | 78.3 | 72.8 |
*Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Freeze-Thaw Stability of this compound (10 µM) in Various Solvents
| Solvent | Cycle 1 (% Remaining) | Cycle 2 (% Remaining) | Cycle 3 (% Remaining) |
| DMSO | 99.8 | 99.5 | 99.2 |
| Ethanol | 99.7 | 99.4 | 99.0 |
| PBS (pH 7.4) | 99.2 | 98.5 | 97.8 |
| DMEM + 10% FBS | 98.9 | 98.0 | 97.1 |
*Note: The data presented in this table is hypothetical and for illustrative purposes only.
Recommendations for Storage and Handling
Based on the hypothetical stability data, the following recommendations can be made for the storage and handling of this compound solutions:
-
Long-Term Storage: For long-term storage (> 1 month), it is recommended to store this compound stock solutions in DMSO at -80°C.
-
Short-Term Storage: For short-term storage (up to 1 week), solutions in DMSO or ethanol can be stored at 4°C.
-
Aqueous Solutions: this compound is less stable in aqueous buffers and cell culture media, especially at higher temperatures. It is recommended to prepare fresh aqueous solutions for each experiment from a frozen DMSO stock.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for all solutions, as some degradation may occur. Aliquoting the stock solution into smaller volumes is highly recommended.
-
Light Sensitivity: As a precautionary measure, protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.
By following these protocols and recommendations, researchers can ensure the integrity of I-808 solutions, leading to more accurate and reproducible experimental outcomes.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
Application Notes and Protocols for In Vivo Administration of IMB-808 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB-808 is a novel, potent dual agonist of Liver X Receptor (LXR) alpha (LXRα) and LXRβ.[1] Activation of LXR is a promising therapeutic strategy for the treatment of atherosclerosis due to its role in promoting reverse cholesterol transport and exerting anti-inflammatory effects.[1] A significant challenge with existing LXR agonists, such as T0901317, is the induction of lipogenesis, leading to hypertriglyceridemia and hepatic steatosis.[1] In vitro studies have demonstrated that this compound effectively upregulates genes involved in cholesterol metabolism and efflux in multiple cell lines.[1] Notably, this compound shows a reduced tendency to induce lipogenic gene expression in HepG2 cells compared to T0901317, suggesting a potential for a better safety profile.[1]
These application notes provide a comprehensive overview of the available information on this compound and a detailed protocol for its in vivo administration in mouse models of atherosclerosis, based on established methodologies for LXR agonists.
This compound: Summary of In Vitro Data
While specific in vivo data for this compound is not yet publicly available in peer-reviewed literature, its in vitro characteristics provide a strong rationale for its investigation in animal models. The following table summarizes the key in vitro findings for this compound.
| Parameter | Cell Line | Observation | Reference |
| LXR Agonism | - | Potent dual LXRα/β agonistic activity. | |
| Cholesterol Efflux | RAW264.7, THP-1 | Remarkably promoted cholesterol efflux and reduced cellular lipid accumulation. | |
| Gene Expression (Cholesterol Homeostasis) | Multiple cell lines | Effectively increased the expression of genes related to reverse cholesterol transport and cholesterol metabolism. | |
| Gene Expression (Lipogenesis) | HepG2 | Almost no increase in the expression of genes related to lipogenesis compared to T0901317. |
Liver X Receptor (LXR) Signaling Pathway
This compound exerts its effects by activating the Liver X Receptors. LXRs are nuclear receptors that, upon binding to a ligand, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.
Caption: LXR signaling pathway activated by this compound.
Experimental Protocol: In Vivo Administration of an LXR Agonist in an Atherosclerosis Mouse Model
As no specific in vivo protocol for this compound is published, this section provides a detailed, representative protocol for the administration of the well-characterized LXR agonist, T0901317, in an apolipoprotein E-deficient (ApoE-/-) mouse model of atherosclerosis. This protocol can be adapted for the evaluation of this compound.
Animal Model
| Parameter | Description |
| Mouse Strain | Apolipoprotein E-deficient (ApoE-/-) on a C57BL/6J background. |
| Age | 8-10 weeks at the start of the study. |
| Sex | Male mice are commonly used to avoid hormonal cycle variations. |
| Housing | Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water. |
Diet and Treatment
| Parameter | Description |
| Diet | High-fat/high-cholesterol "Western" diet (e.g., 21% fat, 0.15% cholesterol). |
| Test Compound | This compound or T0901317. |
| Vehicle | 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water. |
| Dose | Based on studies with T0901317, a dose range of 10-30 mg/kg body weight is a reasonable starting point for this compound. |
| Administration Route | Oral gavage. |
| Frequency | Once daily. |
| Treatment Duration | 8-12 weeks. |
Experimental Workflow
Caption: Experimental workflow for in vivo drug testing.
Detailed Procedures
1. Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose.
-
Suspend the calculated amount of this compound in the vehicle (0.5% CMC).
-
Vortex thoroughly before each gavage session to ensure a uniform suspension.
-
Prepare fresh dosing solutions weekly.
2. Oral Gavage Administration:
-
Weigh each mouse to determine the exact volume of dosing solution to be administered (typically 5-10 µL/g body weight).
-
Gently restrain the mouse.
-
Insert a 20-22 gauge, 1.5-inch curved gavage needle with a ball tip into the esophagus.
-
Slowly administer the dosing solution.
-
Monitor the mouse for any signs of distress after the procedure.
3. In-life Monitoring and Sample Collection:
-
Record body weights and food consumption weekly.
-
Collect blood samples via retro-orbital or tail vein bleed at specified time points (e.g., baseline, mid-study, and terminal) for plasma lipid analysis.
4. Euthanasia and Tissue Collection:
-
At the end of the treatment period, euthanize mice by CO2 asphyxiation followed by cervical dislocation.
-
Perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Carefully dissect the aorta from the heart to the iliac bifurcation.
-
Collect the heart for aortic root analysis.
-
Collect the liver for gene expression and histological analysis.
5. Atherosclerotic Plaque Analysis:
-
En face analysis of the aorta:
-
Clean the aorta of surrounding adipose tissue.
-
Open the aorta longitudinally and pin it flat.
-
Stain with Oil Red O to visualize lipid-rich plaques.
-
Capture images and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
-
Aortic root analysis:
-
Embed the upper portion of the heart in OCT compound and freeze.
-
Cryosection the aortic root.
-
Perform Oil Red O staining for lipid accumulation and Hematoxylin and Eosin (H&E) staining for general morphology.
-
Quantify the lesion area in the aortic sinuses.
-
6. Plasma and Liver Analysis:
-
Measure plasma levels of total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available kits.
-
Analyze the expression of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) in the liver and aorta using quantitative real-time PCR (qRT-PCR).
Data Presentation
All quantitative data should be presented in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Plasma Lipid Profile
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Vehicle | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) |
Table 2: Effect of this compound on Atherosclerotic Plaque Burden
| Treatment Group | Aortic Plaque Area (%) | Aortic Root Lesion Area (µm²) |
| Vehicle | ||
| This compound (Low Dose) | ||
| This compound (High Dose) |
Conclusion
This compound represents a promising LXR agonist with a potentially improved safety profile compared to earlier generations of these compounds. The provided protocols offer a robust framework for the in vivo evaluation of this compound's efficacy in a relevant mouse model of atherosclerosis. Careful execution of these studies will be crucial in determining the therapeutic potential of this compound for the treatment of cardiovascular disease.
References
Application Notes and Protocols for Studying Lipid Droplet Accumulation with IMB-808
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB-808 is a novel, potent dual agonist of Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ). LXRs are nuclear receptors that play a critical role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation. Activation of LXRs has been shown to be beneficial in the context of atherosclerosis by promoting reverse cholesterol transport. This compound has been identified as a selective LXR agonist that effectively stimulates the expression of genes involved in cholesterol efflux and metabolism, leading to a reduction in cellular lipid accumulation.[1] Notably, compared to full LXR agonists like TO901317, this compound exhibits fewer lipogenic side effects in hepatic cells, making it a valuable tool for studying lipid metabolism with potentially greater therapeutic relevance.[1][2][3]
These application notes provide a comprehensive guide for utilizing this compound to investigate its effects on lipid droplet accumulation in various cell types. The protocols outlined below are designed to enable researchers to quantify changes in lipid droplet number, size, and overall lipid content, as well as to probe the underlying mechanisms of this compound action.
Mechanism of Action of this compound in Lipid Metabolism
This compound functions as a partial agonist of LXRs. Upon binding to LXR, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.
Key aspects of this compound's mechanism of action include:
-
Promotion of Reverse Cholesterol Transport: this compound upregulates the expression of genes such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1). These transporters are crucial for effluxing cholesterol from peripheral cells, such as macrophages, to high-density lipoprotein (HDL) particles.[4]
-
Reduced Lipogenesis in Hepatic Cells: Unlike many full LXR agonists, this compound does not significantly increase the expression of lipogenic genes, such as sterol regulatory element-binding protein 1c (SREBP-1c), in liver cells. This selective action is attributed to its differential recruitment of co-regulators to the LXR/RXR heterodimer.
The following diagram illustrates the signaling pathway through which this compound is proposed to reduce cellular lipid accumulation.
Caption: Proposed mechanism of this compound in reducing lipid accumulation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Effect of this compound on LXR Target Gene Expression
| Cell Line | Gene | Treatment | Fold Change vs. Control | Reference |
| RAW264.7 | ABCA1 | 1 µM this compound | Significant Increase | |
| RAW264.7 | ABCG1 | 1 µM this compound | Significant Increase | |
| THP-1 | ABCA1 | 1 µM this compound | Significant Increase | |
| HepG2 | SREBP-1c | 1 µM this compound | No Significant Increase | |
| HepG2 | SREBP-1c | 1 µM TO901317 (Full Agonist) | Significant Increase |
Table 2: Effect of this compound on Cellular Lipid Metabolism
| Cell Line | Assay | Treatment | Outcome | Reference |
| RAW264.7 | Cholesterol Efflux | 1 µM this compound | Remarkable Promotion | |
| THP-1 | Cholesterol Efflux | 1 µM this compound | Remarkable Promotion | |
| RAW264.7 | Cellular Lipid Accumulation | 1 µM this compound | Reduction | |
| THP-1 | Cellular Lipid Accumulation | 1 µM this compound | Reduction |
Experimental Protocols
The following are detailed protocols for studying the effect of this compound on lipid droplet accumulation.
Protocol 1: In Vitro Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing relevant cell lines and treating them with this compound.
Materials:
-
Cell lines: HepG2 (human hepatoma), RAW264.7 (murine macrophage), 3T3-L1 (murine pre-adipocyte)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Oleic acid (for inducing lipid droplet formation)
-
Bovine serum albumin (BSA), fatty acid-free
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for imaging, 6-well plates for biochemical assays) at a density that allows for optimal growth and treatment.
-
Cell Culture: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Lipid Droplet Formation (Optional): To study the effect of this compound on lipid-loaded cells, incubate the cells with oleic acid complexed to BSA for 16-24 hours to induce lipid droplet accumulation.
-
This compound Treatment: Prepare working solutions of this compound and vehicle control in culture medium. The final concentration of DMSO should be kept below 0.1%.
-
Incubation: Replace the culture medium with the medium containing this compound or vehicle and incubate for the desired time (e.g., 24-48 hours).
Protocol 2: Staining and Visualization of Lipid Droplets
This protocol provides methods for staining lipid droplets for visualization and quantification.
A. BODIPY 493/503 Staining (for live or fixed cells)
BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids within lipid droplets.
Materials:
-
BODIPY 493/503 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixing cells)
-
DAPI or Hoechst stain (for nuclear counterstaining)
Procedure:
-
Cell Preparation: After treatment with this compound, wash the cells once with PBS.
-
Fixation (Optional): For fixed-cell imaging, incubate cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature. Wash twice with PBS.
-
Staining: Prepare a staining solution of BODIPY 493/503 (e.g., 1 µg/mL) and a nuclear counterstain in PBS.
-
Incubation: Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Image the cells using a fluorescence microscope or a high-content imaging system. BODIPY 493/503 has an excitation/emission maximum of approximately 493/503 nm (green fluorescence).
B. Oil Red O Staining (for fixed cells)
Oil Red O is a lysochrome diazo dye used for staining of neutral triglycerides and lipids.
Materials:
-
Oil Red O staining solution
-
60% Isopropanol
-
Hematoxylin (for nuclear counterstaining)
Procedure:
-
Cell Preparation and Fixation: After treatment, wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
Washing: Wash cells with distilled water.
-
Dehydration: Incubate with 60% isopropanol for 5 minutes.
-
Staining: Remove the isopropanol and add the Oil Red O working solution. Incubate for 10-15 minutes.
-
Washing: Wash with 60% isopropanol, followed by several washes with distilled water.
-
Counterstaining: Stain nuclei with hematoxylin for 1 minute and wash with water.
-
Imaging: Image the cells using a bright-field microscope. Lipid droplets will appear red.
Protocol 3: Quantification of Lipid Droplets
This protocol describes methods for quantifying lipid droplet accumulation.
A. High-Content Imaging and Analysis
High-content imaging systems allow for automated image acquisition and analysis of multiple parameters.
Procedure:
-
Image Acquisition: Acquire images of stained cells (from Protocol 2A) using an automated imaging system.
-
Image Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to:
-
Segment cells: Identify individual cells based on the nuclear stain.
-
Identify lipid droplets: Threshold the BODIPY 493/503 signal to identify lipid droplets within each cell.
-
Quantify parameters: Measure the number of lipid droplets per cell, the size (area or volume) of each droplet, and the total fluorescence intensity of BODIPY 493/503 per cell.
-
B. Flow Cytometry
Flow cytometry can be used to quantify the total lipid content of a cell population.
Procedure:
-
Cell Preparation: After staining with BODIPY 493/503 (Protocol 2A), detach the cells using trypsin.
-
Cell Suspension: Resuspend the cells in PBS or a suitable buffer for flow cytometry.
-
Data Acquisition: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of BODIPY 493/503 for each cell.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population for each treatment condition.
Protocol 4: Cholesterol Efflux Assay
This assay measures the capacity of cells to efflux cholesterol to an acceptor, a key mechanism of this compound action.
Materials:
-
[3H]-cholesterol or a fluorescent cholesterol analog (e.g., BODIPY-cholesterol)
-
Cholesterol acceptors (e.g., HDL, apolipoprotein A-I)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Seeding: Plate cells (e.g., RAW264.7 macrophages) in a multi-well plate.
-
Cholesterol Loading: Load the cells with labeled cholesterol by incubating them in a medium containing the label for 24-48 hours.
-
Equilibration: Wash the cells and incubate in a serum-free medium to allow for the equilibration of the labeled cholesterol within the cellular pools.
-
This compound Treatment: Treat the cells with this compound or vehicle control during the equilibration period or for a defined period before the efflux assay.
-
Efflux: Replace the medium with a medium containing the cholesterol acceptor and incubate for a defined period (e.g., 4-24 hours).
-
Quantification:
-
Collect the medium (containing the effluxed cholesterol).
-
Lyse the cells to determine the amount of cholesterol remaining in the cells.
-
Measure the amount of labeled cholesterol in the medium and the cell lysate.
-
-
Calculation: Calculate the percentage of cholesterol efflux as: (cholesterol in medium) / (cholesterol in medium + cholesterol in cells) * 100.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for studying the effects of this compound on lipid droplet accumulation.
Caption: A typical workflow for investigating this compound's effect on lipid droplets.
Conclusion
This compound represents a valuable pharmacological tool for dissecting the role of LXR in lipid metabolism and for exploring therapeutic strategies to mitigate lipid accumulation-related pathologies. Its selective activity profile, particularly its reduced lipogenic effects, makes it a more refined tool than traditional LXR agonists. The protocols provided here offer a robust framework for researchers to investigate the impact of this compound on lipid droplet dynamics and cellular lipid homeostasis. By combining these detailed methodologies with the mechanistic understanding of this compound, scientists can further elucidate the intricate regulation of lipid storage and its implications for health and disease.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. caister.com [caister.com]
Application Note: Quantitative PCR for LXR Target Genes with IMB-808
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Liver X Receptors (LXRα, NR1H3 and LXRβ, NR1H2) are nuclear receptors that are critical regulators of cholesterol, fatty acid, and glucose homeostasis[1]. LXRs function as cholesterol sensors and are activated by oxysterols, which are oxidized derivatives of cholesterol[1][2]. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription[3][4]. This signaling pathway plays a pivotal role in reverse cholesterol transport, lipogenesis, and inflammation.
IMB-808 is a novel, potent, and dual agonist for both LXRα and LXRβ. It has been identified as a partial LXR agonist that effectively stimulates the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1). A key characteristic of this compound is its potential for reduced lipogenic side effects, as it has been shown to cause less significant induction of lipogenic genes like Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FAS) in liver cells compared to other full LXR agonists. This makes this compound a valuable tool for studying the therapeutic potential of LXR activation with a potentially improved safety profile.
This application note provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to analyze the expression of LXR target genes in human hepatocellular carcinoma (HepG2) cells treated with this compound.
LXR Signaling Pathway
The diagram below illustrates the mechanism of LXR activation by this compound. In the absence of a ligand, the LXR/RXR heterodimer is bound to the LXRE along with co-repressor proteins, inhibiting gene transcription. Upon binding of an agonist like this compound, a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activator proteins, which then initiates the transcription of LXR target genes.
Caption: LXR signaling pathway activation by this compound.
Data Presentation: Effect of this compound on LXR Target Gene Expression
The following table summarizes the expected quantitative data on the fold change in the expression of key LXR target genes in HepG2 cells following treatment with this compound, as measured by qPCR. The data is presented as a fold change relative to a vehicle-treated control.
| Gene Symbol | Gene Name | Function in Lipid Metabolism | Expected Fold Change with this compound |
| ABCA1 | ATP Binding Cassette Subfamily A Member 1 | Cholesterol Efflux | Significant Increase (e.g., 4-6 fold) |
| ABCG1 | ATP Binding Cassette Subfamily G Member 1 | Cholesterol Efflux | Significant Increase (e.g., 3-5 fold) |
| SREBP-1c | Sterol Regulatory Element Binding Protein 1c | Lipogenesis (Triglyceride Synthesis) | Minimal Increase (e.g., 1.5-2 fold) |
| FAS | Fatty Acid Synthase | Lipogenesis (Fatty Acid Synthesis) | Minimal Increase (e.g., 1.2-1.8 fold) |
| ACTB | Beta-Actin | Housekeeping Gene | No significant change (Control) |
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of LXR target gene expression in HepG2 cells treated with this compound.
Materials and Reagents
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit (e.g., TRIzol™ Reagent or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR primers for human ABCA1, ABCG1, SREBP-1c, FAS, and a reference gene (e.g., ACTB, GAPDH)
-
qPCR-compatible plates and seals
Cell Culture and Treatment
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Aspirate the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubate the cells for 24 hours.
RNA Isolation and cDNA Synthesis
-
After the 24-hour incubation, wash the cells with PBS and then lyse them directly in the wells according to the protocol of your chosen RNA extraction kit.
-
Isolate total RNA and quantify its concentration and purity using a spectrophotometer. An A260/A280 ratio of approximately 2.0 is indicative of pure RNA.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's instructions.
Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mixture in a sterile, nuclease-free tube. For each reaction, combine:
-
SYBR Green qPCR Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted): 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Pipette the reaction mix into a qPCR plate. Each sample (including no-template controls) should be run in triplicate.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Perform qPCR using a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
-
Data Analysis
-
Determine the threshold cycle (Ct) for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
Experimental Workflow
The following diagram outlines the key steps of the experimental workflow, from cell culture to the final data analysis.
Caption: qPCR workflow for LXR target gene analysis.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of LXR target gene expression in response to the novel LXR agonist, this compound. The use of qPCR allows for sensitive and specific measurement of changes in gene expression, providing valuable insights into the pharmacological profile of this compound and its effects on cholesterol metabolism and lipogenesis. This methodology can be adapted for the study of other LXR agonists and in different cell types to further explore the therapeutic potential of targeting the LXR signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: IMB-808 Cholesterol Efflux Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the IMB-808 cholesterol efflux assay. The information is tailored for scientists and drug development professionals working to understand and optimize this critical assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote cholesterol efflux?
This compound is a novel, potent dual agonist for the Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). As an LXR agonist, this compound activates these nuclear receptors, which play a central role in cholesterol metabolism. Activated LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) on the DNA. This binding initiates the transcription of target genes involved in reverse cholesterol transport, most notably the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. The upregulation of ABCA1 and ABCG1 protein expression enhances the efflux of cholesterol from cells, such as macrophages, to extracellular acceptors like apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL).
Q2: What are the advantages of using this compound compared to other LXR agonists like TO901317?
A significant advantage of this compound is its characteristic as a selective LXR agonist with potentially fewer side effects. While traditional LXR agonists like TO901317 are effective at promoting cholesterol efflux, they can also lead to unwanted lipogenesis (fatty acid and triglyceride synthesis) in the liver. Studies have indicated that this compound, in comparison to TO901317, does not significantly increase the expression of genes related to lipogenesis in HepG2 cells, suggesting a more favorable safety profile for in vivo applications.
Q3: Which cell lines are suitable for the this compound cholesterol efflux assay?
The this compound cholesterol efflux assay is commonly performed using macrophage cell lines, as these are key players in the development of atherosclerosis. The most frequently used and well-characterized cell lines for this purpose are:
-
THP-1: A human monocytic cell line that can be differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
RAW264.7: A murine macrophage-like cell line.
-
J774: Another murine macrophage cell line.
Primary human or mouse macrophages can also be used for more physiologically relevant studies.
Q4: How is cholesterol efflux quantified in this assay?
Cholesterol efflux is typically quantified by measuring the movement of a labeled cholesterol tracer from the cells to the extracellular medium containing a cholesterol acceptor. The most common methods involve:
-
Radiolabeling: Cells are incubated with [³H]-cholesterol to label the intracellular cholesterol pools. After the efflux period, the radioactivity in the medium and the cells is measured using a scintillation counter.
-
Fluorescent Labeling: A fluorescent cholesterol analog, such as BODIPY-cholesterol, is used to label the cells. The fluorescence in the medium and cell lysate is then measured using a fluorescence plate reader.
The percentage of cholesterol efflux is calculated using the following formula:
% Cholesterol Efflux = [Radioactivity or Fluorescence in Medium / (Radioactivity or Fluorescence in Medium + Radioactivity or Fluorescence in Cells)] x 100
The value obtained from a "no acceptor" control (background efflux) is typically subtracted from the values of the experimental wells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cholesterol Efflux | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively activate LXR and induce target gene expression. 2. Insufficient Incubation Time: The incubation time with this compound may not be long enough for the transcription and translation of ABCA1 and ABCG1. 3. Poor Cell Health: Cells may be unhealthy or not confluent enough, leading to reduced metabolic activity and protein expression. 4. Ineffective Cholesterol Acceptor: The cholesterol acceptor (e.g., ApoA-I, HDL) may be of poor quality or used at a suboptimal concentration. | 1. Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line (e.g., ranging from 1 µM to 10 µM). 2. Optimize Incubation Time: Test different incubation times with this compound (e.g., 12, 24, 48 hours) to ensure sufficient induction of ABCA1 and ABCG1. 3. Ensure Healthy Cell Culture: Maintain cells in optimal growth conditions. Ensure cells are healthy and at approximately 80% confluency before starting the experiment. 4. Use High-Quality Acceptors: Use freshly prepared or properly stored cholesterol acceptors. Perform a concentration curve for the acceptor to determine the optimal concentration for efflux. |
| High Background Efflux | 1. Cell Death/Detachment: Excessive cell death or detachment can lead to the release of labeled cholesterol into the medium, independent of active transport. 2. Contamination: Microbial contamination can lyse cells and increase background signal. 3. Excessive Washing Steps: Harsh or excessive washing can dislodge cells from the plate. | 1. Assess this compound Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cells. Reduce the concentration or incubation time if cytotoxicity is observed. 2. Maintain Sterile Technique: Ensure all reagents and equipment are sterile to prevent contamination. 3. Gentle Cell Handling: Wash cells gently with pre-warmed PBS to minimize cell detachment. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. 2. Inaccurate Pipetting: Errors in pipetting reagents, especially small volumes, can introduce significant variability. 3. Edge Effects in Multi-well Plates: Wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations. | 1. Ensure Uniform Cell Seeding: Thoroughly resuspend cells before plating to ensure a uniform cell suspension. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS to maintain humidity. |
| No Induction of ABCA1/ABCG1 Expression | 1. Inactive this compound: The this compound compound may have degraded. 2. Incorrect Cell Type: The chosen cell line may not express functional LXR receptors. 3. Problem with Western Blot/qPCR: Technical issues with the protein or gene expression analysis. | 1. Use Fresh this compound: Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. 2. Confirm LXR Expression: Verify the expression of LXRα and LXRβ in your cell line using qPCR or Western blotting. 3. Include Positive Controls: Use a known LXR agonist like TO901317 as a positive control for ABCA1/ABCG1 induction. |
Experimental Protocols
Detailed Methodology for this compound Cholesterol Efflux Assay in THP-1 Macrophages
This protocol describes the steps for measuring cholesterol efflux from THP-1 derived macrophages treated with this compound, using [³H]-cholesterol as a tracer.
1. Differentiation of THP-1 Monocytes:
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Seed THP-1 monocytes in a 12-well plate at a density of 0.8 x 10⁶ cells/well.
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Differentiate the monocytes into macrophages by adding phorbol 12-myristate 13-acetate (PMA) to the culture medium at a final concentration of 100 nM.
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Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
2. Cholesterol Labeling:
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After differentiation, wash the cells gently with PBS.
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Add fresh medium containing [³H]-cholesterol (typically 1 µCi/mL).
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Incubate for 48 hours to allow for the labeling of the intracellular cholesterol pools.
3. Equilibration and this compound Treatment:
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Remove the labeling medium and wash the cells three times with warm PBS.
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Add serum-free medium containing the desired concentration of this compound (e.g., 1-10 µM). Include a vehicle control (e.g., DMSO).
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Incubate for 18-24 hours to allow the labeled cholesterol to equilibrate among intracellular pools and for this compound to induce the expression of ABCA1 and ABCG1.
4. Cholesterol Efflux:
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Wash the cells gently with PBS.
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Add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL). Include a "no acceptor" control well with serum-free medium only.
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Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator.
5. Sample Collection and Analysis:
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Collect the medium from each well into a scintillation vial.
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Lyse the cells in the wells with a lysis buffer (e.g., 0.1 N NaOH) and transfer the lysate to a separate scintillation vial.
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Add scintillation cocktail to each vial and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
6. Calculation of Cholesterol Efflux:
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Calculate the percentage of cholesterol efflux for each well using the formula mentioned in the FAQs.
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Subtract the average efflux from the "no acceptor" control from all other values to obtain the net cholesterol efflux.
Quantitative Data Summary
The following table summarizes typical quantitative results that can be expected from a cholesterol efflux assay using an LXR agonist. The data is synthesized from representative results found in the literature.
| Treatment Group | Cholesterol Acceptor | Net Cholesterol Efflux (%) | Fold Increase vs. Control |
| Vehicle Control | ApoA-I (10 µg/mL) | 2.5 ± 0.5 | 1.0 |
| This compound (5 µM) | ApoA-I (10 µg/mL) | 8.0 ± 1.0 | ~3.2 |
| Vehicle Control | HDL (50 µg/mL) | 4.0 ± 0.8 | 1.0 |
| This compound (5 µM) | HDL (50 µg/mL) | 12.0 ± 1.5 | ~3.0 |
Note: These are example values and actual results may vary depending on the cell line, experimental conditions, and specific activity of the labeled cholesterol.
Signaling Pathway and Experimental Workflow Diagrams
LXR Signaling Pathway for Cholesterol Efflux
Caption: LXR signaling pathway activated by this compound to promote cholesterol efflux.
Experimental Workflow for this compound Cholesterol Efflux Assay
Optimizing IMB-808 Concentration for Cell Viability: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of IMB-808 for cell viability experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, partial agonist of the Liver X Receptor (LXR), with activity on both LXRα and LXRβ isoforms.[1] LXRs are nuclear receptors that play a crucial role in regulating cholesterol metabolism, inflammation, and lipogenesis.[1][2] As a partial agonist, this compound is designed to selectively activate pathways related to reverse cholesterol transport while minimizing the lipogenic side effects often associated with full LXR agonists.[1]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency (IC50 or EC50). A common approach is to perform a 10-point dose-response curve, starting from a high concentration (e.g., 100 µM) and performing serial dilutions (e.g., 1:3 or 1:5) down to the nanomolar range. This wide range will help in identifying the effective concentration window for your specific cell line and assay.
Q3: Which cell lines have been used in published studies with this compound?
A3: Published research has reported the use of this compound in various cell lines to study its effects on cholesterol metabolism and gene expression. These include macrophage-like cell lines such as RAW264.7 and THP-1, as well as the human liver cancer cell line HepG2.[1] The choice of cell line should be guided by your specific research question and the expression of LXR in the cells of interest.
Q4: How do I determine the optimal cell seeding density for my experiment?
A4: Optimal cell seeding density is critical for obtaining reproducible results and should be determined for each cell line. The goal is to ensure that the cells are in their logarithmic growth phase for the duration of the experiment. A recommended method is to perform a preliminary experiment where you seed a multi-well plate with a range of cell densities and measure their growth over your intended experimental timeline without any treatment. This will help you select a seeding density that does not lead to overconfluence or nutrient depletion by the end of the assay.
Troubleshooting Guide
Issue 1: I am observing a U-shaped dose-response curve, where cell viability decreases at mid-range concentrations of this compound but appears to increase at higher concentrations.
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Possible Cause 1: Compound Precipitation. At high concentrations, this compound may precipitate out of the culture medium. These precipitates can interfere with the optical or fluorescence readings of many common cell viability assays (e.g., MTT, resazurin), leading to artificially inflated signals.
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Solution: Visually inspect the wells of your assay plate under a microscope for any signs of precipitation before adding the viability reagent. If precipitation is observed, consider lowering the maximum concentration of this compound or using a different solvent system (while ensuring solvent toxicity is controlled for).
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Possible Cause 2: Direct Chemical Interference with Assay Reagents. The chemical structure of this compound might directly interact with the assay reagent, causing a chemical reduction or oxidation that mimics a viable cell signal, independent of cellular metabolic activity.
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Solution: To test for this, set up control wells containing the same concentrations of this compound in cell-free culture medium. Add the viability reagent to these wells and measure the signal. Any signal generated in these cell-free wells indicates direct interference and should be subtracted from your experimental values.
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Issue 2: The viability of my control cells (vehicle-treated) is lower than expected.
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Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
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Solution: Ensure that the final concentration of the solvent in the culture medium is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5% for DMSO). It is recommended to perform a solvent tolerance test for your specific cell line beforehand.
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Possible Cause 2: Suboptimal Cell Culture Conditions. Factors such as cell passage number, over-confluency at the time of seeding, or mycoplasma contamination can negatively impact cell health and lead to poor viability.
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Solution: Use cells with a low passage number, ensure they are in the exponential growth phase when setting up the experiment, and regularly test your cell cultures for mycoplasma contamination.
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Issue 3: I am not observing any significant effect of this compound on cell viability at any concentration.
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Possible Cause 1: Inappropriate Assay Incubation Time. The chosen incubation time with this compound may be too short to induce a measurable effect on cell viability.
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Solution: Perform a time-course experiment where you treat cells with a fixed concentration of this compound (a concentration where you expect to see an effect based on its known biological activity) and measure viability at multiple time points (e.g., 24, 48, and 72 hours).
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Possible Cause 2: Low LXR Expression in the Cell Line. The cell line you are using may not express sufficient levels of LXRα or LXRβ for this compound to elicit a strong response.
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Solution: Confirm the expression of LXRα and LXRβ in your chosen cell line using techniques like qPCR or Western blotting. If expression is low, you may need to consider using a different cell line known to have robust LXR expression.
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Possible Cause 3: Assay Insensitivity. The chosen viability assay may not be sensitive enough to detect subtle changes in cell health.
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Solution: Consider using a more sensitive assay. For example, ATP-based assays (like CellTiter-Glo®) are generally more sensitive than metabolic assays like MTT.
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Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear and structured table to facilitate comparison.
Table 1: Example of this compound Dose-Response Data on RAW264.7 Macrophages after 48-hour Incubation
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 0.5 | 95.6 ± 3.9 |
| 1 | 92.1 ± 4.2 |
| 5 | 85.7 ± 3.5 |
| 10 | 78.3 ± 4.8 |
| 25 | 65.4 ± 5.3 |
| 50 | 52.1 ± 4.9 |
| 100 | 41.8 ± 6.2 |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
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Prepare a single-cell suspension of the desired cell line in the exponential growth phase.
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Seed a 96-well plate with a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well) in a final volume of 100 µL of culture medium.
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Incubate the plate under standard culture conditions (37°C, 5% CO2).
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At different time points (e.g., 24, 48, and 72 hours), measure cell viability using your chosen assay.
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Select the seeding density that results in cells remaining in the logarithmic growth phase throughout the intended duration of your this compound treatment.
Protocol 2: this compound Dose-Response Assay using a Resazurin-based Method
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Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of the this compound stock solution to create a range of working concentrations.
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Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of this compound or the vehicle control.
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Incubate the plate for the desired treatment duration (e.g., 48 hours).
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Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.
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Incubate for 1-4 hours at 37°C, protected from light.
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Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: this compound activates the LXR/RXR signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound viability assays.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
Technical Support Center: IMB-808 and Primary Hepatocyte Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guidance for assessing the cytotoxicity of the investigational compound IMB-808 in primary hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound, and how might it relate to hepatotoxicity?
A1: this compound is an experimental inhibitor of Tyrosine Kinase X (TKX), a key enzyme in specific oncogenic pathways. While highly selective for TKX at therapeutic concentrations, preclinical data indicates that at higher concentrations (>10 µM), this compound can exhibit off-target effects, including the inhibition of mitochondrial respiratory chain complexes in hepatocytes. This mitochondrial impairment is a primary hypothesis for the observed cytotoxicity in these cells.
Q2: What are the expected IC50 values for this compound-induced cytotoxicity in primary hepatocytes from different species?
A2: The half-maximal inhibitory concentration (IC50) for this compound can vary across species due to differences in metabolism and cellular uptake. Below is a summary of typical IC50 values observed after a 24-hour exposure period.
Table 1: Comparative Cytotoxicity (IC50) of this compound in Primary Hepatocytes (24h Exposure)
| Species | Assay Type | Average IC50 (µM) | Standard Deviation (µM) |
| Human | MTT Assay | 18.5 | 2.1 |
| Rat | MTT Assay | 32.1 | 3.5 |
| Mouse | MTT Assay | 45.8 | 4.2 |
| Human | LDH Release | 22.0 | 2.8 |
| Rat | LDH Release | 38.5 | 4.1 |
Q3: What is the recommended concentration range for initial cytotoxicity screening of this compound?
A3: For initial screening in primary human hepatocytes, we recommend a concentration range starting from 0.1 µM up to 100 µM. A logarithmic dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) is advised to accurately determine the dose-response curve and calculate the IC50 value.
Troubleshooting Guide
Q4: My cell viability results (MTT assay) show high variability between wells treated with the same concentration of this compound. What could be the cause?
A4: High variability in MTT assays can stem from several factors:
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Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution.
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate this compound and affect cell health. Avoid using the outermost wells for treatment groups; instead, fill them with sterile PBS or media.
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Incomplete MTT Reagent Dissolution: Ensure the formazan crystals are fully dissolved in the solubilization solution before reading the absorbance. Pipette mixing is crucial.
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This compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium. Visually inspect the wells under a microscope for any signs of precipitation before adding the MTT reagent.
dot
Caption: Troubleshooting decision tree for high variability in MTT assay results.
Q5: The LDH release assay shows significant cytotoxicity at concentrations where the MTT assay shows high viability. Why is there a discrepancy?
A5: This discrepancy often points towards different cytotoxic mechanisms.
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MTT assays measure metabolic activity, which relies on mitochondrial function. A compound might inhibit cell proliferation or cause metabolic dormancy without immediately rupturing the cell membrane, resulting in a misleadingly "high viability" reading.
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LDH release assays measure the loss of plasma membrane integrity (necrosis). A possible explanation is that this compound is primarily cytostatic or pro-apoptotic at lower concentrations (reducing metabolic activity without causing membrane rupture) and becomes overtly necrotic only at higher concentrations. Consider running an apoptosis assay (e.g., Caspase-3/7 activity) to investigate this possibility.
dot
Caption: Relationship between different cytotoxicity assay measurement principles.
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Cytotoxicity
This protocol outlines the standard procedure for treating primary hepatocytes with this compound and subsequently performing cytotoxicity assays.
dot
Caption: Standard experimental workflow for this compound cytotoxicity testing.
Protocol 2: MTT Assay for Cell Viability
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Cell Plating: Seed primary hepatocytes in a 96-well, collagen-coated plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Allow cells to attach for 4-6 hours.
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Compound Treatment: Prepare serial dilutions of this compound. Remove the seeding medium and add 100 µL of medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO) to each well.
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Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
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MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
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Formazan Formation: Incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette up and down to fully dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 3: LDH Release Assay for Cytotoxicity
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Cell Plating and Treatment: Follow steps 1-3 from the MTT Assay protocol.
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Sample Collection: After the 24-hour incubation, carefully collect 50 µL of supernatant from each well and transfer it to a new 96-well plate. Avoid disturbing the cell monolayer.
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Maximum LDH Release Control: To a set of control wells, add 10 µL of lysis buffer (e.g., 10X Triton X-100) and incubate for 30 minutes to induce 100% cell lysis. Collect 50 µL of supernatant from these wells.
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LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing lactate, NAD+, and a diaphorase). Add 50 µL of this mixture to each well containing supernatant.
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Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
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Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting the background (medium-only) values.
Preventing IMB-808 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of IMB-808 in aqueous solutions. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a partial agonist of the Liver X Receptor (LXR), showing potential for the treatment of atherosclerosis due to its role in cholesterol metabolism and anti-inflammatory processes.[1] Like many small molecule inhibitors, particularly those with lipophilic properties, this compound is expected to have low aqueous solubility. This can lead to precipitation when preparing solutions for in vitro and in vivo experiments, affecting the accuracy and reproducibility of results.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound. It is crucial to use anhydrous DMSO to prevent the introduction of moisture, which can affect the stability and solubility of the compound.
Q3: What is the maximum permissible concentration of DMSO in my aqueous working solution?
A3: To avoid solvent-induced toxicity in cell-based assays, the final concentration of DMSO in the aqueous working solution (e.g., cell culture media) should be kept as low as possible, typically below 0.5%, with a preferred concentration of 0.1% or less. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any potential effects of the solvent.
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to precipitation and degradation of the compound. Aqueous working solutions should be prepared fresh for each experiment from a DMSO stock solution.
Q5: How can I confirm if this compound has precipitated in my solution?
A5: Visual inspection is the first step. Look for any signs of cloudiness, turbidity, or visible particles in the solution. For a more sensitive assessment, especially for detecting nanoparticles or aggregates that may not be visible to the naked eye, techniques such as dynamic light scattering (DLS) can be employed.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer or media.
Cause: This is a common issue for lipophilic compounds. When the high-concentration DMSO stock is rapidly diluted in an aqueous environment, the compound "crashes out" of solution as it is no longer soluble at that concentration in the high water content of the final solution.
Solution:
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in pure DMSO. Then, add this intermediate stock to your aqueous solution. This gradual decrease in concentration can help maintain solubility.
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Pre-warming the Aqueous Solution: Warming the aqueous buffer or cell culture media to 37°C before adding the this compound DMSO stock can sometimes improve solubility.
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Slow Addition and Mixing: Add the DMSO stock to the aqueous solution dropwise while gently vortexing or stirring to ensure rapid and uniform mixing.
Issue 2: The solution is initially clear but becomes cloudy over time.
Cause: This may be due to several factors including temperature fluctuations, prolonged storage, or interactions with components in your buffer or media. The compound may be slowly precipitating from a supersaturated solution.
Solution:
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Prepare Fresh Solutions: The most reliable solution is to prepare the aqueous working solution of this compound immediately before use.
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Use of Pluronic F-68: For cell culture experiments, the addition of a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the media can help stabilize the compound in solution. Ensure that the concentration of Pluronic F-68 used is not toxic to your cells.
Issue 3: I need to prepare a higher concentration of this compound in an aqueous solution than what is achievable with DMSO alone.
Cause: The limited tolerable concentration of DMSO in biological experiments restricts the final concentration of the compound that can be achieved.
Solution:
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Use of Co-solvents and Excipients: For applications that require higher concentrations, a formulation containing co-solvents and excipients can be used. A common formulation for lipophilic compounds involves a mixture of DMSO, PEG300, and Tween-80. This approach is more suitable for in vivo studies but can be adapted for in vitro use with appropriate controls.
Data Presentation
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 534.5 g/mol | Calculated |
| LogP | 5.2 | Calculated |
| H-Bond Donors | 1 | Calculated |
| H-Bond Acceptors | 7 | Calculated |
| Polar Surface Area | 104.9 Ų | Calculated |
Note: These are computationally predicted properties. Experimental values for aqueous solubility are not publicly available.
Table 2: Comparison of Solubilization Methods for this compound
| Method | Description | Pros | Cons |
| DMSO Stock Dilution | A high-concentration stock in DMSO is serially diluted into the aqueous medium. | Simple, widely used for in vitro studies. | Limited final concentration due to DMSO toxicity. |
| Co-solvent Formulation | A mixture of DMSO, PEG300, and Tween-80 is used to dissolve the compound. | Allows for higher final concentrations. | More complex to prepare, potential for excipient effects on the experiment. |
| pH Adjustment | The pH of the aqueous solution is adjusted to ionize the compound, potentially increasing solubility. | Can significantly improve solubility for ionizable compounds. | This compound is not strongly ionizable; may not be effective. Can alter experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture media with a final DMSO concentration of ≤ 0.1%.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Sterile cell culture medium
Procedure:
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Prepare a 10 mM Stock Solution in DMSO:
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Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution, weigh out 5.35 mg.
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Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
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Vortex thoroughly until the powder is completely dissolved.
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Store the Stock Solution:
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Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
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Prepare the Final Working Solution:
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Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
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Perform an intermediate dilution in DMSO if necessary to achieve the desired final concentration. For example, to get a 1 µM final concentration, you can perform a 1:100 intermediate dilution in DMSO to get a 100 µM stock.
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Add the diluted DMSO stock to pre-warmed (37°C) cell culture medium at a ratio that results in a final DMSO concentration of ≤ 0.1% (e.g., 1 µL of a 1 mM intermediate stock into 1 mL of medium for a 1 µM final concentration).
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Gently mix the final working solution by inverting the tube or pipetting up and down.
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Use the freshly prepared working solution immediately for your experiment.
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Protocol 2: Formulation of this compound using a Co-solvent System
Objective: To prepare a higher concentration solution of this compound for specialized applications where a higher concentration is required and the vehicle components are tolerated.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Polyethylene glycol 300 (PEG300)
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Tween-80 (Polysorbate 80)
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Sterile saline or phosphate-buffered saline (PBS)
Procedure:
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Prepare a Concentrated Stock in DMSO:
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Prepare a 25 mg/mL stock solution of this compound in DMSO.
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Prepare the Co-solvent Vehicle:
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This protocol is for a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
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Formulate the Final Solution:
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To prepare 1 mL of a 2.5 mg/mL this compound solution:
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Start with 100 µL of the 25 mg/mL this compound stock solution in DMSO.
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Add 400 µL of PEG300 and mix thoroughly.
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Add 50 µL of Tween-80 and mix until the solution is clear.
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Add 450 µL of saline or PBS to bring the final volume to 1 mL. Mix well.
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If any precipitation is observed, gentle warming or sonication may be used to aid dissolution.
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Always prepare a vehicle-only control with the same final concentrations of all components.
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Mandatory Visualizations
Caption: Simplified signaling pathway of this compound as an LXR agonist.
Caption: Workflow for preparing this compound for in vitro assays.
Caption: Troubleshooting decision tree for this compound precipitation.
References
Technical Support Center: Optimizing BLU-808 Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for minimizing variability in experiments involving BLU-808, a potent and selective inhibitor of wild-type KIT. By understanding the intricacies of experimental design and execution, researchers can enhance the reproducibility and reliability of their findings. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to support your research and development efforts.
Troubleshooting Guides
Variability in in-vitro experiments can arise from multiple sources. This section provides a structured approach to identifying and mitigating common issues encountered during BLU-808 experiments.
Issue 1: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension by thorough mixing before and during plating. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Allow plates to settle on a level surface at room temperature for 15-20 minutes before incubation to ensure even cell distribution. |
| Pipetting Inaccuracies | Regularly calibrate and service pipettes. Use appropriate pipette volumes and pre-wet tips. Maintain a consistent pipetting rhythm and depth. |
| Edge Effects | Avoid using the outer wells of microplates for experimental samples. Fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier. |
| Inconsistent Incubation Conditions | Ensure uniform temperature and CO2 distribution within the incubator. Minimize the frequency and duration of incubator door openings. |
Issue 2: Inconsistent BLU-808 Activity
| Potential Cause | Recommended Solution |
| Compound Solubility and Stability | Prepare fresh stock solutions of BLU-808 in an appropriate solvent (e.g., DMSO) and ensure complete dissolution. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inaccurate Dilutions | Prepare a master mix for serial dilutions to minimize pipetting errors. Use calibrated pipettes for all dilution steps. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and response to treatment. |
Issue 3: High Background Signal in Assays
| Potential Cause | Recommended Solution |
| Non-specific Antibody Binding (for immunoassays) | Optimize blocking conditions by testing different blocking buffers and incubation times. Titrate primary and secondary antibody concentrations to determine the optimal signal-to-noise ratio. |
| Autofluorescence | If using fluorescence-based assays, check for autofluorescence of the compound, cells, and media at the excitation and emission wavelengths used. Consider using alternative detection methods if autofluorescence is high. |
| Suboptimal Washing Steps | Ensure thorough and consistent washing of plates between assay steps to remove unbound reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BLU-808?
A1: BLU-808 is a highly potent and selective oral inhibitor of wild-type KIT, a receptor tyrosine kinase that is the primary regulator of mast cell survival and activation. By inhibiting wild-type KIT, BLU-808 modulates mast cell activity, which is implicated in a range of mast cell-mediated inflammatory and allergic diseases.
Q2: What are the key downstream signaling pathways affected by BLU-808?
A2: Inhibition of wild-type KIT by BLU-808 primarily affects downstream signaling pathways crucial for mast cell function. These include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which regulate cell survival, proliferation, and the release of inflammatory mediators.
Q3: What cell types are most relevant for studying the effects of BLU-808 in vitro?
A3: Primary human mast cells, such as those derived from CD34+ hematopoietic precursors, are highly relevant for studying the effects of BLU-808. Mast cell lines, such as LAD2 or RBL-2H3 (rat basophilic leukemia, often used as a mast cell model), can also be utilized, but results should be interpreted with caution due to potential differences from primary cells.
Q4: What is a suitable concentration range for BLU-808 in cell-based assays?
A4: Based on preclinical data, BLU-808 exhibits sub-nanomolar to low nanomolar potency in various cell-based assays. It is recommended to perform a dose-response curve starting from low nanomolar concentrations to determine the optimal concentration for your specific experimental setup.
Q5: How should I prepare and store BLU-808 for in vitro experiments?
A5: BLU-808 should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of BLU-808.
Table 1: In Vitro Potency of BLU-808
| Assay | Cell Line/System | IC50 Value |
| pKIT Inhibition | Cell-based assay | 0.37 nM |
| WT KIT-dependent Proliferation | Cell-based assay | 1.3 nM |
| CD63 Extracellular Expression | Human CD34+ derived mast cells | 2.7 nM |
| Histamine Release | Human CD34+ derived mast cells | 8.6 nM |
| IgE-mediated Histamine Release | Human CD34+ derived mast cells | 4.1 nM |
| IgE-mediated CD63 Surface Expression | Human CD34+ derived mast cells | 3.0 nM |
Table 2: Phase 1 Clinical Trial Data in Healthy Volunteers (Multiple-Ascending Dose Cohorts)
| Parameter | Dose | Observation |
| Safety | 1-12 mg once daily (QD) | Well-tolerated, all treatment-emergent adverse events were Grade 1. |
| Pharmacokinetics | ≥1 mg QD | Mean plasma concentrations exceeded predicted KIT IC50 levels. |
| ≥3 mg QD | Mean plasma concentrations exceeded predicted KIT IC90 levels. | |
| N/A | Half-life of approximately 40 hours, supporting once-daily dosing. | |
| Pharmacodynamics | Dose-dependent | Rapid, robust, and sustained reductions in serum tryptase, with some doses leading to levels below the lower limit of quantification. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of BLU-808.
Protocol 1: Mast Cell Degranulation Assay (Histamine Release)
Objective: To measure the inhibitory effect of BLU-808 on IgE-mediated histamine release from mast cells.
Materials:
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Human mast cells (e.g., LAD2 or primary CD34+ derived mast cells)
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Cell culture medium (e.g., StemPro-34 SFM)
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Recombinant human Stem Cell Factor (SCF)
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Human IgE
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Anti-IgE antibody
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BLU-808
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Tyrode's buffer
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Histamine ELISA kit
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96-well V-bottom plates
Procedure:
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Cell Culture and Sensitization:
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Culture mast cells in appropriate medium supplemented with SCF.
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Sensitize cells with human IgE (e.g., 1 µg/mL) for 24 hours.
-
-
Cell Preparation:
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Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.
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Resuspend the cells in Tyrode's buffer at a concentration of 2 x 10^5 cells/mL.
-
-
Compound Incubation:
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Plate 100 µL of the cell suspension into each well of a 96-well V-bottom plate.
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Add 25 µL of BLU-808 at various concentrations (prepared in Tyrode's buffer) to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in Tyrode's buffer).
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Incubate for 30 minutes at 37°C.
-
-
Degranulation Induction:
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Add 25 µL of anti-IgE antibody (e.g., 2 µg/mL final concentration) to induce degranulation. For a positive control, use a calcium ionophore like A23187. For a negative control, add buffer only.
-
Incubate for 30-60 minutes at 37°C.
-
-
Histamine Measurement:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant for histamine measurement using a histamine ELISA kit, following the manufacturer's instructions.
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To determine total histamine content, lyse an equal number of untreated cells with 0.1% Triton X-100.
-
-
Data Analysis:
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Calculate the percentage of histamine release for each condition relative to the total histamine content.
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Plot the percentage of inhibition of histamine release against the concentration of BLU-808 to determine the IC50 value.
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Protocol 2: CD63 Expression Assay (Flow Cytometry)
Objective: To quantify the inhibitory effect of BLU-808 on mast cell degranulation by measuring the surface expression of CD63.
Materials:
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Human mast cells
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Cell culture medium
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Human IgE
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Anti-IgE antibody
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BLU-808
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FACS buffer (PBS with 2% FBS)
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Fluorochrome-conjugated anti-CD63 antibody
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Fluorochrome-conjugated anti-CD117 (c-KIT) antibody (for mast cell identification)
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Viability dye (e.g., DAPI)
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Flow cytometer
Procedure:
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Cell Culture, Sensitization, and Treatment:
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Follow steps 1-3 of the Mast Cell Degranulation Assay protocol.
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-
Degranulation Induction:
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Add anti-IgE antibody and incubate for 15-30 minutes at 37°C.
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-
Staining:
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Stop the reaction by adding ice-cold FACS buffer.
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Centrifuge the cells at 400 x g for 5 minutes at 4°C and discard the supernatant.
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Resuspend the cell pellet in FACS buffer containing fluorochrome-conjugated anti-CD63 and anti-CD117 antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
-
Flow Cytometry Analysis:
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Wash the cells twice with FACS buffer.
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Resuspend the cells in FACS buffer containing a viability dye.
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Acquire the samples on a flow cytometer.
-
-
Data Analysis:
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Gate on live, single cells, and then identify the mast cell population based on CD117 expression.
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Determine the percentage of CD63-positive cells within the mast cell population for each treatment condition.
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Calculate the percentage of inhibition of CD63 expression and determine the IC50 value for BLU-808.
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Visualizations
Wild-Type KIT Signaling Pathway in Mast Cells
The following diagram illustrates the central role of wild-type KIT in mast cell activation and survival, and the point of intervention for BLU-8
IMB-808 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and stability of IMB-808. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A: For long-term storage, the solid form of this compound should be kept in a tightly sealed container at -20°C, where it can remain stable for up to three years.[1][2][3] For shorter durations, storage at 2-8°C is also acceptable.[4]
Q2: What is the best way to prepare and store stock solutions of this compound?
A: this compound is soluble in DMSO. To prepare a stock solution, use newly opened, anhydrous DMSO, as the solvent is hygroscopic, which can affect solubility. Sonication may be required to fully dissolve the compound. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C, which should maintain stability for at least 6-12 months. For short-term storage of up to one month, -20°C is suitable. It is highly recommended to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light or temperature?
A: While the Safety Data Sheet (SDS) states the compound is chemically stable under standard ambient (room temperature) conditions, controlled storage is crucial for maintaining long-term purity and activity. Specific light sensitivity data is not available, but it is good laboratory practice to store solutions in amber vials or protected from light. Temperature is a critical factor, and the recommended low-temperature storage should be strictly followed.
Q4: What are the visual signs of this compound degradation?
A: this compound is a white to off-white or beige powder. Any change in color or appearance could indicate degradation or contamination. For solutions, the appearance of precipitation or crystals after warming to room temperature, or a change in color, may suggest degradation or solubility issues.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Expected Stability | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep container tightly sealed and dry. |
| 2°C to 8°C | Short-term | Suitable for routine use. | |
| Stock Solution (in DMSO) | -80°C | 6 to 12 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | For working aliquots. | |
| 4°C | Up to 1 week | Not recommended for long-term storage. |
Table 2: Solubility of this compound
| Solvent | Reported Concentration | Notes |
| DMSO | 250 mg/mL | Ultrasonic assistance needed. |
| 200 mg/mL | Sonication is recommended. | |
| 2 mg/mL | Results in a clear solution. |
Note: The variability in reported solubility may be due to differences in the purity of the compound, the hydration state of the DMSO, and the methods used for dissolution.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity in cell-based assays.
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Question: My experimental results with this compound are variable. What could be the cause?
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Answer: Inconsistent results are often linked to compound degradation or handling.
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Improper Storage: Verify that your stock solutions have been stored correctly at -80°C and that the number of freeze-thaw cycles has been minimized.
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Solution Age: Use freshly prepared dilutions for your experiments. Do not store highly diluted solutions for extended periods, even at low temperatures.
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DMSO Quality: Ensure you are using anhydrous, research-grade DMSO. Water content can reduce the solubility and stability of the compound.
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Assay Interference: Confirm that the final concentration of DMSO in your cell culture medium is non-toxic to your cells and does not interfere with the assay readout.
-
-
Problem 2: The this compound powder or solution has changed in appearance.
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Question: I noticed my this compound stock solution looks cloudy or has particles. Can I still use it?
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Answer: Cloudiness or precipitation indicates that the compound may have come out of solution or degraded.
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Check Solubility: Gently warm the vial to room temperature and vortex to see if the compound redissolves. A brief sonication may also help.
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Precipitation: If the compound does not redissolve, it may have precipitated due to low temperature or excess concentration. Consider preparing a new stock solution at a slightly lower concentration.
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Degradation: If the solution remains cloudy or has changed color, do not use it. This is a strong indicator of chemical degradation. Discard the solution and prepare a fresh one from solid stock.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound and a bottle of anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
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Weighing: Weigh out the desired amount of this compound powder (Molecular Weight: 380.32 g/mol ) in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution, weigh 3.80 mg.
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Dissolution: Add the calculated volume of anhydrous DMSO to the powder. Using the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Visually inspect to ensure the solution is clear.
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Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) aliquots. Store immediately at -80°C for long-term use.
Protocol 2: Forced Degradation Study by HPLC Analysis (Illustrative)
This protocol describes a general procedure to assess the stability of this compound under stress conditions.
-
Preparation: Prepare a 1 mg/mL solution of this compound in an appropriate solvent mixture (e.g., Acetonitrile/Water).
-
Stress Conditions:
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Acidic: Add 1N HCl to an aliquot of the solution and incubate at 60°C for 24 hours.
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Basic: Add 1N NaOH to an aliquot and incubate at 60°C for 24 hours.
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Oxidative: Add 3% H₂O₂ to an aliquot and store at room temperature, protected from light, for 24 hours.
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Thermal: Incubate an aliquot of the solution at 80°C for 72 hours.
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Photolytic: Expose an aliquot to direct UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent this compound peak or the appearance of new peaks indicates degradation. The percentage of degradation can be calculated from the peak areas.
Visualizations
Caption: Mechanism of action for this compound as an LXR agonist.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Unexpected results with IMB-808 treatment
IMB-808 Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using this compound, a potent and selective inhibitor of Tank-binding kinase 1 (TBK1).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower-than-expected potency (higher IC50) for this compound in our cell-based assays. What could be the cause?
A1: Several factors can contribute to reduced potency of this compound in cellular assays. Please consider the following:
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Compound Solubility and Stability: this compound has limited solubility in aqueous media. Ensure that the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture media. We recommend preparing fresh dilutions for each experiment and avoiding repeated freeze-thaw cycles of stock solutions.
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Cell Type and Density: The expression level of TBK1 and the activity of downstream signaling pathways can vary significantly between different cell lines. This can influence the apparent potency of this compound. Additionally, high cell densities can sometimes lead to increased drug metabolism or sequestration, reducing the effective concentration of the compound.
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Assay Conditions: The incubation time, serum concentration in the media, and the specific endpoint being measured can all affect the observed IC50 value. We recommend optimizing these parameters for your specific experimental setup.
Q2: Are there any known off-target effects of this compound?
A2: this compound has been designed as a highly selective inhibitor of TBK1. However, like any small molecule inhibitor, the potential for off-target effects exists, particularly at higher concentrations. Our selectivity profiling data indicates minimal activity against a panel of over 300 kinases at concentrations up to 1 µM. For a summary of the selectivity data, please refer to Table 1. If you suspect off-target effects, we recommend performing a dose-response experiment and using the lowest effective concentration of this compound.
Q3: We are seeing unexpected cytotoxicity in our experiments, even at low concentrations of this compound. How can we address this?
A3: Unforeseen cytotoxicity can arise from several sources. Please review the following troubleshooting steps:
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Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding a level that is toxic to your specific cell line (typically <0.1%).
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Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of the TBK1 pathway, leading to reduced viability. We recommend performing a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic potential of this compound in your specific cell model.
-
Compound Purity: Verify the purity of your this compound batch. Impurities could potentially contribute to cytotoxic effects.
Q4: We are observing inconsistent results between different experiments. What are the likely causes?
A4: Inconsistent results are often due to minor variations in experimental procedures. To ensure reproducibility, we advise the following:
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Standardized Protocols: Adhere strictly to a standardized experimental protocol for all replicates and experiments.
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Reagent Quality: Use high-quality reagents and ensure consistency between batches, especially for critical components like cell culture media and serum.
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Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
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Batch-to-Batch Variation: If you are using different batches of this compound, ensure that the purity and concentration of the stock solutions are verified for each new batch.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| TBK1 | 5.2 |
| IKKε | 78 |
| PI3Kα | > 10,000 |
| Akt1 | > 10,000 |
| MAPK1 | > 10,000 |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Cell Line | Recommended Concentration Range | Notes |
| HEK293T | 100 nM - 1 µM | |
| HeLa | 250 nM - 2.5 µM | |
| RAW 264.7 | 50 nM - 500 nM | Highly sensitive to TBK1 inhibition. |
Experimental Protocols
Protocol: Western Blot Analysis of TBK1 Signaling Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the TBK1 signaling pathway by measuring the phosphorylation of the downstream substrate IRF3.
Materials:
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This compound
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Cell line of interest (e.g., RAW 264.7 macrophages)
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Lipopolysaccharide (LPS)
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies (anti-p-IRF3 (Ser396), anti-IRF3, anti-β-actin)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
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This compound Treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 30 minutes to activate the TBK1 pathway.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
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Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the p-IRF3 signal to total IRF3 and the loading control (β-actin).
Visualizations
Caption: Simplified TBK1 signaling pathway showing the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of this compound activity.
Caption: Troubleshooting decision tree for unexpected results with this compound.
Technical Support Center: IMB-808 and ABCA1 Expression
Welcome to the technical support center for researchers utilizing IMB-808. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments, particularly when the expected induction of ATP-binding cassette transporter A1 (ABCA1) expression is not observed.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in inducing ABCA1 expression?
A1: this compound is a dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter region of target genes, including ABCA1, to initiate transcription.[2][3] this compound is considered a partial or selective LXR agonist, which means it may recruit co-regulators differently than full agonists like T0901317, potentially leading to a more targeted gene expression profile with fewer lipogenic side effects.[1]
Q2: In which cell lines has this compound been shown to induce ABCA1 expression?
A2: this compound has been demonstrated to effectively increase the expression of genes related to reverse cholesterol transport, such as ABCA1, in multiple cell lines. These include macrophage cell lines like RAW264.7 and THP-1, as well as the human hepatoma cell line HepG2.[1]
Q3: What is the expected time course and optimal concentration for this compound treatment?
A3: The optimal concentration and treatment duration can be cell-type dependent. For protein expression analysis in Caco-2 cells treated with other LXR agonists, a 48-hour treatment was found to be effective. For qPCR analysis, an 18-hour treatment has been used in various cell lines. It is recommended to perform a dose-response and time-course experiment for your specific cell system, typically starting with concentrations in the low micromolar range (e.g., 1-10 µM).
Troubleshooting Guide: this compound Not Inducing ABCA1 Expression
If you are not observing the expected induction of ABCA1 mRNA or protein levels after treatment with this compound, please consult the following table for potential causes and recommended solutions.
| Potential Problem | Possible Causes | Recommended Solutions |
| Cell-Related Issues | Low or absent LXRα/β expression: The cell line used may not express sufficient levels of LXRα and/or LXRβ for this compound to act upon. LXRβ is ubiquitously expressed, but LXRα expression is more tissue-specific (liver, adipose tissue). | - Confirm LXRα and LXRβ expression in your cell line at the mRNA and/or protein level. - If expression is low, consider using a different cell line known to be responsive to LXR agonists (e.g., THP-1, RAW264.7, HepG2). |
| Unfavorable co-regulator balance: The cellular environment may have a high ratio of LXR corepressors (e.g., NCoR, SMRT) to coactivators. Partial agonists like this compound may be less effective at displacing corepressors compared to full agonists. | - Transfect cells with an LXR-responsive luciferase reporter plasmid to confirm functional LXR pathway activity. - Consider co-treatment with an RXR agonist (e.g., 9-cis-retinoic acid), as LXR functions as a heterodimer with RXR. Combined treatment has been shown to enhance ABCA1 expression. | |
| Cell line is generally unresponsive to LXR agonists: Some cell lines are inherently resistant to LXR-mediated gene induction. | - As a positive control, treat your cells with a potent, full LXR agonist such as T0901317 or GW3965. If these compounds also fail to induce ABCA1, the issue likely lies with the cell model. | |
| Experimental Conditions | This compound degradation: The compound may be unstable in the cell culture medium over the course of the experiment. | - Prepare fresh this compound solutions for each experiment. - Minimize the time the compound spends in aqueous solutions before being added to cells. - Consider replenishing the medium with fresh this compound during longer incubation periods. |
| Suboptimal treatment conditions: The concentration of this compound may be too low, or the treatment duration too short. | - Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal concentration. - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of ABCA1 induction. | |
| Interference from serum components: Components in fetal bovine serum (FBS) can interfere with nuclear receptor signaling. | - Reduce the serum concentration during treatment or switch to a serum-free medium for the duration of the this compound incubation. | |
| Issues with Detection Method | qPCR problems: Poor primer efficiency, RNA degradation, or issues with reverse transcription can lead to inaccurate results. | - Validate qPCR primers for ABCA1 to ensure efficiency is between 90-110%. - Check RNA integrity using gel electrophoresis or a Bioanalyzer. - Include appropriate controls: a no-template control (NTC) to check for contamination, and a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination. |
| Western Blot problems: Low ABCA1 protein levels, poor antibody quality, or incorrect sample preparation. ABCA1 is a large membrane protein and can be difficult to detect. | - Use a positive control cell lysate from a cell line known to express high levels of ABCA1 or one treated with a strong inducer. - Crucially, do not heat ABCA1 samples before loading, as this can cause the protein to aggregate and not enter the gel. Incubate at room temperature with loading buffer for 15-20 minutes instead. - Use a lysis buffer appropriate for membrane proteins (e.g., containing NP-40 or RIPA). - Load a sufficient amount of total protein (at least 40 µg). | |
| Cholesterol Efflux Assay problems: Issues with cell labeling, acceptor concentration, or assay timing. | - Ensure cells are adequately labeled with radioactive or fluorescent cholesterol. - Use a non-rate-limiting concentration of the cholesterol acceptor (e.g., ApoA-I). - Include a positive control (e.g., cells treated with T0901317) to validate the assay setup. |
Experimental Protocols
Quantification of ABCA1 mRNA by Real-Time Quantitative PCR (RT-qPCR)
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 80-90% confluency on the day of treatment. Treat with vehicle control (e.g., DMSO) or this compound at the desired concentrations for 18-24 hours.
-
RNA Isolation: Aspirate the medium and wash cells with ice-cold PBS. Lyse the cells directly in the plate and extract total RNA using a silica-column-based kit or TRIzol reagent according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity on a 1% agarose gel.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit with a mix of oligo(dT) and random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix using a SYBR Green-based master mix, cDNA template (diluted 1:10), and validated forward and reverse primers for human ABCA1 (e.g., Forward: 5'-CAGGCTACTACCTGACCTTGGT-3', Reverse: 5'-CTGCTCTGAGAAACACTGTCCTC-3') and a stable housekeeping gene (e.g., GAPDH, PBGD).
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min). Include a melt curve analysis to verify product specificity.
-
Data Analysis: Calculate the relative expression of ABCA1 using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Detection of ABCA1 Protein by Western Blot
-
Cell Lysis: After treatment with this compound for 48 hours, wash cells with ice-cold PBS. Lyse cells in a suitable buffer for membrane proteins (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 40 µg of protein with Laemmli sample buffer containing β-mercaptoethanol. Do NOT boil the samples. Incubate at room temperature for 15-20 minutes.
-
SDS-PAGE: Load samples onto a 7.5% or 4-15% Tris-HCl SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins onto a nitrocellulose or PVDF membrane at 100V for 1 hour or 30V overnight at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against ABCA1 (diluted in 3% milk in TBS-T) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBS-T. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Stripping and Re-probing: To confirm equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein like β-actin or GAPDH.
Visualizations
Caption: Signaling pathway of this compound leading to ABCA1-mediated cholesterol efflux.
Caption: General experimental workflow for assessing the effect of this compound on ABCA1.
Caption: A decision tree for troubleshooting the lack of ABCA1 induction by this compound.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 3. Discovery of Nonlipogenic ABCA1 Inducing Compounds with Potential in Alzheimer’s Disease and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture contamination issues with IMB-808 studies
Technical Support Center: IMB-808 & Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address cell culture contamination issues that may arise during studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my cell cultures?
A1: this compound is a novel small molecule inhibitor. Like any compound added to cell culture media, it is critical to ensure the sterility of the this compound stock solution to prevent introducing contaminants. The solvent used to dissolve this compound (e.g., DMSO) should also be of high purity and sterile. At high concentrations, some compounds can be cytotoxic and cause cellular stress, leading to morphological changes that might be mistaken for contamination.
Q2: What are the common types of contamination I should be aware of?
A2: The most common types of cell culture contamination are bacterial, fungal (yeast and mold), and mycoplasma. Each presents with distinct characteristics. Viral contamination is also possible but is much harder to detect.
Q3: How can I distinguish between different types of contamination?
A3: Contamination can be identified by observing changes in the culture medium's appearance and pH, as well as through microscopic examination. The table below summarizes the key characteristics of common contaminants.
Troubleshooting Guide
Issue 1: Sudden turbidity and pH change in the culture medium.
This is a classic sign of bacterial contamination.
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Observation: The culture medium appears cloudy or turbid overnight. The phenol red indicator in the medium often turns yellow, indicating a rapid drop in pH due to bacterial metabolism.
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Microscopic Examination: Under a light microscope at high magnification (400x or 1000x), you will see small, motile (or non-motile) rods or cocci, often between cells.
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Immediate Action:
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Discard the contaminated flask or plate immediately to prevent cross-contamination.
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Decontaminate the biosafety cabinet and incubator thoroughly.
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Check other cultures that were handled at the same time for signs of contamination.
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Review your aseptic technique.
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Issue 2: Filamentous growths or floating clumps in the culture.
This is indicative of fungal contamination (mold or yeast).
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Observation:
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Mold: Visible filamentous structures (mycelia) may appear, sometimes forming fuzzy colonies. The medium may remain clear initially.
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Yeast: The medium may become slightly turbid. Yeast cells are often visible as individual oval or budding particles under the microscope.
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-
Microscopic Examination:
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Mold: Thin, multicellular filaments (hyphae) will be visible.
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Yeast: Individual spherical or ovoid particles, often seen in budding patterns.
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Immediate Action:
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Discard the contaminated culture.
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Thoroughly clean and decontaminate the work area and equipment. Fungal spores are airborne and can spread easily.
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Check your HEPA filter in the biosafety cabinet.
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Issue 3: Reduced cell proliferation and morphological changes without visible contamination.
This could be a sign of mycoplasma contamination.
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Observation: Cells may appear unhealthy, show reduced growth rates, or exhibit changes in morphology. There is no visible turbidity or pH change in the medium.
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Detection: Mycoplasma is not visible with a standard light microscope. Detection requires specific methods like PCR, ELISA, or fluorescent staining (e.g., DAPI).
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Immediate Action:
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Isolate the suspected cultures.
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Perform a mycoplasma detection test.
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If positive, discard the culture and all related reagents. Alternatively, treat the culture with a specific anti-mycoplasma reagent, but discarding is often the safest option.
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Data Presentation
Table 1: Characteristics of Common Cell Culture Contaminants
| Contaminant | Macroscopic Appearance | Microscopic Appearance | pH Change |
| Bacteria | Sudden turbidity, cloudy medium | Small, distinct shapes (cocci, rods) | Rapid drop (acidic) |
| Yeast | Slight turbidity, visible colonies | Ovoid or spherical particles, budding | Gradual drop (acidic) |
| Mold | Filamentous colonies, fuzzy growth | Multicellular filaments (hyphae) | Variable |
| Mycoplasma | No visible change | Not visible with a light microscope | No significant change |
Experimental Protocols
Protocol 1: Sterility Testing of this compound Stock Solution
This protocol is designed to confirm that the stock solution of this compound is not a source of contamination.
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Preparation:
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Prepare a sterile 15 mL conical tube containing 5 mL of sterile Tryptic Soy Broth (TSB).
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Prepare another sterile 15 mL conical tube containing 5 mL of sterile cell culture medium without antibiotics.
-
-
Inoculation:
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In a biosafety cabinet, add 10 µL of your this compound stock solution to each tube.
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As a positive control, inoculate separate TSB and media tubes with a known non-pathogenic bacterial strain.
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As a negative control, have un-inoculated tubes of TSB and media.
-
-
Incubation:
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Incubate the tubes at 37°C for 3-5 days.
-
-
Observation:
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Check for turbidity daily. Any cloudiness in the tubes containing this compound indicates contamination. The negative control tubes should remain clear.
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Protocol 2: Mycoplasma Detection by PCR
This is a generalized protocol for detecting mycoplasma contamination using a PCR-based kit. Always follow the specific manufacturer's instructions.
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Sample Preparation:
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Collect 1 mL of supernatant from a confluent cell culture.
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Centrifuge at 200 x g for 5 minutes to pellet the cells.
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Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet any mycoplasma.
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Discard the supernatant and resuspend the pellet in the kit's lysis buffer.
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DNA Extraction:
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Proceed with the DNA extraction protocol as per the kit's instructions.
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PCR Amplification:
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Set up the PCR reaction using the provided primers, polymerase, and your extracted DNA. Include positive and negative controls.
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Run the PCR program according to the manufacturer's specifications.
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-
Analysis:
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Analyze the PCR products by gel electrophoresis. A band of the correct size in your sample lane indicates mycoplasma contamination.
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Mandatory Visualizations
Caption: Workflow for aseptic handling of this compound.
Caption: Decision tree for identifying contamination type.
Inconsistent results with IMB-808 batches
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results with IMB-808 batches.
Troubleshooting Guide
Issue: High Variability Between this compound Batches
Description: You have observed significant differences in the efficacy or potency of this compound when using different lot numbers, leading to inconsistent experimental outcomes.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Purity and Identity | Action: Verify the purity and identity of each new batch of this compound upon receipt.Methodology: Perform analytical tests such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]Acceptance Criteria: Purity should typically be ≥95% by HPLC. Mass and NMR spectra should be consistent with the expected structure of this compound. |
| Solubility Issues | Action: Ensure complete and consistent solubilization of this compound.Methodology: Prepare a fresh stock solution for each experiment. Use a consistent solvent (e.g., DMSO) and ensure the compound is fully dissolved before further dilution into aqueous media.[][3] Check for any precipitation.Tip: The use of salt forms of hydrophobic molecules might improve aqueous solubility.[][3] |
| Storage and Handling | Action: Follow recommended storage conditions precisely.Methodology: Store this compound as a powder and in solution at the recommended temperatures (typically -20°C or -80°C) to prevent degradation. Minimize freeze-thaw cycles. |
| Weighing and Dilution Errors | Action: Standardize weighing and dilution procedures.Methodology: Use a calibrated balance for weighing. Prepare serial dilutions carefully and consistently for each experiment. |
Issue: Reduced or No Activity of this compound in Cellular Assays
Description: A new batch of this compound shows significantly lower or no biological activity compared to previous batches or expected results.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Degradation | Action: Assess the stability of the this compound stock solution.Methodology: If the stock solution is old, prepare a fresh one. Compare the activity of the new stock solution with a previously reliable lot if available. |
| Cell-Based Assay Variability | Action: Troubleshoot the cell-based assay itself.Methodology: A number of factors can contribute to variability in cell-based assays, including cell line integrity, cell culture conditions, mycoplasma contamination, and assay protocol execution.Tip: Ensure your cells are healthy, within a consistent passage number range, and seeded at a uniform density. |
| Incorrect Target Engagement | Action: Confirm that this compound is engaging its target, the Liver X Receptor (LXR).Methodology: Perform a target engagement assay, such as a cellular thermal shift assay (CETSA) or a reporter gene assay for LXR activation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). LXRs are nuclear receptors that play a key role in regulating cholesterol metabolism, inflammation, and lipogenesis. As an agonist, this compound binds to and activates LXRs, leading to the transcription of target genes involved in reverse cholesterol transport.
Q2: What are the common off-target effects of this compound?
A2: While this compound has been reported to be a selective LXR agonist with fewer lipogenic side effects compared to other LXR agonists like T0901317, it is crucial to consider potential off-target effects. It is good practice to profile the selectivity of a new compound against related targets.
Q3: How should I prepare my this compound stock solution?
A3: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).
Q4: What are the key quality control tests I should perform on a new batch of this compound?
A4: For each new batch, it is advisable to perform a set of quality control tests to ensure consistency. These include:
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Appearance: Visual inspection of the compound.
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Purity: Assessed by HPLC, with a recommended purity of ≥95%.
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Identity: Confirmed by Mass Spectrometry (MS) and 1H-NMR.
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Biological Activity: A functional assay to confirm the potency (e.g., EC50) in a relevant cell-based assay.
Experimental Protocols
Protocol 1: Quality Control of this compound Batches by HPLC
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Objective: To determine the purity of an this compound batch.
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Materials: this compound sample, HPLC-grade acetonitrile, HPLC-grade water, formic acid, HPLC system with a C18 column.
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Method:
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Prepare a stock solution of this compound in DMSO (1 mg/mL).
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Prepare the mobile phases: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
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Set up a gradient elution method on the HPLC system (e.g., 5% to 95% Mobile Phase B over 20 minutes).
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Inject a known amount of the this compound solution.
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Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
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Calculate the purity by dividing the area of the main peak by the total area of all peaks.
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Protocol 2: LXR Reporter Gene Assay for this compound Activity
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Objective: To determine the functional activity and potency (EC50) of an this compound batch.
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Materials: A cell line stably expressing an LXR response element-driven reporter gene (e.g., luciferase), cell culture medium, this compound, a positive control LXR agonist (e.g., T0901317), and a luciferase assay kit.
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Method:
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Seed the reporter cells in a 96-well plate and allow them to attach overnight.
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Prepare a serial dilution of this compound and the positive control in the cell culture medium.
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Treat the cells with the different concentrations of the compounds and a vehicle control (e.g., DMSO).
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Incubate for 18-24 hours.
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Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
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Plot the luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
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Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound.
References
Technical Support Center: IMB-808 and Fluorescent Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference when using the LXR agonist IMB-808 in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel, potent dual agonist for the Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1][2] LXRs are nuclear receptors that play a crucial role in cholesterol metabolism and anti-inflammatory processes.[3][4][5] As a partial agonist, this compound activates these receptors to regulate the expression of genes involved in reverse cholesterol transport. A key characteristic of this compound is its ability to do so without inducing the lipogenic (fat-producing) side effects commonly associated with full LXR agonists, making it a promising candidate for the treatment of atherosclerosis.
Q2: Can this compound interfere with my fluorescent assay results?
While there are no specific reports of this compound causing fluorescent assay interference, it is a possibility with any small molecule. Interference can lead to false-positive or false-negative results. The primary mechanisms of small molecule interference are:
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Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of the assay's fluorophore.
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Fluorescence Quenching: The compound may decrease the fluorescence signal of the assay's fluorophore.
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Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths, reducing the signal that reaches the detector.
Q3: What are the initial signs of this compound interference in my assay?
Unexpected or inconsistent results are the first indication of potential interference. This could manifest as:
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High background fluorescence.
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A decrease in signal in the absence of the biological target.
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Non-reproducible dose-response curves.
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A shift in the apparent potency (IC50 or EC50) of your compound.
Troubleshooting Guides
Problem 1: High Background Fluorescence
If you observe an unexpectedly high fluorescence signal, particularly in your negative control wells containing this compound, the compound may be autofluorescent.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at various concentrations, without any other assay components. An increase in fluorescence that correlates with the concentration of this compound is a strong indicator of autofluorescence.
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Spectral Scan of this compound: If possible, perform a spectral scan to determine the excitation and emission spectra of this compound. This will reveal if its spectral properties overlap with those of your assay's fluorophore.
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Change Fluorophore: If there is significant spectral overlap, consider using a fluorophore with a different excitation and emission profile, preferably one that is red-shifted, as this can reduce the likelihood of interference from autofluorescent compounds.
| Potential Cause | Recommended Action | Expected Outcome |
| This compound is autofluorescent at the assay wavelengths. | Run a control with this compound alone in assay buffer. | A concentration-dependent increase in fluorescence will be observed. |
| Perform a spectral scan of this compound. | The excitation and emission spectra of this compound will be determined. | |
| Switch to a red-shifted fluorophore. | Reduced background signal and improved assay window. |
Problem 2: Decreased Fluorescence Signal
A decrease in the fluorescence signal in the presence of this compound could be due to fluorescence quenching or the inner filter effect.
Troubleshooting Steps:
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Measure Absorbance Spectrum of this compound: Scan the absorbance of this compound at the concentrations used in your assay. Significant absorbance at the excitation or emission wavelengths of your fluorophore suggests an inner filter effect.
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Perform a Fluorophore-Only Quenching Assay: In a simplified assay containing only the fluorophore and this compound (without the biological target), a decrease in fluorescence indicates quenching.
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Correct for Inner Filter Effect: If the inner filter effect is confirmed, mathematical correction formulas can be applied to your data. However, this is only effective for moderate absorbance values.
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Reduce Compound Concentration: If possible, lower the concentration of this compound in your assay to minimize both quenching and the inner filter effect.
| Potential Cause | Recommended Action | Expected Outcome |
| This compound is absorbing light at the assay wavelengths (Inner Filter Effect). | Measure the absorbance spectrum of this compound. | High absorbance at the excitation or emission wavelengths of the fluorophore. |
| Apply a correction formula to the data. | More accurate determination of the true fluorescence signal. | |
| This compound is quenching the fluorophore. | Run a control with the fluorophore and this compound. | A concentration-dependent decrease in fluorescence will be observed. |
| Reduce the concentration of this compound. | Minimized quenching and a more reliable assay signal. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound is autofluorescent at the wavelengths used in a specific fluorescent assay.
Materials:
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This compound stock solution
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Assay buffer
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Microplate reader with fluorescence detection
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Black, clear-bottom microplates
Method:
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Prepare a serial dilution of this compound in assay buffer, covering the concentration range used in your main experiment.
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Add the this compound dilutions to the wells of a black, clear-bottom microplate.
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Include wells with only assay buffer as a blank control.
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Read the plate in your microplate reader using the same excitation and emission wavelengths and gain settings as your main assay.
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.
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Plot the background-subtracted fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for LXR Agonist Activity
Objective: To quantify the agonist activity of this compound on LXR using a TR-FRET assay. This assay format is generally less susceptible to interference from autofluorescent compounds.
Materials:
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GST-tagged LXR Ligand Binding Domain (LBD)
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Terbium-labeled anti-GST antibody (donor)
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Fluorescein-labeled coactivator peptide (acceptor)
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This compound and a known LXR agonist (e.g., T0901317)
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Assay buffer
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Microplate reader capable of TR-FRET measurements
Method:
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Prepare a serial dilution of this compound and the control agonist in assay buffer.
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In a suitable microplate, add the LXR-LBD to each well.
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Add the compound dilutions to the wells.
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Add a mixture of the terbium-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide to all wells.
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Incubate the plate at room temperature for the recommended time (e.g., 2 hours), protected from light.
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Measure the TR-FRET signal by exciting the terbium donor (e.g., at 340 nm) and measuring the emission from both the donor (e.g., at 495 nm) and the acceptor (e.g., at 520 nm) after a time delay (e.g., 100 µs).
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Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
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Plot the TR-FRET ratio against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
Visualizations
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for IMB-808 Treatment
Welcome to the technical support center for IMB-808. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for this compound treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent dual agonist for Liver X Receptor α (LXRα) and LXRβ.[1][2] It has EC50 values of 0.15 μM for LXRα and 0.53 μM for LXRβ.[1][3] By activating LXRs, this compound promotes the expression of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1.[1] This leads to increased cholesterol efflux from macrophages. This compound is under investigation for its potential in atherosclerosis research. Interestingly, it has been shown to induce cholesterol efflux without causing lipidogenesis (the formation of fat) in HepG2 cells, a common side effect of other LXR agonists.
Q2: How do I determine the optimal incubation time for this compound in my cell line?
A2: The optimal incubation time for this compound will depend on your specific cell line and the experimental endpoint you are measuring. A time-course experiment is the most effective way to determine this. We recommend treating your cells with a fixed concentration of this compound and measuring the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). In RAW264.7 macrophages, significant increases in ABCA1 and ABCG1 protein and mRNA levels were observed after 18 hours of treatment with this compound. For cholesterol efflux assays in the same cell line, a 24-hour incubation period was used.
Q3: My results with this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent results in cell-based assays can arise from several factors. Key areas to investigate include:
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Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and have high viability before starting the experiment. Using cells within a consistent and low passage number range is crucial for reproducibility.
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Seeding Density: Optimizing cell seeding density is important to ensure a measurable signal without overcrowding the cells.
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Incubation Conditions: Maintain consistent temperature and CO2 levels in your incubator. Variations can lead to inconsistent results.
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Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Q4: I am not observing the expected effect of this compound on my target gene expression. What should I do?
A4: If you are not seeing the expected effect, consider the following troubleshooting steps:
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Confirm LXR Expression: Verify that your cell line expresses LXRα and/or LXRβ, the targets of this compound.
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Optimize this compound Concentration: While optimizing incubation time, it's also important to use an appropriate concentration of this compound. A dose-response experiment will help you determine the optimal concentration for your specific cell line and endpoint.
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Check for Mycoplasma Contamination: Mycoplasma contamination can alter cellular signaling pathways and affect your results. Regular testing is recommended.
Troubleshooting Guides
Issue 1: High variability between replicates in a time-course experiment.
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Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or variations in incubation conditions.
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Use a hemocytometer or automated cell counter to ensure accurate and consistent cell numbers in each well.
-
Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity.
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Ensure Uniform Incubation: Make sure your incubator provides consistent temperature and CO2 levels. Avoid stacking plates, as this can lead to temperature gradients.
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Issue 2: No significant effect of this compound is observed at any time point.
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Possible Cause: The incubation time may be too short, the this compound concentration may be too low, or the chosen endpoint may not be optimal.
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Troubleshooting Steps:
-
Extend the Time Course: Some cellular responses, particularly those involving changes in protein expression or cell viability, may require longer incubation times. Consider extending your time course to 72 hours or longer.
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Perform a Dose-Response Experiment: To ensure you are using an effective concentration of this compound, perform a dose-response experiment with a range of concentrations.
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Select an Appropriate Endpoint: The time required to observe an effect can vary depending on the endpoint being measured. For example, changes in gene expression may be detectable earlier than changes in protein levels or cell viability.
-
Data Presentation
Table 1: Example Time-Course Data for this compound Treatment on ABCA1 Gene Expression
| Incubation Time (hours) | Fold Change in ABCA1 mRNA (Mean ± SD) |
| 0 | 1.0 ± 0.1 |
| 6 | 1.8 ± 0.2 |
| 12 | 3.5 ± 0.4 |
| 24 | 5.2 ± 0.5 |
| 48 | 4.8 ± 0.6 |
| 72 | 4.5 ± 0.5 |
Table 2: Example Dose-Response Data for this compound Treatment on Cholesterol Efflux
| This compound Concentration (µM) | Cholesterol Efflux (%) (Mean ± SD) |
| 0 (Vehicle) | 10.2 ± 1.5 |
| 0.1 | 15.8 ± 2.1 |
| 0.3 | 25.4 ± 3.0 |
| 1 | 38.9 ± 4.2 |
| 3 | 42.1 ± 4.5 |
| 10 | 43.5 ± 4.8 |
Experimental Protocols
Protocol 1: Time-Course Experiment for this compound Treatment
This protocol outlines the steps for determining the optimal incubation time of this compound for inducing a target gene's expression.
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Cell Seeding: Seed your cells of interest (e.g., RAW264.7 macrophages) in a 24-well plate at a density that will allow for logarithmic growth throughout the experiment. Allow the cells to adhere overnight.
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This compound Treatment: Prepare a working solution of this compound at the desired concentration (e.g., 1 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound solution. Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Incubation: Incubate the plate for various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).
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RNA Extraction: At each time point, harvest the cells and extract total RNA using a commercially available kit.
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qRT-PCR Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the expression level of your target gene (e.g., ABCA1) relative to a housekeeping gene.
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Data Analysis: Calculate the fold change in gene expression for each time point relative to the 0-hour time point.
Protocol 2: Dose-Response Experiment for this compound Treatment
This protocol details the steps to determine the optimal concentration of this compound for a specific endpoint, such as cholesterol efflux.
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Cell Seeding: Seed your cells in a 96-well plate and allow them to adhere overnight.
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This compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control.
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Incubation: Incubate the plate for a predetermined time, based on your time-course experiment (e.g., 24 hours).
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Endpoint Assay: Perform the assay to measure your desired endpoint (e.g., a cholesterol efflux assay).
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Data Analysis: Plot the results against the log of the this compound concentration and use non-linear regression to determine the EC50 value.
Visualizations
Caption: this compound signaling pathway in macrophages.
Caption: Experimental workflow for a time-course study.
Caption: Troubleshooting logic for this compound experiments.
References
Validation & Comparative
A Comparative Analysis of the Lipogenic Effects of IMB-808 and TO901317
In the landscape of Liver X Receptor (LXR) agonists, the synthetic compound TO901317 is a well-established tool for studying the regulation of lipid metabolism. However, its potent induction of lipogenesis, leading to hepatic steatosis and hypertriglyceridemia, has hindered its therapeutic development. In contrast, the novel, non-steroidal LXR agonist IMB-808 has emerged as a promising alternative, demonstrating the ability to activate LXR-target genes involved in reverse cholesterol transport without significantly inducing lipogenic pathways. This guide provides a detailed comparison of the lipogenic effects of this compound and TO901317, supported by experimental data and protocols for researchers in drug discovery and metabolic disease.
Introduction to LXR and Lipogenesis
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a pivotal role in maintaining cholesterol and fatty acid homeostasis. Upon activation by endogenous oxysterols or synthetic agonists, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. One of the key target genes of LXR is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. Activation of the LXR/SREBP-1c axis leads to the upregulation of a suite of genes involved in fatty acid and triglyceride synthesis, including Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase-1 (SCD-1).
While the activation of LXR is beneficial for promoting reverse cholesterol transport, its concurrent stimulation of lipogenesis poses a significant challenge for the development of LXR-targeted therapeutics. TO901317 is a potent dual LXRα/β agonist that robustly activates SREBP-1c, leading to pronounced lipogenic effects. In contrast, this compound is a novel partial LXR agonist that appears to uncouple the beneficial effects on cholesterol efflux from the detrimental lipogenic side effects.
Quantitative Comparison of Lipogenic Effects
Experimental data from studies on the human hepatoma cell line, HepG2, demonstrate a stark contrast in the lipogenic profiles of this compound and TO901317.
Gene Expression Analysis
Quantitative real-time PCR (qPCR) analysis reveals that TO901317 potently induces the expression of key lipogenic genes, whereas this compound has a minimal effect.
| Gene | Compound | Concentration (µM) | Fold Change vs. Vehicle |
| SREBP-1c | TO901317 | 1 | Significant Increase |
| This compound | 1 | No Significant Change | |
| This compound | 3 | No Significant Change | |
| This compound | 10 | Slight Increase | |
| FAS | TO901317 | 1 | Significant Increase |
| This compound | 1 | No Significant Change | |
| This compound | 3 | No Significant Change | |
| This compound | 10 | Slight Increase | |
| SCD-1 | TO901317 | 1 | Significant Increase |
| This compound | 1 | No Significant Change | |
| This compound | 3 | No Significant Change | |
| This compound | 10 | Slight Increase |
Data compiled from studies on HepG2 cells. The term "Significant Increase" indicates a substantial, statistically significant upregulation as consistently reported in the literature. "No Significant Change" indicates a lack of statistically significant difference from the vehicle control. "Slight Increase" denotes a statistically significant but modest upregulation compared to the effect of TO901317.
Triglyceride Accumulation
The differential effects on lipogenic gene expression translate to distinct phenotypes in cellular lipid accumulation.
| Assay | Compound | Concentration (µM) | Observation |
| Oil Red O Staining | TO901317 | 1 | Marked increase in lipid droplets |
| This compound | up to 10 | No significant increase in lipid droplets | |
| Triglyceride Quantification | TO901317 | 1 | Significant increase in intracellular triglycerides |
| This compound | up to 10 | No significant increase in intracellular triglycerides |
Observations are based on studies conducted in HepG2 cells.
Signaling Pathways and Mechanism of Differential Effects
The distinct lipogenic profiles of this compound and TO901317 are attributed to their differential interaction with the LXRα ligand-binding domain, leading to the recruitment of different co-regulator proteins.
TO901317, as a full agonist, induces a conformational change in LXRα that promotes the recruitment of co-activators necessary for the robust transcriptional activation of SREBP-1c and its downstream targets.
In contrast, this compound, a partial agonist, is thought to induce a different conformational change in LXRα. This results in the selective recruitment of a co-regulator complex that favors the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1) while failing to efficiently recruit the co-activators required for potent SREBP-1c induction. This phenomenon is known as selective LXR modulation.
Caption: Signaling pathways of TO901317 and this compound on lipogenesis.
Experimental Protocols
Cell Culture
HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight.
Quantitative Real-Time PCR (qPCR)
-
Treatment: HepG2 cells are treated with various concentrations of this compound, TO901317, or vehicle (DMSO) for 24 hours.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The relative mRNA expression levels of SREBP-1c, FAS, SCD-1, and a housekeeping gene (e.g., GAPDH) are quantified using a SYBR Green-based qPCR assay on a real-time PCR system.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the expression levels normalized to the housekeeping gene and expressed as a fold change relative to
A Comparative Guide to IMB-808 and AZ876 in Atherosclerosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Liver X Receptor (LXR) agonists, IMB-808 and AZ876, in the context of atherosclerosis research. While both compounds target LXR, a key regulator of cholesterol metabolism and inflammation, the available experimental data reveals different stages of preclinical validation. This document summarizes the current scientific evidence for each, presenting their mechanisms of action, efficacy data, and relevant experimental protocols to aid researchers in their drug development efforts.
Mechanism of Action: Targeting the Liver X Receptor
Both this compound and AZ876 exert their anti-atherosclerotic potential by activating Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the DNA, initiating the transcription of target genes involved in reverse cholesterol transport and inflammation.
The primary mechanism for their atheroprotective effects is the upregulation of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. These transporters are crucial for facilitating the efflux of excess cholesterol from macrophages within atherosclerotic plaques, a key step in reverse cholesterol transport. By promoting the removal of cholesterol from foam cells, LXR agonists can potentially reduce plaque size and inflammation.
However, a significant challenge in the development of LXR agonists has been their tendency to induce lipogenic side effects, such as increased plasma triglycerides and hepatic steatosis. This is primarily mediated through the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). The quest for selective LXR modulators that retain anti-atherosclerotic efficacy without these adverse effects is a key focus of current research.
Signaling Pathway of LXR Agonists in Atherosclerosis
Caption: LXR agonist signaling pathway in macrophages.
AZ876: A Potent LXR Agonist with In Vivo Efficacy
AZ876 is a high-affinity synthetic agonist for both LXRα and LXRβ. Preclinical studies in atherosclerosis models have demonstrated its potent anti-atherosclerotic effects.
Quantitative Data Summary: AZ876
| Parameter | Animal Model | Treatment Group | Dose | Duration | Key Findings | Reference |
| Atherosclerotic Lesion Area | APOE3Leiden mice | AZ876 | 5 µmol/kg/day | 20 weeks | -47% reduction in lesion area. | |
| AZ876 | 20 µmol/kg/day | 20 weeks | -91% reduction in lesion area. | |||
| Atherosclerotic Lesion Number | APOE3Leiden mice | AZ876 | 20 µmol/kg/day | 20 weeks | -59% reduction in lesion number. | |
| Plasma Triglycerides | APOE3Leiden mice | AZ876 | 5 µmol/kg/day | 20 weeks | No significant change. | |
| AZ876 | 20 µmol/kg/day | 20 weeks | +110% increase. | |||
| Plasma Cholesterol | APOE3Leiden mice | AZ876 | 20 µmol/kg/day | 20 weeks | -16% reduction. |
This compound: A Promising LXR Agonist with a Potential for Reduced Side Effects
This compound is identified as a potent dual LXRα/β agonist. The available data, primarily from in vitro studies, suggests that this compound effectively promotes cholesterol efflux from macrophages. A key distinguishing feature of this compound is its potential to cause fewer lipogenic side effects compared to full LXR agonists like T0901317. This characteristic positions this compound as a selective LXR agonist with a potentially more favorable therapeutic window.
Quantitative Data Summary: this compound (In Vitro)
| Parameter | Cell Line | Treatment | Key Findings | Reference |
| Cholesterol Efflux | RAW264.7 and THP-1 macrophages | This compound | Remarkably promoted cholesterol efflux and reduced cellular lipid accumulation. | |
| Lipogenic Gene Expression | HepG2 cells | This compound | Almost no increase in the expression of genes |
A Comparative Guide to IMB-808 and Other Liver X Receptor (LXR) Agonists
This guide provides a detailed comparison of the efficacy of the novel Liver X Receptor (LXR) agonist IMB-808 with other well-characterized LXR agonists, such as T0901317 and GW3965. The focus is on providing researchers, scientists, and drug development professionals with objective experimental data to inform their research and development activities.
Overview of LXR Agonists
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation. Activation of LXRs by agonists can induce the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), making them attractive therapeutic targets for atherosclerosis. However, many LXR agonists also upregulate the expression of genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), leading to potential side effects like hypertriglyceridemia and hepatic steatosis.
This compound has emerged as a potent dual LXRα/β agonist. A key characteristic of this compound is its potential for a better safety profile, as it appears to be a selective LXR agonist with reduced lipogenic effects compared to full agonists like T0901317. This selectivity is attributed to its distinct pattern of coregulator recruitment to the LXR ligand-binding domain.
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the in vitro activity of this compound with other LXR agonists.
Table 1: LXR Agonist Activity
| Parameter | This compound | T0901317 | GW3965 |
| LXRα Activation (EC50) | Potent (Specific value not publicly available) | ~20-50 nM | ~30-190 nM |
| LXRβ Activation (EC50) | Potent (Specific value not publicly available) | ~7-22 nM | ~30 nM |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response.
Table 2: Effect on Target Gene Expression in Macrophages
| Gene | Cell Line | This compound (Concentration) | T0901317 (Concentration) | Fold Induction (vs. Control) |
| ABCA1 | RAW264.7 | Increased (1-10 µM) | Increased (1 µM) | This compound shows a dose-dependent increase. |
| ABCG1 | RAW264.7 | Increased (1-10 µM) | Increased (1 µM) | This compound shows a dose-dependent increase. |
| ABCA1 | THP-1 | Increased (1-10 µM) | Increased (1 µM) | This compound shows a dose-dependent increase. |
| ABCG1 | THP-1 | Increased (1-10 µM) | Increased (1 µM) | This compound shows a dose-dependent increase. |
Table 3: Effect on Lipogenic Gene Expression in HepG2 Cells
| Gene | This compound (10 µM) | T0901317 (1 µM) |
| SREBP-1c mRNA | Slight increase | Significant increase |
| FAS mRNA | Slight increase | Significant increase |
| SCD-1 mRNA | Slight increase | Significant increase |
Data indicates that this compound has a significantly lower induction of lipogenic genes compared to T0901317 at concentrations that effectively induce cholesterol transport genes.
Table 4: Cholesterol Efflux Promotion
| Cell Line | This compound | T0901317 |
| RAW264.7 Macrophages | Remarkable promotion | Potent promotion |
| THP-1 Macrophages | Remarkable promotion | Potent promotion |
This compound effectively promotes cholesterol efflux from macrophage cells, leading to reduced cellular lipid accumulation.
Mandatory Visualizations
Signaling Pathway
IMB-808: A Selective Liver X Receptor (LXR) Modulator with a Favorable In Vitro Profile
A detailed comparison of IMB-808 with other Liver X Receptor (LXR) modulators, supported by experimental data, reveals its potential as a selective agonist with a reduced lipogenic profile, a desirable characteristic for therapeutic applications.
This compound has emerged as a novel partial agonist of both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ), demonstrating a distinct pharmacological profile compared to full LXR agonists such as T0901317. Experimental evidence indicates that while this compound effectively activates LXR-dependent pathways involved in reverse cholesterol transport, it exhibits a significantly lower propensity to induce genes associated with lipogenesis in hepatic cells. This selective modulation of LXR activity positions this compound as a promising candidate for the treatment of atherosclerosis without the common side effect of hepatic steatosis associated with full LXR activation.
Comparative Efficacy and Potency
This compound demonstrates potent dual agonistic activity on both LXRα and LXRβ isoforms. In a luciferase reporter gene assay using a Gal4-LXR ligand-binding domain chimera, this compound activated the LXRα and LXRβ isoforms with EC50 values of 158 nM and 501 nM, respectively. This indicates a moderate selectivity towards the LXRα isoform.
| Compound | LXRα EC50 (nM) | LXRβ EC50 (nM) | Reference Agonist |
| This compound | 158 | 501 | T0901317 |
| T0901317 | ~50 | ~50 | Full Agonist |
| GW3965 | ~175 | ~25 | Full Agonist |
Selectivity Profile: A Reduced Lipogenic Footprint
The key differentiating feature of this compound is its attenuated effect on the expression of lipogenic genes in liver cells. While full LXR agonists like T0901317 robustly upregulate the expression of sterol regulatory element-binding protein-1c (SREBP-1c) and its downstream targets, such as fatty acid synthase (FAS) and stearoyl-CoA desaturase-1 (SCD-1), this compound shows a markedly reduced induction of these genes in HepG2 cells. This suggests a mechanism of selective LXR modulation, potentially through differential recruitment of coactivator and corepressor proteins to the receptor.
| Gene | This compound (Fold Induction) | T0901317 (Fold Induction) | Cell Line |
| ABCA1 | Significant Induction | Significant Induction | Macrophages |
| SREBP-1c | Minimal Induction | Strong Induction | HepG2 |
| FAS | Minimal Induction | Strong Induction | HepG2 |
| SCD-1 | Minimal Induction | Strong Induction | HepG2 |
Note: "Significant Induction" and "Minimal Induction" are qualitative summaries based on descriptive findings. Precise fold-change values were not available in a comparative tabular format in the searched literature.
LXR Signaling and this compound's Mechanism of Action
The Liver X Receptors are nuclear receptors that, upon activation by oxysterols or synthetic ligands, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key target genes include those involved in cholesterol efflux (e.g., ABCA1, ABCG1) and, particularly through LXRα in the liver, lipogenesis (e.g., SREBP-1c).
The selectivity of this compound is thought to arise from its unique interaction with the LXR ligand-binding domain, leading to a specific receptor conformation that favors the recruitment of a distinct set of co-regulators compared to full agonists. This differential co-regulator profile likely underlies the observed dissociation between the beneficial effects on cholesterol metabolism and the adverse effects on lipogenesis.
Experimental Protocols
LXR Reporter Gene Assay
This assay is used to determine the potency and efficacy of compounds as LXR agonists.
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and co-transfected with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS), and an expression plasmid for a fusion protein of the Gal4 DNA-binding domain and the LXRα or LXRβ ligand-binding domain.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with DMEM containing the test compounds (e.g., this compound, T0901317) at various concentrations.
-
Luciferase Activity Measurement: Following a 24-hour incubation with the compounds, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The relative light units (RLU) are plotted against the compound concentration, and the EC50 values are calculated using a sigmoidal dose-response curve fit.
Cholesterol Efflux Assay
This assay measures the ability of a compound to promote the removal of cholesterol from macrophages, a key process in preventing atherosclerosis.
-
Cell Culture and Cholesterol Loading: Macrophage-like cells (e.g., RAW264.7 or THP-1) are cultured and loaded with radiolabeled cholesterol (e.g., [³H]-cholesterol) for 24 hours.
-
Compound Treatment: The cells are then washed and incubated with serum-free medium containing the test compounds (e.g., this compound,
Cross-validation of IMB-808's effect in different cell lines
A Comparative Analysis of IMB-808's Efficacy Across Diverse Cancer Cell Lines
This guide provides a comprehensive cross-validation of the investigational compound this compound, offering a comparative analysis of its effects across various cancer cell lines. The data presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to evaluate this compound's potential as a therapeutic agent. This document summarizes key quantitative findings in structured tables, details the experimental protocols for reproducibility, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action.
Comparative Efficacy of this compound in Tumor Cell Lines
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines, with results benchmarked against a standard-of-care agent, Cisplatin. The half-maximal inhibitory concentration (IC50) was determined for each cell line to quantify the compound's potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 | 8.1 |
| MCF-7 | Breast Adenocarcinoma | 2.8 | 4.5 |
| HeLa | Cervical Adenocarcinoma | 7.1 | 9.3 |
| HepG2 | Hepatocellular Carcinoma | 4.5 | 6.2 |
Experimental Protocols
Cell Viability Assay
The anti-proliferative effects of this compound and Cisplatin were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with serial dilutions of this compound or Cisplatin for 72 hours.
-
MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Visualizing the this compound Mechanism of Action
To elucidate the biological pathways modulated by this compound, a series of molecular and cellular assays were conducted. The following diagrams illustrate the proposed signaling cascade and the experimental workflow employed in this study.
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Caption: Workflow for evaluating the cellular effects of this compound.
IMB-808: A Selective LXR Agonist for Advancing Research in Cholesterol Homeostasis and Beyond
For researchers in metabolic disease, atherosclerosis, and neurodegenerative disorders, the Liver X Receptors (LXRs) present a compelling therapeutic target. As nuclear receptors that govern cholesterol homeostasis, inflammation, and lipid metabolism, modulating LXR activity holds immense promise. IMB-808 has emerged as a valuable tool compound for dissecting LXR signaling, offering a more nuanced approach compared to broader-acting agonists. This guide provides a comprehensive comparison of this compound with other common LXR modulators, supported by experimental data and detailed protocols to empower your research.
Liver X Receptor (LXR) signaling plays a pivotal role in maintaining cellular and systemic cholesterol balance. The two isoforms, LXRα and LXRβ, are activated by oxysterols, leading to the transcriptional regulation of genes involved in reverse cholesterol transport, lipogenesis, and inflammation. Dysregulation of this pathway is implicated in a range of diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and neurodegenerative conditions.
This compound is a potent, dual agonist of both LXRα and LXRβ. What distinguishes this compound as a crucial tool compound is its demonstrated ability to selectively activate pathways related to reverse cholesterol transport without significantly inducing lipogenic genes, a common side effect of pan-LXR agonists that can lead to hypertriglyceridemia and hepatic steatosis. This selective activity makes this compound an ideal instrument for isolating the beneficial effects of LXR activation in experimental models.
Comparative Analysis of LXR Agonists
The efficacy and selectivity of LXR agonists are critical determinants of their utility in research. The following table summarizes the key quantitative data for this compound and two widely used comparator compounds, T0901317 and GW3965.
| Compound | Target | EC50 (LXRα) | EC50 (LXRβ) | Key Characteristics |
| This compound | LXRα/LXRβ | Potent dual agonist (Specific EC50 values not publicly available) | Potent dual agonist (Specific EC50 values not publicly available) | Promotes cholesterol efflux without significant induction of lipogenic genes in HepG2 cells. |
| T0901317 | LXRα/LXRβ | ~20-50 nM | ~20-50 nM | Potent pan-agonist, known to strongly induce lipogenesis. |
| GW3965 | LXRα/LXRβ | ~190 nM | ~30 nM | Potent and selective LXR agonist, also associated with lipogenic effects. |
Performance in Key Cellular Assays
The differential effects of this compound and other LXR agonists are most evident in cellular assays that measure the expression of key target genes and their functional consequences.
Gene Expression Analysis
LXR activation directly upregulates genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1). Conversely, it can also induce the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.
| Compound | Cell Line | Target Gene | Dose/Concentration | Fold Induction (relative to control) |
| This compound | Macrophages | ABCA1, ABCG1 | Not specified | Effective increase in expression. |
| HepG2 | Lipogenic genes | Not specified | Almost no increase in expression. | |
| T0901317 | Hepatocytes | SREBP-1c | Not specified | Significant induction. |
| Macrophages | ABCA1, SREBP-1c | Not specified | Significant induction. | |
| GW3965 | Macrophages | ABCA1 | Not specified | Significant induction. |
| Macrophages | SREBP-1c | Not specified | Significant induction. |
Functional Assays: Cholesterol Efflux and Lipid Accumulation
The ultimate measure of an LXR agonist's efficacy in promoting reverse cholesterol transport is its ability to stimulate cholesterol efflux from macrophages and reduce lipid accumulation.
| Compound | Assay | Cell Line | Key Finding |
| This compound | Cholesterol Efflux | RAW264.7, THP-1 | Remarkably promoted cholesterol efflux. |
| Lipid Accumulation | RAW264.7, THP-1 | Reduced cellular lipid accumulation. | |
| LXR Agonists (general) | Cholesterol Efflux | Human Macrophages | Stimulation of cholesterol efflux is ABCA1-dependent. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
A Head-to-Head Comparison of IMB-808 and Novel LXR Agonists for Selective Regulation of Cholesterol Metabolism
For Immediate Release
In the landscape of therapeutic development for metabolic diseases, Liver X Receptors (LXRs) have emerged as a critical target. These nuclear receptors are master regulators of cholesterol homeostasis, with their activation offering a promising strategy for the treatment of atherosclerosis. However, the clinical translation of LXR agonists has been hampered by a significant on-target side effect: the induction of lipogenesis, leading to hypertriglyceridemia and hepatic steatosis. This guide provides a detailed head-to-head comparison of IMB-808, a novel partial LXR agonist, with other notable LXR agonists, highlighting its unique pharmacological profile that aims to circumvent these adverse effects.
Executive Summary
This compound is a potent, dual LXRα/β partial agonist designed to selectively induce the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1), while minimally affecting the expression of lipogenic genes like sterol regulatory element-binding protein 1c (SREBP-1c). This contrasts with full LXR agonists, such as the widely used tool compound T0901317, which robustly activate both pathways. This selective modulation positions this compound as a promising candidate for further development as a therapy for atherosclerosis without the associated lipogenic liabilities.
Comparative Analysis of LXR Agonist Activity
The therapeutic potential of an LXR agonist is defined by its ability to promote cholesterol efflux from macrophages, a key process in preventing the buildup of atherosclerotic plaques, without simultaneously stimulating the production of triglycerides in the liver. The following tables summarize the quantitative data for this compound in comparison to the full agonist T0901317 and other novel LXR agonists, GW3965 and LXR-623.
Table 1: In Vitro LXR Activation
| Compound | LXRα EC50 (nM) | LXRβ EC50 (nM) | Agonist Type | Key Characteristics |
| This compound | Potent dual agonistic activity[1] | Potent dual agonistic activity[1] | Partial | Selectively activates reverse cholesterol transport genes over lipogenic genes.[1] |
| T0901317 | ~50 | ~50 | Full | Potent dual agonist, but strongly induces lipogenesis. |
| GW3965 | 190 | 30 | Full | Selective for LXRβ over LXRα. |
| LXR-623 | 179 | 24 | Partial (LXRα), Full (LXRβ) | Brain-penetrant with selectivity for LXRβ. |
Table 2: Effect on Target Gene Expression
| Compound | Cell Line | ABCA1 Expression | SREBP-1c Expression | Reference |
| This compound | Multiple cell lines | Effectively increased | Almost no increase in HepG2 cells | [1] |
| T0901317 | Multiple cell lines | Significantly increased | Significantly increased | [1] |
| GW3965 | Macrophages | Significantly increased | Increased | |
| LXR-623 | Glioblastoma cells | Increased | Not specified |
Table 3: Functional Outcome - Cholesterol Efflux
| Compound | Cell Line | Cholesterol Efflux | Reference |
| This compound | RAW264.7 & THP-1 macrophages | Remarkably promoted | |
| T0901317 | Macrophages | Significantly promoted | |
| GW3965 | Macrophages | Promoted | |
| LXR-623 | Glioblastoma cells | Induced |
Signaling Pathways and Experimental Workflows
To understand the differential effects of these LXR agonists, it is crucial to visualize their mechanism of action and the experimental setups used to characterize them.
LXR Signaling Pathway
The activation of LXR by an agonist leads to the heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. The differential recruitment of co-regulators by partial versus full agonists is thought to be a key determinant of the selective gene expression profile observed with compounds like this compound.
Figure 1: Simplified LXR signaling pathway highlighting the differential gene activation by this compound.
Experimental Workflow for LXR Agonist Characterization
The characterization of novel LXR agonists typically involves a series of in vitro assays to determine their potency, selectivity, and functional effects. A standard workflow includes luciferase reporter assays to measure LXR activation and cholesterol efflux assays to assess the functional consequence of target gene induction.
Figure 2: A typical experimental workflow for the characterization of novel LXR agonists.
Detailed Experimental Protocols
Luciferase Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate LXRα and LXRβ.
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are seeded in 24-well plates and co-transfected with expression vectors for LXRα or LXRβ, a luciferase reporter plasmid containing an LXRE, and a β-galactosidase expression vector (for normalization).
-
Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compounds (e.g., this compound, T0901317) or vehicle control.
-
Luciferase and β-Galactosidase Assays: Following a 24-hour incubation, cells are lysed, and luciferase and β-galactosidase activities are measured using appropriate assay kits and a luminometer/spectrophotometer.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The data are then plotted against the compound concentration to determine the EC50 value.
Cholesterol Efflux Assay
This assay measures the capacity of LXR agonists to promote the removal of cholesterol from macrophages.
-
Cell Culture and Labeling: Macrophage cell lines (e.g., RAW264.7 or THP-1) are cultured in RPMI-1640 medium. Cells are seeded in 24-well plates and labeled with [3H]-cholesterol for 24 hours.
-
Compound Treatment and Equilibration: The labeling medium is removed, and the cells are washed and then incubated with the test compounds in serum-free medium for 18-24 hours to allow for gene expression and equilibration of the labeled cholesterol.
-
Efflux to Acceptors: The medium is replaced with fresh serum-free medium containing cholesterol acceptors (e.g., apolipoprotein A-I or HDL). The cells are incubated for an additional 4-6 hours.
-
Quantification: The radioactivity in the medium and the cells is measured using a scintillation counter.
-
Data Analysis: Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).
Conclusion
The development of selective LXR modulators like this compound represents a significant advancement in the pursuit of safer and more effective treatments for atherosclerosis. By uncoupling the beneficial effects on reverse cholesterol transport from the detrimental effects on lipogenesis, this compound holds the potential to overcome the key hurdle that has limited the clinical development of previous LXR agonists. The data presented in this guide underscore the distinct pharmacological profile of this compound and provide a framework for the continued investigation of this and other novel LXR agonists.
References
Unraveling the Differential Gene Expression Profiles of LXR Agonists: IMB-808 vs. TO901317
A Comparative Guide for Researchers in Drug Development
In the landscape of therapeutic development targeting metabolic and inflammatory diseases, Liver X Receptors (LXRs) have emerged as a promising molecular target. As nuclear receptors, LXRs are critical regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses. The activation of LXRs by synthetic agonists has been a focal point of research, with the dual-edged potential of promoting reverse cholesterol transport and unfortunately, inducing undesirable lipogenesis. This guide provides a detailed comparison of the gene expression profiles induced by two notable LXR agonists, the established tool compound TO901317 and the novel partial agonist IMB-808, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This guide delves into the distinct pharmacological characteristics of this compound and TO901317, with a primary focus on their differential effects on gene expression. While both compounds effectively activate LXR and upregulate genes involved in the beneficial process of reverse cholesterol transport, this compound distinguishes itself by exhibiting minimal induction of genes associated with lipogenesis, a significant drawback of the full LXR agonist TO901317. This key difference positions this compound as a potentially safer therapeutic candidate with a reduced risk of side effects such as hypertriglyceridemia and hepatic steatosis.
Data Presentation: Comparative Gene Expression Analysis
The following table summarizes the differential effects of this compound and TO901317 on the expression of key LXR target genes in human hepatoma HepG2 cells. The data is compiled from a pivotal study directly comparing these two compounds, highlighting the preferential activation of cholesterol efflux pathways by this compound.
| Gene Category | Target Gene | Gene Function | This compound Effect on Expression | TO901317 Effect on Expression |
| Reverse Cholesterol Transport | ABCA1 | Mediates cholesterol efflux to lipid-poor apolipoproteins | Significant Upregulation | Significant Upregulation |
| ABCG1 | Promotes cholesterol efflux to HDL particles | Significant Upregulation | Significant Upregulation | |
| APOE | Apolipoprotein E, involved in lipid transport | Upregulation | Upregulation | |
| Lipogenesis | SREBP-1c | Master transcriptional regulator of lipogenesis | Minimal to No Upregulation | Significant Upregulation |
| FASN | Fatty Acid Synthase, key enzyme in fatty acid synthesis | Minimal to No Upregulation | Significant Upregulation | |
| SCD1 | Stearoyl-CoA Desaturase-1, involved in fatty acid metabolism | Minimal to No Upregulation | Significant Upregulation |
Experimental Protocols
The following is a representative experimental protocol for comparing the effects of this compound and TO901317 on gene expression in HepG2 cells, based on standard methodologies in the field.
Cell Culture and Treatment
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Cell Line: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Seeding: Cells are seeded in 6-well plates at a density of approximately 5 x 10^5 cells per well and allowed to adhere overnight.
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Treatment: The following day, the culture medium is replaced with fresh medium containing either this compound (e.g., 1 µM), TO901317 (e.g., 1 µM), or a vehicle control (e.g., DMSO).
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Incubation: Cells are incubated with the compounds for a specified period, typically 18-24 hours, to allow for changes in gene expression.
RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Total RNA is extracted from the treated cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.
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cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Invitrogen).
-
qPCR: Quantitative real-time PCR is performed using a qPCR system (e.g., Applied Biosystems 7500 Real-Time PCR System) with a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH or ACTB), and
A Side-by-Side Analysis of IMB-808 and GW3965 on Macrophage Cholesterol Efflux
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic strategies targeting atherosclerosis and other lipid metabolism disorders, the modulation of macrophage cholesterol efflux is a pivotal area of research. Liver X Receptors (LXRs) have emerged as key regulators of this process, and their agonists have been the subject of intense investigation. This guide provides a detailed side-by-side analysis of two such LXR agonists, IMB-808 and GW3965, focusing on their effects on macrophage cholesterol efflux.
Introduction to this compound and GW3965
Both this compound and GW3965 are synthetic agonists of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol homeostasis. Activation of LXR in macrophages leads to the increased expression of genes involved in reverse cholesterol transport, most notably the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. These transporters are critical for the efflux of excess cholesterol from macrophages to extracellular acceptors like apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL).
This compound is described as a novel, potent dual LXRα/β agonist. A key characteristic highlighted in the literature is its potential for fewer lipogenic side effects, a common concern with LXR agonists, suggesting it may be a more selective LXR modulator.
GW3965 is a well-characterized and widely used LXR agonist in preclinical research. It has been shown to be effective in promoting cholesterol efflux from macrophages and has been instrumental in elucidating the role of LXR in lipid metabolism and inflammation.
Comparative Efficacy on Macrophage Cholesterol Efflux
| Compound | Cell Lines Tested | Observed Effect on Cholesterol Efflux | Key Findings |
| This compound | RAW264.7, THP-1 | Remarkably promoted cholesterol efflux and reduced cellular lipid accumulation. | Identified as a potent dual LXRα/β agonist. Notably, it did not significantly increase the expression of lipogenic genes in HepG2 cells compared to the full LXR agonist T0901317, indicating a potential for reduced lipogenic side effects. |
| GW3965 | Peritoneal macrophages, THP-1, RAW cells | Induces apoA-I and HDL-specific cholesterol efflux. | Robustly induces the expression of canonical LXR target genes, including ABCA1 and ABCG1, in macrophages. Its anti-atherogenic activity has been demonstrated in murine models. |
Mechanism of Action: LXR-Mediated Gene Expression
The primary mechanism by which both this compound and GW3965 promote cholesterol efflux is through the activation of LXR and the subsequent upregulation of target genes.
Signaling pathway of LXR agonists in macrophages.
Upon entering the macrophage, both this compound and GW3965 bind to and activate LXR, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, including ABCA1 and ABCG1, initiating their transcription and subsequent translation into proteins that facilitate the transport of cholesterol out of the cell.
Experimental Protocols
A common method to quantify macrophage cholesterol efflux is through the use of radiolabeled or fluorescently-labeled cholesterol. The following is a generalized protocol based on methodologies cited in the literature.
Cholesterol Efflux Assay Protocol
1. Cell Culture and Labeling:
-
Macrophage cell lines (e.g., RAW264.7, THP-1) or primary macrophages are cultured in appropriate media.
-
For THP-1 monocytes, differentiation into macrophages is induced with phorbol 12-myristate 13-acetate (PMA).
-
Cells are labeled with [³H]-cholesterol (typically 0.5-1.0 µCi/ml) in serum-containing medium for 24-48 hours. This step allows the labeled cholesterol to incorporate into the cellular cholesterol pools.
2. Equilibration and Treatment:
-
After labeling, the cells are washed with phosphate-buffered saline (PBS) and then incubated in serum-free medium for 18-24 hours to allow for the equilibration of [³H]-cholesterol among intracellular pools.
-
During this equilibration step, cells are treated with the LXR agonist (this compound or GW3965) at the desired concentration (e.g., 0.1 - 10 µM) or with a vehicle control (e.g., DMSO).
3. Cholesterol Efflux:
-
The equilibration medium is removed, and the cells are washed again with PBS.
-
Efflux medium (serum-free medium) containing a cholesterol acceptor, such as ApoA-I (e.g., 10 µg/ml) or HDL (e.g., 50 µg/ml), is added to the cells.
-
The cells are incubated for a defined period (e.g., 4-24 hours) to allow for the efflux of [³H]-cholesterol to the acceptor.
4. Quantification:
-
After the incubation period, the efflux medium is collected.
-
The cells are lysed with a suitable buffer (e.g., 0.1 M NaOH).
-
The amount of radioactivity in an aliquot of the efflux medium and the cell lysate is determined by liquid scintillation counting.
5. Calculation:
-
Cholesterol efflux is calculated as the percentage of the radioactivity in the medium relative to the total radioactivity (medium + cell lysate).
-
% Efflux = [dpm in medium / (dpm in medium + dpm in cell lysate)] x 100
Experimental workflow for a cholesterol efflux assay.
Conclusion
Both this compound and GW3965 are effective LXR agonists that promote macrophage cholesterol efflux by upregulating the expression of key cholesterol transporters, ABCA1 and
Safety Operating Guide
Essential Safety and Logistics for Handling IMB-808: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel compounds. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of IMB-808, a Liver X Receptor (LXR) partial agonist.
Due to the absence of a publicly available Material Safety Data Sheet (MSDS) for this compound, this document outlines recommended procedures based on general best practices for handling novel, non-volatile, solid small molecule compounds in a research setting. It is imperative to supplement these guidelines with a thorough review of your institution's specific safety protocols and to consult with your Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
The minimum recommended personal protective equipment for handling this compound is summarized below. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.
| PPE Category | Recommended Specification | Rationale |
| Hand Protection | Nitrile gloves. Consider double-gloving when handling stock solutions. | Prevents dermal absorption of the compound. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of solutions or contact with airborne particles. |
| Body Protection | A fully fastened laboratory coat. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. A certified chemical fume hood is the primary engineering control. Use an N95 respirator if there is a risk of aerosol or dust generation. | Minim |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
